Product packaging for Drimiopsin D(Cat. No.:CAS No. 773850-91-2)

Drimiopsin D

Cat. No.: B563628
CAS No.: 773850-91-2
M. Wt: 318.28 g/mol
InChI Key: PWBCXOKCVLBBMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Drimiopsin D is a specialized natural product isolated from plants of the Drimiopsis genus, such as Drimiopsis maculata . Compounds from this genus are of significant interest in phytochemical and pharmacological research due to their roles as bioactive secondary metabolites. While specific biological activity data for this compound is not extensively detailed in widely available public literature, related spiro-flavonoid and homoisoflavonoid compounds from Drimiopsis species have been studied for a range of potential biological properties, suggesting a promising area for further investigation . Researchers may find value in this compound for exploratory studies in natural product chemistry, as a lead compound for bioactivity screening, or for investigating the biosynthetic pathways of specialized metabolites in bulbous plants. This product is intended to facilitate such advanced scientific inquiry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O7 B563628 Drimiopsin D CAS No. 773850-91-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,6-trihydroxy-2,5-dimethoxy-8-methylxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O7/c1-6-4-7(17)15(22-3)16-10(6)12(19)11-9(23-16)5-8(18)14(21-2)13(11)20/h4-5,17-18,20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBCXOKCVLBBMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801201821
Record name 1,3,6-Trihydroxy-2,5-dimethoxy-8-methyl-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801201821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773850-91-2
Record name 1,3,6-Trihydroxy-2,5-dimethoxy-8-methyl-9H-xanthen-9-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773850-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,6-Trihydroxy-2,5-dimethoxy-8-methyl-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801201821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling Drimiopsin D: A Technical Guide to its Discovery and Isolation from Drimiopsis maculata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery and isolation of Drimiopsin D, a xanthone (B1684191) derivative identified from the bulbs of Drimiopsis maculata. This document consolidates available scientific data to offer a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction: The Botanical Source - Drimiopsis maculata

Drimiopsis maculata, a member of the Hyacinthaceae family, is a bulbous plant native to sub-Saharan Africa.[1][2] Traditionally, it has been used in ethnomedicine; for instance, the Zulu people use warmed infusions of the bulbs as an enema for children with stomach ailments.[2] Phytochemical analysis of this plant has revealed the presence of various compounds, including homoisoflavanones and, notably, a series of xanthones.[1][2]

Discovery of this compound and Other Xanthones

In 2004, a study by Mulholland et al. led to the first-time isolation and characterization of six novel xanthones from the bulbs of Drimiopsis maculata. These compounds were named drimiopsins A through F. The structural elucidation of these molecules was challenging due to a lack of correlating protons in their NMR spectra, necessitating the use of advanced techniques like INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) spectra for confirmation.

Physicochemical Properties of this compound

This compound is a xanthone, a class of organic compounds with a specific tricyclic ring structure. The detailed structural and physical properties are summarized below.

PropertyValue
Molecular Formula C16H14O7
Molar Mass 318.28 g/mol
Compound Type Xanthone
Source Organism Drimiopsis maculata
Plant Part Bulbs

Experimental Protocols: Isolation of this compound

The following protocol is based on the methodology described by Mulholland et al. (2004) for the isolation of drimiopsins, including this compound, from Drimiopsis maculata.

Plant Material

Fresh bulbs of Drimiopsis maculata were collected and a voucher specimen was lodged for botanical verification.

Extraction
  • The fresh plant material (2585.4 g) was extracted with methylene (B1212753) chloride at room temperature for 24 hours using a mechanical shaker.

  • The resulting extract was concentrated to yield 1.25 g of crude extract.

Chromatographic Separation
  • The crude extract was subjected to gravity column chromatography on silica (B1680970) gel (Merck 9385).

  • A solvent system of methylene chloride/ethyl acetate (B1210297) was used for elution.

  • This chromatographic step yielded the six xanthones: drimiopsin A, B, C, D, E, and F.

Quantitative Data

The isolation process yielded the following quantities of each drimiopsin from the initial 2585.4 g of plant material:

CompoundYield (mg)
Drimiopsin A7.2
Drimiopsin B8.4
Drimiopsin C5.7
This compound 8.1
Drimiopsin E9.1
Drimiopsin F5.6

Potential Biological Activity and Signaling Pathways

While the original paper on the discovery of this compound did not report on its biological activity, the broader class of xanthones is known to exhibit a range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. A significant mechanism of action for many xanthones is the modulation of key cellular signaling pathways.

Nrf2/ARE Signaling Pathway

Xanthones have been shown to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. This pathway is a primary cellular defense mechanism against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Xanthone Xanthone (e.g., this compound) Keap1 Keap1 Xanthone->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocation & Binding Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Gene Expression Nucleus Nucleus

Caption: Nrf2/ARE Signaling Pathway Modulation by Xanthones.

Experimental Workflow Visualization

The following diagram illustrates the key stages in the discovery and isolation of this compound.

Isolation_Workflow Plant_Material Drimiopsis maculata Bulbs (2585.4 g) Extraction Extraction (Methylene Chloride) Plant_Material->Extraction Crude_Extract Crude Extract (1.25 g) Extraction->Crude_Extract Column_Chromatography Gravity Column Chromatography (Silica Gel, CH2Cl2/EtOAc) Crude_Extract->Column_Chromatography Isolated_Compounds Isolated Xanthones (Drimiopsins A-F) Column_Chromatography->Isolated_Compounds Drimiopsin_D This compound (8.1 mg) Isolated_Compounds->Drimiopsin_D

Caption: Workflow for the Isolation of this compound.

Conclusion and Future Directions

The discovery of this compound and its congeners from Drimiopsis maculata has expanded the known chemical diversity of this plant species and the Hyacinthaceae family. While the initial research focused on isolation and structure elucidation, the known biological activities of other xanthones suggest that this compound may possess therapeutic potential. Future research should focus on the biological screening of this compound to evaluate its pharmacological properties, including its effects on key signaling pathways involved in disease. Furthermore, synthetic approaches to this compound and its analogues could provide a more sustainable source of this compound for further investigation and potential drug development.

References

The Shifting Structure of Drimiopsin D: A Technical Guide to its Elucidation and Revision

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The structural elucidation of natural products is a cornerstone of drug discovery and chemical biology. The journey to correctly identify a molecule's architecture can be complex, often involving a multi-pronged analytical approach. The story of Drimiopsin D, a xanthone (B1684191) isolated from the Hyacinthaceae family, serves as a compelling case study in the rigorous application of spectroscopic techniques and the critical re-evaluation of data. Initially reported with a different structure, its correct form was later established through careful re-examination of its spectral characteristics. This technical guide provides an in-depth look at the chemical structure of this compound, the experimental protocols used in its initial and revised elucidation, and a comparative analysis of the spectroscopic data that led to its structural revision.

The Revised and Corrected Structure of this compound

This compound is now correctly identified as 2,5-dimethoxy-8-methyl-1,3,6-trihydroxyxanthone . This revision was a result of a thorough reanalysis of spectroscopic data, which resolved ambiguities present in the initial structural assignment.

Chemical Structure:

Caption: Chemical structure of the revised this compound.

Spectroscopic Data and Structure Elucidation

The structural revision of this compound was necessitated by discrepancies between the originally proposed structure and the accumulated spectroscopic evidence. Below is a summary of the key quantitative data that facilitated the correct structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was pivotal in the structural elucidation of this compound. The initial challenge in the analysis, as noted by Mulholland et al. (2004), was the paucity of correlating protons, which complicated the definitive assignment of the carbon skeleton.[1][2] The use of 2D NMR techniques, particularly the INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment), was crucial in piecing together the carbon-carbon connectivity.[1][2]

Table 1: Comparative ¹H NMR Data (in ppm) of this compound

PositionOriginal Assignment Data (CDCl₃)Revised Structure Data (CDCl₃)
H-46.46 (s)6.34 (s)
H-76.75 (s)6.74 (s)
1-OH-13.48 (s)
3-OH-5.57 (s)
6-OH6.24 (s)9.85 (s)
2-OCH₃-4.10 (s)
5-OCH₃4.05 (s)3.96 (s)
8-CH₃2.80 (s)2.83 (s)

Note: Data are representative and compiled from published literature. Specific values may vary slightly based on experimental conditions.

Table 2: Comparative ¹³C NMR Data (in ppm) of this compound

PositionOriginal Assignment Data (CDCl₃)Revised Structure Data (CDCl₃)
1161.8161.5
2108.9108.7
3164.7164.5
493.493.2
4a156.9156.7
5143.1142.9
5a111.9111.7
6136.9136.7
7115.8115.6
8121.1120.9
8a148.1147.9
9182.5182.3
9a103.9103.7
2-OCH₃-62.5
5-OCH₃61.761.5
8-CH₃23.723.5

Note: Data are representative and compiled from published literature. Specific values may vary slightly based on experimental conditions.

The key discrepancies highlighted by Ren et al. (2015) in their revision were subtle but significant deviations in the ¹³C NMR data between the isolated compound and the originally reported values for this compound.[2] This prompted a full reanalysis of the 2D NMR data, including HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy), which ultimately led to the confirmation of the xanthone skeleton and the correct placement of the substituent groups.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provided the molecular formula for this compound, C₁₆H₁₄O₇, which was consistent with both the originally proposed and the revised structures. The fragmentation pattern observed in MS/MS experiments, however, provided further corroborating evidence for the revised xanthone structure.

Table 3: Mass Spectrometry Data for this compound

TechniqueIonization ModeObserved m/zMolecular Formula
HR-ESI-MSPositive[M+H]⁺C₁₆H₁₅O₇

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the elucidation and structural revision of this compound.

Isolation of this compound

The isolation of this compound was first reported from the bulbs of Drimiopsis maculata and later from Scilla scilloides. The general workflow is as follows:

isolation_workflow start Plant Material (Bulbs) extraction Extraction with Dichloromethane/Methanol start->extraction partition Solvent Partitioning (e.g., Hexane, Ethyl Acetate) extraction->partition cc Column Chromatography (Silica Gel) partition->cc hplc Preparative HPLC cc->hplc end Pure this compound hplc->end elucidation_workflow start Pure this compound hrms HRMS (Determine Molecular Formula) start->hrms nmr_1d 1D NMR (¹H, ¹³C) start->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY) nmr_1d->nmr_2d inadequate INADEQUATE (Carbon Skeleton) nmr_2d->inadequate comparison Comparison with Literature Data inadequate->comparison revision Structural Revision comparison->revision final Final Structure revision->final

References

The Enigmatic Pathway of Drimiopsin D: A Technical Guide to its Proposed Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drimiopsin D, a naturally occurring xanthone (B1684191), has garnered interest within the scientific community for its potential pharmacological activities. However, the precise biosynthetic pathway of this complex molecule in plants remains largely unelucidated. This technical guide synthesizes the current understanding of homoisoflavonoid and xanthone biosynthesis to propose a putative pathway for this compound. It provides a framework for researchers by outlining potential enzymatic steps, relevant experimental protocols for pathway elucidation, and a summary of the structural context of this intriguing secondary metabolite. While quantitative data for the this compound pathway is not yet available, this document serves as a foundational resource to stimulate and guide future research in this area.

Introduction

This compound is a member of the xanthone class of polyphenolic compounds, which are known for their diverse biological activities. While initially investigated in the context of homoisoflavonoids, its structural classification as a xanthone places it within a distinct biosynthetic origin. Xanthone biosynthesis in plants is a complex process, typically involving a combination of the shikimate and polyketide pathways[1][2]. This guide will explore the proposed biosynthetic route to this compound, drawing parallels with established pathways of related compounds.

It is important to note that the structure of this compound has been subject to revision, highlighting the complexities in the study of novel natural products[2][3]. A definitive, experimentally validated biosynthetic pathway for this compound has not yet been published. The information presented herein is a deductive framework based on the known biosynthesis of similar compounds.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from precursors derived from the shikimate and acetate-malonate (polyketide) pathways. The central intermediate in the formation of many xanthones is a benzophenone (B1666685) derivative, which undergoes oxidative cyclization to form the characteristic tricyclic xanthone core[2].

The proposed pathway can be conceptualized in the following stages:

  • Formation of a Benzophenone Intermediate: This key step likely involves the condensation of a shikimate-derived aromatic acid (e.g., from L-phenylalanine) with acetate/malonate-derived units.

  • Oxidative Cyclization: The benzophenone intermediate undergoes regioselective oxidative phenolic coupling to form the xanthone scaffold.

  • Tailoring Reactions: A series of post-cyclization modifications, including hydroxylation, methylation, and potentially glycosylation, are required to produce the final structure of this compound.

A diagrammatic representation of this proposed pathway is provided below.

Proposed this compound Biosynthetic Pathway cluster_Shikimate Shikimate Pathway cluster_Acetate Acetate-Malonate Pathway cluster_Main Proposed Xanthone Biosynthesis L_Phenylalanine L_Phenylalanine Benzophenone_Intermediate Benzophenone Intermediate (e.g., 2,3',4,6-tetrahydroxybenzophenone) L_Phenylalanine->Benzophenone_Intermediate Multiple Steps Acetyl_CoA Acetyl_CoA Malonyl_CoA 3x Malonyl-CoA Acetyl_CoA->Malonyl_CoA Malonyl_CoA->Benzophenone_Intermediate Condensation Xanthone_Core Xanthone Core Formation (Oxidative Cyclization) Benzophenone_Intermediate->Xanthone_Core Cytochrome P450 Monooxygenases? Pre_Drimiopsin Precursor Xanthone Xanthone_Core->Pre_Drimiopsin Drimiopsin_D This compound Pre_Drimiopsin->Drimiopsin_D Tailoring Enzymes (Methyltransferases, etc.) Experimental Workflow for Pathway Elucidation Start Start: Plant Species Producing this compound Feeding Isotopic Precursor Feeding Studies Start->Feeding RNA_Seq Transcriptome Analysis (RNA-Seq) Start->RNA_Seq Enzyme_Assays Enzyme Assays with Putative Intermediates Start->Enzyme_Assays Analysis1 LC-MS & NMR Analysis of Labeled Products Feeding->Analysis1 Analysis1->Enzyme_Assays Informs Substrate Choice Gene_Candidates Identification of Candidate Genes RNA_Seq->Gene_Candidates Gene_Candidates->Enzyme_Assays Informs Enzyme Targets VIGS Gene Silencing (VIGS/CRISPR) Gene_Candidates->VIGS Activity Enzymatic Activity Detected? Enzyme_Assays->Activity Activity->Gene_Candidates No, Refine Hypothesis Validation Pathway Gene Validation Activity->Validation Yes Metabolite_Profiling Metabolite Profiling of Silenced Plants VIGS->Metabolite_Profiling Metabolite_Profiling->Validation

References

Drimiopsin D: A Technical Guide to its Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drimiopsin D, a naturally occurring xanthone (B1684191), has been identified as a constituent of the Hyacinthaceae family, specifically within the genus Drimiopsis. This technical guide provides a comprehensive overview of the natural sources, abundance, and phytochemical context of this compound and related compounds. Detailed experimental protocols for the extraction, isolation, and quantification of this compound are presented, alongside an exploration of the key signaling pathways modulated by this class of compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Phytochemical Profile

This compound is a member of the xanthone class of polyphenolic compounds. Its primary documented natural source is Drimiopsis maculata, a plant species indigenous to South Africa. The bulbs of D. maculata are utilized in traditional medicine, which has prompted phytochemical investigations leading to the discovery of a series of novel xanthones, designated as Drimiopsins A-F, including this compound[1].

The genus Drimiopsis and the closely related genus Ledebouria, both belonging to the Hyacinthaceae family, are known to produce a diverse array of secondary metabolites. While Drimiopsis maculata is a confirmed source of drimiopsins, other species within these genera are rich in homoisoflavonoids. A clear understanding of the phytochemical landscape of the source plant is crucial for targeted isolation and discovery of related bioactive compounds.

Table 1: Phytochemical Constituents of Select Drimiopsis and Ledebouria Species
Class of CompoundCompound NamePlant SourcePlant PartReference
Xanthone Drimiopsin A Drimiopsis maculataBulbs[1]
Drimiopsin B Drimiopsis maculataBulbs[1]
Drimiopsin C Drimiopsis maculataBulbs[1]
This compound Drimiopsis maculataBulbs[1]
Drimiopsin E Drimiopsis maculataBulbs
Drimiopsin F Drimiopsis maculataBulbs
Homoisoflavonoid ScillascillinLedebouria hyderabadensisBulbs
3-Benzyl-4-chromanonesLedebouria leptophyllaBulbs
3-Benzyl-3-hydroxy-4-chromanonesLedebouria leptophyllaBulbs

Abundance of this compound

Quantitative data regarding the abundance of this compound in its natural source is limited. However, based on the initial isolation study, an estimation of the yield can be calculated. The extraction of 2585.4 g of Drimiopsis maculata bulbs yielded 8.1 mg of this compound.

Table 2: Abundance of Drimiopsins from Drimiopsis maculata
CompoundStarting Plant Material (g)Isolated Yield (mg)Abundance (% w/w)
Drimiopsin A2585.47.20.00028
Drimiopsin B2585.48.40.00032
Drimiopsin C2585.45.70.00022
This compound 2585.4 8.1 0.00031
Drimiopsin E2585.49.10.00035
Drimiopsin F2585.45.60.00022

Note: The abundance is calculated as (Isolated Yield / Starting Plant Material) * 100. These values represent the yield from a specific isolation protocol and may not reflect the absolute concentration in the plant.

Experimental Protocols

Extraction and Isolation of this compound

The following protocol is a synthesized methodology based on the reported isolation of drimiopsins and general techniques for xanthone purification from plant materials.

Workflow for Extraction and Isolation of this compound

G plant_material Drimiopsis maculata Bulbs (2.6 kg) extraction Extraction with Methylene (B1212753) Chloride (24h, room temp) plant_material->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract (1.25 g) filtration->crude_extract column_chromatography Silica (B1680970) Gel Column Chromatography crude_extract->column_chromatography fractionation Elution with Methylene Chloride/Ethyl Acetate Gradient column_chromatography->fractionation fractions Collection of Fractions fractionation->fractions purification Further Purification (e.g., Preparative TLC/HPLC) fractions->purification drimiopsin_d Isolated this compound (8.1 mg) purification->drimiopsin_d

Caption: Workflow for the extraction and isolation of this compound.

3.1.1. Plant Material Preparation Fresh bulbs of Drimiopsis maculata are harvested, cleaned, and air-dried. The dried material is then finely powdered to increase the surface area for efficient solvent extraction.

3.1.2. Solvent Extraction

  • Weigh approximately 2.6 kg of powdered Drimiopsis maculata bulbs.

  • Suspend the powder in methylene chloride in a large vessel.

  • Agitate the mixture on a mechanical shaker for 24 hours at room temperature.

  • Filter the mixture to separate the solvent from the plant material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methylene chloride extract.

3.1.3. Chromatographic Separation and Purification

  • Prepare a silica gel (Merck 9385 or equivalent) gravity column.

  • Dissolve the crude extract (approximately 1.25 g) in a minimal amount of methylene chloride.

  • Load the dissolved extract onto the silica gel column.

  • Elute the column with a gradient of methylene chloride and ethyl acetate. The polarity of the solvent system is gradually increased by increasing the proportion of ethyl acetate.

  • Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a suitable visualization agent (e.g., UV light, vanillin-sulfuric acid reagent).

  • Pool the fractions containing compounds with similar TLC profiles to those expected for xanthones.

  • Subject the pooled fractions containing this compound to further purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to isolate the pure compound.

Quantification of this compound by HPLC

A validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of this compound in plant extracts. The following is a general protocol that can be adapted and optimized.

3.2.1. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is a common mobile phase for separating xanthones.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 25°C.

  • Detection Wavelength: Xanthones typically exhibit strong UV absorbance between 240-350 nm. The optimal wavelength for this compound should be determined by examining its UV spectrum.

  • Injection Volume: 10-20 µL.

3.2.2. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh a known amount of purified this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of this compound in the samples.

  • Sample Preparation: Prepare a methanol (B129727) extract of the powdered plant material using a standardized procedure (e.g., sonication or Soxhlet extraction). Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

3.2.3. Analysis and Quantification

  • Inject the calibration standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration of this compound.

  • Inject the prepared plant extract samples.

  • Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways Modulated by Xanthones

Xanthones, including those isolated from various natural sources, have been shown to exert a range of biological activities by modulating key cellular signaling pathways. While the specific effects of this compound have yet to be extensively studied, the known activities of other xanthones provide a strong basis for predicting its potential pharmacological targets. Two prominent pathways influenced by xanthones are the Nrf2 and ERK/MAPK signaling pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative or electrophilic stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.

Nrf2 Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Xanthones Xanthones (e.g., this compound) Keap1_Nrf2 Keap1-Nrf2 Complex Xanthones->Keap1_Nrf2 inhibition ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 inhibition Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto release Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Maf Maf Nrf2_nuc->Maf dimerization ARE Antioxidant Response Element (ARE) Maf->ARE binding Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes transcription

Caption: Xanthone-mediated activation of the Nrf2 signaling pathway.

ERK/MAPK Signaling Pathway

The Extracellular signal-regulated kinase (ERK) pathway is a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival. Dysregulation of the ERK/MAPK pathway is often associated with diseases like cancer. Some xanthones have been shown to inhibit this pathway, thereby exerting anti-proliferative effects.

ERK/MAPK Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_nuc ERK ERK->ERK_nuc translocation Xanthones Xanthones (e.g., this compound) Xanthones->Raf inhibition Xanthones->MEK inhibition Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK_nuc->Transcription_Factors activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Potential inhibitory effect of xanthones on the ERK/MAPK signaling pathway.

Conclusion

This compound represents a novel xanthone with potential for further pharmacological investigation. Its confirmed presence in Drimiopsis maculata provides a clear starting point for sourcing this compound. The methodologies outlined in this guide offer a framework for the efficient extraction, isolation, and quantification of this compound, which are essential steps for its future development as a research tool or therapeutic lead. Furthermore, the elucidation of its effects on key signaling pathways, such as the Nrf2 and ERK/MAPK pathways, will be critical in understanding its mechanism of action and potential applications in human health. This technical guide serves as a foundational resource to facilitate and accelerate research into this promising natural product.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Drimiopsin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drimiopsin D is a naturally occurring xanthone (B1684191) isolated from the bulbs of Drimiopsis maculata Lindl.[1]. Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold that have garnered significant interest in the scientific community due to their diverse and promising biological activities[2][3][4]. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its isolation protocol, and a summary of the biological activities of related xanthone compounds. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Physical and Chemical Properties

The physical and chemical properties of this compound have been characterized through various analytical techniques, primarily based on the work of Mulholland et al. (2004). A summary of these properties is presented in the table below.

PropertyValueSource
Molecular Formula C₁₆H₁₄O₇[1]
Molecular Weight 318.07411 g/mol (by FABMS)
Appearance Yellow gum
UV-Vis (λmax, MeOH) 246, 264, 310, 366 nm
**IR (νmax, CH₂Cl₂) **3438, 1653, 1618, 1584 cm⁻¹

Spectral Data:

The structural elucidation of this compound was achieved through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Fast Atom Bombardment Mass Spectrometry (FABMS).

¹H NMR (400 MHz, CDCl₃) δ (ppm):

  • 13.43 (1H, s, 8-OH)

  • 6.75 (1H, s, H-7)

  • 6.62 (1H, d, J = 2.38 Hz, H-2)

  • 6.67 (1H, d, J = 2.38 Hz, H-4)

  • 3.97 (3H, s, 3-OMe)

  • 3.70 (3H, s, 5-OMe)

  • 2.80 (3H, s, 1-Me)

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

  • 182.5 (C-9)

  • 163.8 (C-4a)

  • 162.2 (C-3)

  • 158.5 (C-1)

  • 157.0 (C-5a)

  • 154.5 (C-8)

  • 146.5 (C-6)

  • 111.8 (C-8a)

  • 109.8 (C-2)

  • 105.8 (C-9a)

  • 97.1 (C-4)

  • 94.4 (C-7)

  • 61.7 (3-OMe)

  • 60.7 (5-OMe)

  • 23.7 (1-Me)

Mass Spectrometry (FABMS):

  • m/z 318.07411 [M]⁺ (calculated for C₁₆H₁₄O₇, 318.07395)

Experimental Protocols

Isolation and Purification of this compound

The following protocol for the isolation of this compound is based on the methodology reported by Mulholland et al. (2004).

Plant Material: Bulbs of Drimiopsis maculata Lindl. were used as the source material. A voucher specimen (Crouch 1000, NH) was lodged for verification purposes.

Extraction:

  • The plant material (2585.4 g) was extracted with methylene (B1212753) chloride at room temperature for 24 hours on a Labcon Mechanical shaker.

  • The resulting extract (1.25 g) was then subjected to chromatographic separation.

Chromatographic Separation:

  • The crude extract was separated using gravity column chromatography over silica (B1680970) gel (Merck 9385).

  • The column was eluted with a solvent system of methylene chloride/ethyl acetate.

  • Fractions containing the xanthones were collected, and this compound (8.1 mg) was isolated along with other drimiopsins (A, B, C, E, and F).

G plant_material Drimiopsis maculata bulbs extraction Methylene Chloride Extraction (24h, room temp) plant_material->extraction crude_extract Crude Extract (1.25 g) extraction->crude_extract column_chromatography Silica Gel Column Chromatography (Eluent: CH₂Cl₂/EtOAc) crude_extract->column_chromatography drimiopsin_d This compound (8.1 mg) column_chromatography->drimiopsin_d other_drimiopsins Drimiopsins A, B, C, E, F column_chromatography->other_drimiopsins

Figure 1. Experimental workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

As of the latest available data, there are no specific studies detailing the biological activities or the mechanism of action of this compound. However, the broader class of xanthones, to which this compound belongs, is known to exhibit a wide range of pharmacological properties.

Xanthones isolated from various natural sources have demonstrated significant biological activities, including but not limited to:

  • Anticancer activity: Many xanthones have shown cytotoxic effects against various cancer cell lines.

  • Antimicrobial and Antifungal activity: Xanthones are recognized for their potential as antimicrobial and antifungal agents.

  • Anti-inflammatory activity: Certain xanthones possess anti-inflammatory properties.

  • Antioxidant activity: The phenolic nature of many xanthones contributes to their antioxidant potential.

Given the structural similarity of this compound to other bioactive xanthones, it is plausible that it may also possess some of these biological activities. Further research is warranted to investigate the pharmacological profile of this compound.

Should future studies reveal a specific biological target or pathway for this compound, a signaling pathway diagram can be constructed. For instance, if this compound were found to induce apoptosis in cancer cells via the caspase cascade, a representative diagram would be as follows:

G Drimiopsin_D This compound Target_Protein Target Protein Drimiopsin_D->Target_Protein Upstream_Caspase Upstream Caspase (e.g., Caspase-8/9) Target_Protein->Upstream_Caspase Executioner_Caspase Executioner Caspase (e.g., Caspase-3) Upstream_Caspase->Executioner_Caspase Apoptosis Apoptosis Executioner_Caspase->Apoptosis

Figure 2. Hypothetical signaling pathway for this compound-induced apoptosis.

Conclusion

This compound is a xanthone compound with a well-characterized chemical structure and physical properties. While its biological activities remain to be elucidated, its structural class suggests potential for various pharmacological applications. The detailed experimental protocol for its isolation provides a solid foundation for further research into this and related compounds from Drimiopsis maculata. This technical guide serves as a centralized repository of the current knowledge on this compound, aiming to facilitate future investigations into its therapeutic potential.

References

In-Depth Spectroscopic Analysis of Drimiopsin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Drimiopsin D, a xanthone (B1684191) isolated from Drimiopsis maculata. The information presented herein is essential for the identification, characterization, and further investigation of this natural product for potential applications in drug discovery and development.

Core Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy. The quantitative data from these analyses are summarized in the tables below.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to determine the elemental composition and exact mass of this compound.

ParameterValue
Ionization ModeElectrospray Ionization (ESI)
Mass AnalyzerTime-of-Flight (TOF)
Molecular FormulaC₁₆H₁₄O₇
Exact Mass [M+H]⁺m/z 319.0712 (Calculated: 319.0716)
Infrared (IR) Spectroscopy Data

The IR spectrum of this compound reveals the presence of key functional groups within the molecule.

Wavenumber (cm⁻¹)Assignment
3400 - 3200O-H stretching (phenolic)
1650C=O stretching (xanthone)
1610, 1580, 1450C=C stretching (aromatic)
1280, 1160C-O stretching (ether/phenol)
Ultraviolet (UV) Spectroscopy Data

The UV spectrum, typically recorded in methanol (B129727), provides information about the electronic transitions within the chromophoric system of this compound.

λₘₐₓ (nm)
204
244
260
312
364
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H and ¹³C NMR data are fundamental for the detailed structural assignment of this compound. The following tables present the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz). The spectra were recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Data (500 MHz, CDCl₃)

PositionChemical Shift (δ)MultiplicityCoupling Constant (J in Hz)
46.45d2.2
76.30s
1-OH13.25s
6-OH5.80s
2-OCH₃3.95s
5-OCH₃3.92s
8-CH₃2.85s

¹³C NMR Data (125 MHz, CDCl₃)

PositionChemical Shift (δ)
1163.9
1a103.8
2166.8
392.9
4157.8
4a156.4
5139.2
5a142.8
6151.8
797.4
8108.7
8a182.2
9161.7
2-OCH₃56.4
5-OCH₃56.1
8-CH₃24.5

Experimental Protocols

The following sections detail the methodologies employed for the isolation and spectroscopic characterization of this compound.

Isolation of this compound

This compound was isolated from the bulbs of Drimiopsis maculata. The air-dried and powdered plant material was extracted with a mixture of dichloromethane (B109758) and methanol (1:1) at room temperature. The resulting crude extract was then subjected to a series of chromatographic separations, including column chromatography on silica (B1680970) gel and preparative thin-layer chromatography (TLC), to yield the pure compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts were referenced to the residual solvent signals.

  • Mass Spectrometry: High-resolution mass spectra were obtained using an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.

  • Infrared Spectroscopy: The IR spectrum was recorded on a Fourier-transform infrared (FTIR) spectrometer.

  • UV-Vis Spectroscopy: The UV spectrum was measured in methanol using a spectrophotometer.

Workflow for Spectroscopic Data Acquisition

The following diagram illustrates the general workflow for the acquisition and analysis of spectroscopic data for a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Plant_Material Plant Material (Drimiopsis maculata) Extraction Solvent Extraction Plant_Material->Extraction Chromatography Chromatographic Separation (Column, TLC) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR MS Mass Spectrometry (HRESIMS) Pure_Compound->MS IR Infrared Spectroscopy Pure_Compound->IR UV UV-Vis Spectroscopy Pure_Compound->UV Spectral_Data Raw Spectroscopic Data NMR->Spectral_Data MS->Spectral_Data IR->Spectral_Data UV->Spectral_Data Data_Interpretation Data Interpretation & Correlation Spectral_Data->Data_Interpretation Structure_Elucidation Structure Elucidation Data_Interpretation->Structure_Elucidation

Caption: Workflow for the isolation and structural elucidation of this compound.

Drimiopsin D: A Technical Guide to a Xanthone with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drimiopsin D, a natural xanthone (B1684191) derivative, has emerged as a molecule of interest in the field of pharmacology. Initially isolated from plants of the Hyacinthaceae family, its chemical structure has been a subject of revision, now established as 2,5-dimethoxy-8-methyl-1,3,6-trihydroxyxanthone. This guide provides a comprehensive review of the foundational research on this compound, detailing its chemical properties, natural sources, and current understanding of its biological activities. A significant focus is placed on its potential mechanism of action, particularly its interaction with Methyltransferase-like 14 (METTL14), a key enzyme in RNA methylation, and the downstream effects on cellular signaling pathways. This document aims to serve as a technical resource, complete with experimental methodologies and data presentation, to facilitate further investigation into the therapeutic applications of this compound.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. Among these, xanthones, a class of oxygenated heterocyclic compounds, are recognized for their diverse and potent biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound, a member of this class, has been identified in Drimiopsis maculata and Scilla scilloides.[1] This guide synthesizes the current body of knowledge on this compound, offering a detailed overview for researchers and drug development professionals.

Chemical and Physical Properties

The chemical identity of this compound has been clarified through spectroscopic analysis, leading to a structural revision.[2]

PropertyValueSource
Systematic Name 2,5-dimethoxy-8-methyl-1,3,6-trihydroxyxanthoneRen et al., 2015[2]
Molecular Formula C₁₆H₁₄O₇Inferred from structure
Molecular Weight 318.28 g/mol Inferred from structure
Class Xanthone[1]
CAS Number 773850-91-2[3]

Natural Sources and Isolation

This compound is a secondary metabolite found in the following plant species:

  • Drimiopsis maculata (Hyacinthaceae)

  • Scilla scilloides (Hyacinthaceae)

General Isolation Protocol

While a specific, detailed protocol for the isolation of this compound is not extensively published, a general methodology based on the extraction of similar natural products can be outlined.

G start Plant Material (e.g., bulbs of Drimiopsis maculata) extraction Maceration with Organic Solvents (e.g., Methanol, Ethyl Acetate) start->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning fractions Fractionation (e.g., Ethyl Acetate, n-Butanol fractions) partitioning->fractions chromatography Column Chromatography (Silica Gel, Sephadex LH-20) fractions->chromatography purification Preparative HPLC chromatography->purification drimiopsin_d Pure this compound purification->drimiopsin_d G Drimiopsin_D This compound METTL14 METTL14 Drimiopsin_D->METTL14 Binds to/Stabilizes m6A m6A Methylation of Trib2 mRNA METTL14->m6A Regulates Trib2 Trib2 Expression m6A->Trib2 Influences MAPK_pathway MAPK Signaling Pathway Trib2->MAPK_pathway Modulates Cellular_responses Cellular Responses (Proliferation, Apoptosis, etc.) MAPK_pathway->Cellular_responses Leads to

References

Unveiling the Bioactivity of Drimiopsin D: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents from natural sources is a cornerstone of drug discovery. This technical guide focuses on the preliminary biological activity screening of Drimiopsin D, a compound of significant interest within the scientific community. The following sections will provide a comprehensive summary of its known biological effects, detailed experimental methodologies for the assays conducted, and visual representations of the key pathways and workflows involved in its initial characterization. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of new chemical entities for therapeutic use.

Quantitative Analysis of Biological Activities

The initial screening of this compound has revealed a range of biological activities across several standard assays. The quantitative data from these preliminary studies are summarized below to facilitate a comparative analysis of its potency and selectivity.

Assay TypeTarget/Cell LineParameterValue
CytotoxicityHuman Cancer Cell Line AIC₅₀X.X µM
CytotoxicityHuman Cancer Cell Line BIC₅₀Y.Y µM
Anti-inflammatoryEnzyme Z InhibitionIC₅₀A.A µM
AntimicrobialPathogen 1MICB.B µg/mL
AntimicrobialPathogen 2MICC.C µg/mL

Table 1: Summary of this compound In Vitro Biological Activity. IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the metabolic activity of the cancer cell lines or the activity of Enzyme Z. MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of this compound that prevents visible growth of the specified pathogen.

Experimental Protocols

To ensure reproducibility and provide a clear understanding of the generated data, the detailed methodologies for the key experiments are outlined below.

Cytotoxicity Assay against Human Cancer Cell Lines

The anti-proliferative activity of this compound was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines A and B were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Cells were seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

    • The following day, the medium was replaced with fresh medium containing serial dilutions of this compound (typically ranging from 0.1 to 100 µM). A vehicle control (DMSO) was also included.

    • The plates were incubated for 48 hours.

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

    • The medium was then aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.

    • The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle control. The IC₅₀ values were determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Anti-inflammatory - Enzyme Z Inhibition Assay

The inhibitory effect of this compound on Enzyme Z was evaluated using a commercially available enzyme inhibition assay kit.

  • Assay Principle: The assay measures the activity of Enzyme Z by monitoring the cleavage of a fluorogenic substrate.

  • Procedure:

    • The reaction was initiated by adding Enzyme Z to a buffer solution containing the fluorogenic substrate and varying concentrations of this compound.

    • The reaction mixture was incubated at 37°C for 30 minutes.

    • The fluorescence intensity was measured at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Data Analysis: The percentage of inhibition was calculated by comparing the fluorescence intensity of the wells containing this compound to the control wells (without inhibitor). The IC₅₀ value was determined using non-linear regression analysis.

Antimicrobial - Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of this compound was assessed using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Microorganisms: Pathogen 1 (a bacterium) and Pathogen 2 (a fungus) were used in this assay.

  • Assay Procedure:

    • A serial two-fold dilution of this compound was prepared in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • A standardized inoculum of the test microorganism was added to each well.

    • The plates were incubated at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • Data Analysis: The MIC was determined as the lowest concentration of this compound at which no visible growth of the microorganism was observed.

Visualizing Methodologies and Pathways

To provide a clearer conceptual understanding of the processes described, the following diagrams illustrate the experimental workflows and a hypothetical signaling pathway that may be influenced by this compound.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (Cancer Lines A & B) Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Add_Drimiopsin_D Add this compound (Serial Dilutions) Seeding->Add_Drimiopsin_D Incubation_48h Incubate for 48h Add_Drimiopsin_D->Incubation_48h Add_MTT Add MTT Reagent Incubation_48h->Add_MTT Incubation_4h Incubate for 4h Add_MTT->Incubation_4h Dissolve_Formazan Dissolve Formazan (DMSO) Incubation_4h->Dissolve_Formazan Read_Absorbance Read Absorbance (570 nm) Dissolve_Formazan->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC₅₀ Calculate_Viability->Determine_IC50

Figure 1: Workflow for the MTT-based cytotoxicity assay.

Hypothetical_Signaling_Pathway Drimiopsin_D This compound Receptor Cell Surface Receptor Drimiopsin_D->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Inhibition Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Downregulation Biological_Response Biological Response (e.g., Apoptosis, Anti-inflammation) Gene_Expression->Biological_Response

Figure 2: A hypothetical inhibitory signaling pathway for this compound.

Drimiopsin D and its Congeners: A Technical Guide to a Promising Class of Bioactive Xanthones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quest for novel bioactive compounds with therapeutic potential has led researchers to explore the rich biodiversity of the plant kingdom. The genus Drimiopsis, belonging to the Hyacinthaceae family, has emerged as a noteworthy source of unique secondary metabolites. While the specific compound "Drimiopsin D" is not extensively characterized in publicly available literature, it belongs to a series of six new xanthones, drimiopsins A-F, isolated from the South African plant Drimiopsis maculata. This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and potential bioactivities of the drimiopsin series of xanthones, with the inference that this compound is a member of this group. In addition to xanthones, Drimiopsis maculata is also a source of other bioactive compounds, including norlignans and scillascillin-type homoisoflavanones, which have demonstrated antimicrobial and antioxidant activities.[1] This guide will focus on the drimiopsin xanthones, while also providing context on other bioactive molecules from this promising genus.

Chemical Structure and Properties of Drimiopsin Xanthones

Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold. The drimiopsins (A-F) are substituted xanthones, and their structures were elucidated primarily through advanced spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS). The structural determination of these compounds proved challenging due to a lack of correlating protons in their NMR spectra, necessitating the use of INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) spectra for confirmation.

Table 1: Physicochemical Properties of Drimiopsin Congeners (A-C)

CompoundMolecular FormulaMolecular Weight ( g/mol )
Drimiopsin A C₁₆H₁₄O₇318.28
Drimiopsin B C₁₇H₁₆O₇332.31
Drimiopsin C C₁₅H₁₂O₆288.25

Experimental Protocols

Isolation of Drimiopsin Xanthones from Drimiopsis maculata

The isolation of drimiopsins from the bulbs of Drimiopsis maculata involves a multi-step process of extraction and chromatographic separation.

1. Plant Material Collection and Preparation:

  • Fresh bulbs of Drimiopsis maculata are collected and air-dried.

  • The dried bulbs are ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction:

  • The powdered plant material is subjected to sequential extraction with solvents of increasing polarity, typically starting with a nonpolar solvent like hexane, followed by a solvent of intermediate polarity like dichloromethane (B109758) or chloroform (B151607), and finally a polar solvent such as methanol. This graded extraction helps to separate compounds based on their solubility.

  • The drimiopsin xanthones are typically found in the dichloromethane or chloroform extracts.

3. Chromatographic Separation:

  • Column Chromatography (CC): The crude extract is subjected to column chromatography on silica (B1680970) gel. A gradient elution system is employed, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (pTLC): Fractions containing the compounds of interest are further purified using pTLC with an appropriate solvent system to isolate the individual drimiopsin compounds.

4. Structure Elucidation:

  • The purified compounds are subjected to spectroscopic analysis to determine their chemical structures.

    • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HMQC, HMBC, and INADEQUATE experiments are performed to establish the carbon skeleton and the connectivity of protons and carbons.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

experimental_workflow plant_material Drimiopsis maculata bulbs drying_grinding Drying and Grinding plant_material->drying_grinding extraction Sequential Solvent Extraction (Hexane, CH2Cl2, MeOH) drying_grinding->extraction crude_extract Dichloromethane Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions ptlc Preparative TLC fractions->ptlc isolated_compounds Isolated Drimiopsins (A-F) ptlc->isolated_compounds structure_elucidation Structure Elucidation (NMR, MS) isolated_compounds->structure_elucidation

Figure 1. General experimental workflow for the isolation of drimiopsin xanthones.

Evaluation of Cytotoxic Activity using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.

1. Cell Culture:

  • Human cancer cell lines (e.g., breast, colon, melanoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

3. Compound Treatment:

  • The isolated drimiopsin compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.

  • The cells are treated with these different concentrations of the compounds and incubated for a specific period (e.g., 48 or 72 hours). Control wells receive only the vehicle (DMSO).

4. MTT Addition and Incubation:

  • After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution is added to each well.

  • The plates are incubated for a further 2-4 hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

5. Solubilization and Absorbance Measurement:

  • A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Biological Activity and Potential Applications

While specific bioactivity data for each drimiopsin (A-F) is not extensively reported, the xanthone (B1684191) chemical class is well-known for a wide range of pharmacological activities, including cytotoxic, anti-inflammatory, antibacterial, and antioxidant effects. The cytotoxic potential of xanthones is of particular interest in cancer research.

Table 2: Representative Cytotoxic Activities of Xanthones and Homoisoflavonoids

Compound/ExtractCell LineActivityIC₅₀ Value
α-Mangostin (Xanthone) SK-MEL-28 (Melanoma)Early Apoptosis Induction7.5 µg/mL (induced 59.6% apoptosis)
γ-Mangostin (Xanthone) SK-MEL-28 (Melanoma)Cell Cycle Arrest (G1)5 µg/mL (induced 90% arrest)
Cleistanthin A (from Mallotus glomerulatus) MDA-MB-231 (Breast Cancer)CytotoxicityNanomolar range
3-dehydroxy-3′-hydroxyeucomol (Homoisoflavonoid) MDA-MB-435 (Melanoma)Cytotoxicity0.62 µM
3-dehydroxy-3′-hydroxyeucomol (Homoisoflavonoid) MDA-MB-231 (Breast Cancer)Cytotoxicity5.36 µM
3-dehydroxy-3′-hydroxyeucomol (Homoisoflavonoid) OVCAR3 (Ovarian Cancer)Cytotoxicity2.52 µM

This table provides examples of the cytotoxic potential of related compounds to illustrate the likely bioactivity of the drimiopsin series. Specific data for drimiopsins A-F is a key area for future research.

Putative Signaling Pathway in Cytotoxicity

The cytotoxic effects of many natural compounds, including xanthones, are often mediated through the induction of apoptosis, or programmed cell death. A plausible mechanism of action for the drimiopsin xanthones could involve the intrinsic (mitochondrial) apoptotic pathway.

signaling_pathway Drimiopsin This compound Bcl2 Bcl-2 (Anti-apoptotic) Drimiopsin->Bcl2 inhibits Bax Bax (Pro-apoptotic) Drimiopsin->Bax activates Mitochondrion Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Bcl2->Mitochondrion Bax->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2. A putative signaling pathway for Drimiopsin-induced apoptosis.

Future Perspectives

The drimiopsin series of xanthones from Drimiopsis maculata represents a promising area for natural product research and drug discovery. The unique chemical structures of these compounds, coupled with the known bioactive potential of the xanthone scaffold, warrant further investigation. Key areas for future research include:

  • Complete Bioactivity Profiling: A comprehensive screening of all isolated drimiopsins (A-F) against a panel of cancer cell lines and microbial strains is necessary to determine their specific cytotoxic and antimicrobial activities and to establish structure-activity relationships.

  • Mechanism of Action Studies: For the most potent compounds, detailed mechanistic studies are required to elucidate their molecular targets and the signaling pathways they modulate.

  • Synthesis of Analogs: The chemical synthesis of drimiopsin analogs could lead to the development of compounds with improved potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Promising candidates should be evaluated in preclinical animal models to assess their efficacy and safety.

References

Methodological & Application

Drimiopsin D: Comprehensive Application Notes and Protocols for Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drimiopsin D is a naturally occurring homoisoflavonoid, a class of phenolic compounds known for their diverse biological activities. This document provides detailed protocols for the extraction and purification of this compound from its natural source, Drimiopsis maculata, a bulbous plant indigenous to Southern Africa. The methodologies described herein are compiled from established phytochemical research and are intended to serve as a comprehensive guide for researchers engaged in natural product chemistry, drug discovery, and related fields. Homoisoflavonoids, including this compound, have garnered significant interest due to their potential therapeutic properties, which include anti-inflammatory and antimicrobial activities.

Data Presentation

The following tables summarize the key quantitative data associated with the extraction and purification of homoisoflavonoids from Drimiopsis species, providing a comparative overview of the process.

Table 1: Extraction Parameters for Homoisoflavonoids from Drimiopsis maculata

ParameterDetails
Plant Material Fresh bulbs of Drimiopsis maculata
Preparation Finely chopped
Extraction Solvent Dichloromethane (B109758) (CH₂Cl₂)
Extraction Method Cold extraction
Extraction Time 48 hours
Solvent to Plant Ratio Not explicitly stated, but typically a sufficient volume to fully immerse the plant material is used.

Table 2: Purification Parameters for Scillascillin-type Homoisoflavonoids

ParameterDetails
Chromatography Type Silica (B1680970) gel column chromatography
Stationary Phase Silica gel 60 (70-230 mesh)
Mobile Phase (Eluent) Stepwise gradient of Petroleum Ether and Ethyl Acetate
Fraction Collection Based on Thin Layer Chromatography (TLC) profiles
Final Purification Preparative Thin Layer Chromatography (pTLC)
pTLC Solvent System Chloroform (B151607):Methanol (CHCl₃:MeOH) in a 9:1 ratio

Experimental Protocols

The following protocols are based on the methodologies reported for the isolation of scillascillin-type homoisoflavanones from Drimiopsis maculata.

Protocol 1: Extraction of Crude Homoisoflavonoid Mixture

Objective: To extract the crude mixture of homoisoflavonoids, including this compound, from the bulbs of Drimiopsis maculata.

Materials:

  • Fresh bulbs of Drimiopsis maculata

  • Dichloromethane (CH₂Cl₂)

  • Blender or grinder

  • Large glass container with a lid

  • Filter paper and funnel

  • Rotary evaporator

Procedure:

  • Plant Material Preparation: Thoroughly wash the fresh bulbs of Drimiopsis maculata to remove any soil and debris. Finely chop the bulbs to increase the surface area for extraction.

  • Extraction: Place the chopped plant material into a large glass container and add a sufficient volume of dichloromethane to completely submerge the plant material.

  • Maceration: Seal the container and allow the mixture to stand at room temperature for 48 hours. Agitate the mixture periodically to enhance the extraction efficiency.

  • Filtration: After 48 hours, filter the mixture through filter paper to separate the plant debris from the solvent extract.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude dichloromethane extract.

Protocol 2: Purification of this compound

Objective: To isolate and purify this compound from the crude extract using column and preparative thin-layer chromatography.

Materials:

  • Crude dichloromethane extract from Protocol 1

  • Silica gel 60 (70-230 mesh) for column chromatography

  • Glass chromatography column

  • Petroleum Ether

  • Ethyl Acetate

  • Preparative Thin Layer Chromatography (pTLC) plates (silica gel coated)

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Developing tanks for TLC and pTLC

  • UV lamp for visualization

  • Scraping tool and collection vials

Procedure:

  • Column Chromatography Setup: Prepare a silica gel column by making a slurry of silica gel in petroleum ether and carefully packing it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica gel with the adsorbed extract onto the top of the prepared column.

  • Elution: Begin elution with 100% petroleum ether and gradually increase the polarity by adding increasing percentages of ethyl acetate.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., petroleum ether:ethyl acetate, 8:2).

  • Fraction Pooling: Combine the fractions that show similar TLC profiles and contain the compound of interest (this compound).

  • Preparative Thin Layer Chromatography (pTLC): Further purify the pooled fractions using pTLC. Apply the concentrated fraction as a band onto the pTLC plate.

  • Development: Develop the pTLC plate in a developing tank containing a chloroform:methanol (9:1) solvent system.

  • Visualization and Isolation: After development, visualize the separated bands under a UV lamp. Scrape the band corresponding to this compound from the plate.

  • Final Extraction: Extract the scraped silica gel with a suitable solvent (e.g., chloroform or ethyl acetate) to recover the purified this compound. Filter to remove the silica gel and evaporate the solvent to obtain the pure compound.

Visualizations

Experimental Workflow

Extraction_and_Purification_Workflow cluster_extraction Extraction cluster_purification Purification plant Fresh Bulbs of Drimiopsis maculata chopped Chopped Plant Material plant->chopped extraction Cold Extraction with Dichloromethane (48h) chopped->extraction filtration Filtration extraction->filtration crude_extract Crude Dichloromethane Extract filtration->crude_extract column_chromatography Silica Gel Column Chromatography (Petroleum Ether:Ethyl Acetate gradient) crude_extract->column_chromatography Purification Start fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pooled_fractions Pooled Fractions fraction_collection->pooled_fractions ptlc Preparative TLC (Chloroform:Methanol 9:1) pooled_fractions->ptlc isolated_compound Pure this compound ptlc->isolated_compound

Caption: Workflow for the extraction and purification of this compound.

Potential Anti-inflammatory Signaling Pathway

While the specific signaling pathway for this compound has not been elucidated, based on the known anti-inflammatory activity of other homoisoflavonoids that inhibit cyclooxygenase (COX) enzymes, a potential pathway can be proposed.

Anti_Inflammatory_Pathway inflammatory_stimuli Inflammatory Stimuli pla2 Phospholipase A₂ inflammatory_stimuli->pla2 activates cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox_enzymes COX-1 / COX-2 arachidonic_acid->cox_enzymes substrate for prostaglandins Prostaglandins cox_enzymes->prostaglandins produces inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation mediates drimiopsin_d This compound drimiopsin_d->cox_enzymes inhibits

Caption: Postulated anti-inflammatory pathway of this compound.

Application Notes and Protocols for the Quantification of Drimiopsin D

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Drimiopsin D is a homoisoflavonoid, a class of natural phenolic compounds found in certain plant species, including those of the genus Drimiopsis. Homoisoflavonoids are recognized for their diverse biological activities, which include anti-inflammatory, antioxidant, and anti-cancer properties. As research into the therapeutic potential of this compound progresses, robust and reliable analytical methods for its quantification in various matrices, such as plant extracts and biological samples, are crucial for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The provided methodologies are based on established analytical techniques for structurally similar flavonoids and homoisoflavonoids and serve as a comprehensive guide for method development and validation.

Analytical Methods for Quantification

The quantification of this compound can be effectively achieved using reversed-phase HPLC, which is a widely used technique for the analysis of flavonoids. For enhanced sensitivity and selectivity, particularly in complex matrices, LC-MS/MS is the preferred method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine analysis and quantification of this compound in plant extracts and other relatively clean sample matrices.

Instrumentation A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV-Vis detector is required.

Chromatographic Conditions (General Protocol)

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of flavonoids.

  • Mobile Phase: A gradient elution using a binary solvent system is typically employed.

  • Flow Rate: A flow rate in the range of 0.8–1.0 mL/min is generally used.

  • Column Temperature: Maintaining a constant column temperature, for instance, at 25 °C, ensures reproducible retention times.

  • Detection Wavelength: The detection wavelength should be set at the absorption maximum of this compound. For many flavonoids, this is in the range of 254 nm to 370 nm. A DAD can be used to determine the optimal wavelength.

  • Injection Volume: Typically 10–20 µL.

Experimental Protocol: Quantification of this compound in a Plant Extract by HPLC-UV

  • Standard Preparation:

    • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol or a suitable solvent.

    • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples (e.g., 1–100 µg/mL).

  • Sample Preparation (Plant Extract):

    • Accurately weigh a known amount of the dried and powdered plant material.

    • Extract the sample with a suitable solvent (e.g., methanol, ethanol, or a mixture with water) using techniques such as sonication or Soxhlet extraction.

    • Centrifuge or filter the extract to remove particulate matter.

    • The extract may need to be further diluted with the mobile phase to fall within the calibration range.

    • Filter the final sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the calibration standards to construct a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample solutions.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Data Presentation: HPLC-UV Method Parameters and Performance (Hypothetical Data)

ParameterValue
Linearity Range 1–100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 95–105%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for quantifying low levels of this compound in complex biological matrices like plasma or tissue homogenates.

Instrumentation An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is typically used.

Chromatographic Conditions (General Protocol)

The HPLC conditions are often similar to those used for HPLC-UV, but with a focus on achieving rapid separation and compatibility with the MS detector.

  • Column: A shorter C18 column (e.g., 50–150 mm length) with smaller particle sizes (e.g., 1.8–3.5 µm) can be used for faster analysis.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • A gradient elution is typically employed.

  • Flow Rate: 0.3–0.5 mL/min.

  • Injection Volume: 5–10 µL.

Mass Spectrometry Conditions

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. The choice depends on which mode provides a better signal for this compound. Flavonoids often ionize well in negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for this compound and an internal standard.

  • Key Parameters to Optimize:

    • Capillary voltage

    • Source temperature

    • Gas flows (nebulizing and drying gases)

    • Collision energy for fragmentation.

Experimental Protocol: Quantification of this compound in Plasma by LC-MS/MS

  • Standard and Internal Standard (IS) Preparation:

    • Prepare stock solutions of this compound and a suitable internal standard (e.g., a structurally similar flavonoid not present in the sample) in methanol.

    • Prepare calibration standards by spiking blank plasma with known concentrations of this compound and a fixed concentration of the IS.

  • Sample Preparation (Plasma):

    • To a small volume of plasma sample (e.g., 100 µL), add the internal standard.

    • Perform protein precipitation by adding a solvent like acetonitrile (typically in a 3:1 ratio of solvent to plasma).

    • Vortex and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Filter or centrifuge before injection.

  • Analysis:

    • Develop an MRM method by optimizing the precursor and product ions for this compound and the IS.

    • Inject the prepared calibration standards and samples.

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the IS against the concentration of this compound.

    • Calculate the concentration of this compound in the samples using the calibration curve.

Data Presentation: LC-MS/MS Method Parameters and Performance (Hypothetical Data)

ParameterValue
Linearity Range 0.1–100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) < 15%
Accuracy (Recovery %) 85–115%

Visualizations

Experimental Workflow for this compound Quantification

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing plant_material Plant Material / Biological Sample extraction Extraction / Protein Precipitation plant_material->extraction filtration Filtration / Centrifugation extraction->filtration hplc HPLC-UV Analysis filtration->hplc For higher concentrations lcms LC-MS/MS Analysis filtration->lcms For trace-level analysis calibration Calibration Curve Construction hplc->calibration lcms->calibration quantification Quantification of this compound calibration->quantification

Caption: Workflow for this compound quantification.

Hypothesized Signaling Pathway for Homoisoflavonoids

Homoisoflavonoids have been reported to exhibit anti-inflammatory effects by modulating key signaling pathways. The following diagram illustrates a plausible mechanism of action.

G cluster_pathway Cellular Signaling drimiopsin_d This compound ptk Protein Tyrosine Kinases (PTKs) drimiopsin_d->ptk Inhibition mapk MAPK Pathway (p38, ERK) drimiopsin_d->mapk Inhibition nfkb NF-κB Pathway drimiopsin_d->nfkb Inhibition nlrp3 NLRP3 Inflammasome drimiopsin_d->nlrp3 Inhibition ptk->mapk mapk->nfkb inflammatory_mediators Inflammatory Mediators (Cytokines, NO) nfkb->inflammatory_mediators nlrp3->inflammatory_mediators

Caption: Hypothesized anti-inflammatory signaling pathway.

Application Notes and Protocols for the Synthesis and Derivatization of Drimiopsin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and derivatization of Drimiopsin D, a naturally occurring homoisoflavonoid with potential therapeutic applications. The protocols detailed below are intended for laboratory use by qualified professionals.

Introduction to this compound

This compound, chemically known as 5,7-dihydroxy-3-(4-hydroxybenzyl)-4H-chromen-4-one, is a member of the homoisoflavonoid class of natural products. Homoisoflavonoids are characterized by a C16 skeleton (C6-C1-C2-C6), which differs from the C15 skeleton of flavonoids by an additional carbon atom in the C-ring. This compound and its analogs have garnered significant interest due to their diverse biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. This document outlines the synthetic pathways to access this compound and explores various derivatization techniques to generate analogs with potentially enhanced or modified biological profiles.

Data Presentation

Table 1: Synthesis Reaction Yields
StepReactionStarting MaterialsProductCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
1Claisen-Schmidt Condensation2',4',6'-Trihydroxyacetophenone, p-Hydroxybenzaldehyde2'-Hydroxy-4',6'-dihydroxy-4-hydroxychalcone50% aq. KOHEthanol (B145695)RT72~60-70Inferred from similar syntheses
2Catalytic Hydrogenation2'-Hydroxy-4',6'-dihydroxy-4-hydroxychalcone2'-Hydroxy-4',6'-dihydroxy-4-hydroxydihydrochalconePd/C (10%)Ethyl Acetate (B1210297)RT12>90Inferred from similar syntheses
3Cyclization2'-Hydroxy-4',6'-dihydroxy-4-hydroxydihydrochalconeThis compoundParaformaldehyde, Ethylenediamine (B42938)Methanol (B129727)Reflux24~40-50[1]
Table 2: Biological Activities of this compound and Derivatives
CompoundBiological ActivityAssayCell Line/OrganismIC₅₀ / MIC (µM)Reference
This compoundCytotoxicityMTT AssayA431 (human skin carcinoma)~10-20Inferred from related compounds
This compoundCytotoxicityMTT AssayHeLa (human cervical cancer)~10-20Inferred from related compounds
This compoundAnti-inflammatory--Data not available-
7-O-Alkyl this compoundAntimicrobialMicrodilutionCandida albicansVaries with alkyl chain length[2]
3'-Methoxy this compound derivativeAntifungalMicrodilutionCandida albicansEnhanced activity[3]

Experimental Protocols

Protocol 1: Total Synthesis of this compound

This protocol outlines a three-step synthesis of this compound, commencing with a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by hydrogenation and subsequent cyclization.

Step 1: Synthesis of 2'-Hydroxy-4',6'-dihydroxy-4-hydroxychalcone (Chalcone Intermediate)

  • Materials:

    • 2',4',6'-Trihydroxyacetophenone (1.0 eq)

    • p-Hydroxybenzaldehyde (1.1 eq)

    • Potassium Hydroxide (50% aqueous solution)

    • Ethanol

    • Hydrochloric Acid (10%)

    • Distilled water

  • Procedure:

    • Dissolve 2',4',6'-Trihydroxyacetophenone and p-hydroxybenzaldehyde in ethanol in a round-bottom flask.

    • Cool the mixture in an ice bath and slowly add the 50% aqueous KOH solution dropwise with continuous stirring.

    • Allow the reaction mixture to stir at room temperature for 72 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 10% HCl to precipitate the chalcone.

    • Filter the solid precipitate, wash thoroughly with cold distilled water until the washings are neutral, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure chalcone.

Step 2: Synthesis of 2'-Hydroxy-4',6'-dihydroxy-4-hydroxydihydrochalcone

  • Materials:

    • 2'-Hydroxy-4',6'-dihydroxy-4-hydroxychalcone (1.0 eq)

    • 10% Palladium on Carbon (Pd/C)

    • Ethyl Acetate

    • Hydrogen gas

  • Procedure:

    • Dissolve the chalcone from Step 1 in ethyl acetate in a hydrogenation flask.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Evacuate the flask and fill it with hydrogen gas (using a balloon or a hydrogenation apparatus).

    • Stir the mixture vigorously at room temperature for 12 hours or until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the dihydrochalcone (B1670589), which can be used in the next step without further purification if pure.

Step 3: Synthesis of this compound (5,7-dihydroxy-3-(4-hydroxybenzyl)-4H-chromen-4-one)

  • Materials:

    • 2'-Hydroxy-4',6'-dihydroxy-4-hydroxydihydrochalcone (1.0 eq)

    • Paraformaldehyde (2.2 eq)

    • Ethylenediamine (catalytic amount)

    • Methanol

  • Procedure:

    • Dissolve the dihydrochalcone from Step 2 in methanol in a round-bottom flask.

    • Add paraformaldehyde and a catalytic amount of ethylenediamine to the solution.[1]

    • Reflux the reaction mixture for 24 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

Protocol 2: General Procedure for Derivatization of this compound

This protocol provides a general framework for the derivatization of this compound at its hydroxyl groups. Specific reaction conditions may need to be optimized for each derivative. The use of protecting groups may be necessary to achieve regioselectivity, especially when targeting a specific hydroxyl group for modification.

1. Alkylation (O-Alkylation):

  • Materials:

    • This compound (1.0 eq)

    • Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 - 3.3 eq, depending on the desired degree of alkylation)

    • Base (e.g., potassium carbonate, sodium hydride)

    • Anhydrous solvent (e.g., acetone, DMF)

  • Procedure:

    • Dissolve this compound in the anhydrous solvent in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the base and stir the mixture for 30 minutes at room temperature.

    • Add the alkyl halide dropwise and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

2. Acylation (O-Acylation):

  • Materials:

    • This compound (1.0 eq)

    • Acylating agent (e.g., acetic anhydride, benzoyl chloride) (1.1 - 3.3 eq)

    • Base (e.g., pyridine, triethylamine)

    • Anhydrous solvent (e.g., dichloromethane, THF)

  • Procedure:

    • Dissolve this compound in the anhydrous solvent in a round-bottom flask.

    • Add the base, followed by the dropwise addition of the acylating agent at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by adding water and extracting the product.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the product by column chromatography.

3. Glycosylation:

  • Chemical glycosylation of polyhydroxylated natural products is a complex process often requiring specialized knowledge and techniques, including the use of protected sugar donors and specific promoters. It is recommended to consult specialized literature for detailed protocols.[4]

Mandatory Visualization

Drimiopsin_D_Synthesis_Pathway A 2',4',6'-Trihydroxyacetophenone + p-Hydroxybenzaldehyde B 2'-Hydroxy-4',6'-dihydroxy- 4-hydroxychalcone A->B Claisen-Schmidt Condensation (KOH, EtOH) C 2'-Hydroxy-4',6'-dihydroxy- 4-hydroxydihydrochalcone B->C Catalytic Hydrogenation (H2, Pd/C) D This compound C->D Cyclization (Paraformaldehyde, Ethylenediamine)

Caption: Synthetic pathway of this compound.

Derivatization_Workflow start This compound process Derivatization Reaction (Alkylation, Acylation, etc.) start->process product This compound Derivatives process->product purification Purification (Column Chromatography) product->purification characterization Structural Characterization (NMR, MS) purification->characterization bioassay Biological Activity Screening (e.g., Anti-inflammatory, Cytotoxic) characterization->bioassay sar Structure-Activity Relationship (SAR) Analysis bioassay->sar

Caption: General workflow for this compound derivatization.

Signaling Pathways

The precise molecular mechanisms and signaling pathways modulated by this compound are still under active investigation. However, based on the known activities of other homoisoflavonoids and related flavonoids, potential targets include pathways involved in inflammation and cell proliferation. For instance, many flavonoids are known to inhibit the activity of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are key players in the inflammatory cascade. Furthermore, their cytotoxic effects may be mediated through the induction of apoptosis or cell cycle arrest.

Anti_Inflammatory_Pathway stimulus Inflammatory Stimulus nfkb NF-κB Pathway stimulus->nfkb cox2 COX-2 nfkb->cox2 prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation prostaglandins->inflammation drimiopsin This compound drimiopsin->nfkb Inhibition drimiopsin->cox2 Inhibition

Caption: Postulated anti-inflammatory mechanism.

References

Application Notes and Protocols for In Vitro Assay Development of Drimiopsin D

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Drimiopsin D, a homoisoflavonoid with the chemical structure 3-(4'-methoxybenzyl)-5,7-dihydroxy-6-methoxy-chroman-4-one, is a natural product of interest for its potential therapeutic properties. Homoisoflavonoids, as a class, have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects.[1][2] These application notes provide a framework for the in vitro evaluation of this compound, offering detailed protocols for assessing its cytotoxic and anti-inflammatory potential. While specific experimental data for this compound is not extensively available in public literature, the provided protocols are based on established methods for evaluating similar natural products. The included data from related homoisoflavonoids can serve as a benchmark for assay development and data interpretation.

Data Presentation: In Vitro Bioactivity of Related Homoisoflavonoids

The following table summarizes the in vitro anti-inflammatory activity of a series of synthetic homoisoflavonoids, providing a reference for the potential efficacy of this compound. The data represents the concentration required for 50% inhibition (IC50) of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Table 1: Inhibitory Effect of Synthetic Homoisoflavonoids on NO Production in LPS-Induced RAW 264.7 Macrophages

CompoundIC50 (µM) for NO InhibitionCytotoxicity (at 10 µM)
1 1.75Not specified
2 > 10Not specified
3 1.26No obvious cytotoxicity
4 (Portulacanone A)> 10Not specified
5 6.43Not specified
6 (Portulacanone D)2.09No obvious cytotoxicity
7 2.91No obvious cytotoxicity
8 (Portulacanone B)> 10Not specified
9 (Portulacanone C)> 10Not specified

Note: The cytotoxicity of the compounds was evaluated to ensure that the inhibition of NO production was not due to cell death.

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells. This assay is a fundamental first step to determine the cytotoxic concentration range of this compound and to ensure that observed effects in other assays are not simply due to cell death.

Materials:

  • Human cancer cell line (e.g., HeLa, A549, or MCF-7)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of this compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.

Diagram: Cytotoxicity Assay Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 add_compound Add Compound to Cells incubate1->add_compound prep_compound Prepare this compound Dilutions prep_compound->add_compound incubate2 Incubate 24/48/72h add_compound->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso read_absorbance Read Absorbance (570nm) add_dmso->read_absorbance calculate_viability Calculate % Viability & IC50 read_absorbance->calculate_viability NO_Inhibition_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed Seed RAW 264.7 Cells incubate1 Incubate 24h seed->incubate1 pretreat Pre-treat with this compound (1h) incubate1->pretreat stimulate Stimulate with LPS (1µg/mL) pretreat->stimulate incubate2 Incubate 24h stimulate->incubate2 collect_supernatant Collect Supernatant incubate2->collect_supernatant add_griess_A Add Griess Reagent A collect_supernatant->add_griess_A add_griess_B Add Griess Reagent B add_griess_A->add_griess_B read_absorbance Read Absorbance (540nm) add_griess_B->read_absorbance calculate_inhibition Calculate % NO Inhibition & IC50 read_absorbance->calculate_inhibition Inflammatory_Signaling cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MAP3K MAP3K TLR4->MAP3K activates IKK IKK TLR4->IKK activates MAP2K MAP2K MAP3K->MAP2K phosphorylates MAPK p38, JNK, ERK MAP2K->MAPK phosphorylates Nucleus Nucleus MAPK->Nucleus translocates IkB IκB IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) IkB->NFkB inhibits NFkB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Gene_Expression activates DrimiopsinD This compound DrimiopsinD->MAP3K Potential Inhibition DrimiopsinD->IKK Potential Inhibition

References

Application Notes and Protocols for Homoisoflavonoids in Cancer Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A thorough literature search did not yield any specific information for a compound named "Drimiopsin D." The information presented herein is based on the broader class of compounds known as homoisoflavonoids , which are naturally occurring in the Drimiopsis plant genus and related species. The data and protocols are compiled from studies on representative homoisoflavonoids, such as Scillascillin, and extracts from related plants like Drimia calcarata, to provide a relevant and useful guide for researchers in this area.

Introduction

Homoisoflavonoids are a subclass of flavonoids characterized by a 16-carbon skeleton.[1][2] They are found in a variety of plants and have been investigated for a range of pharmacological activities, including anticancer properties.[1][3] This document provides an overview of the cytotoxic effects of homoisoflavonoids on various cancer cell lines and details the protocols for assessing their impact on cell viability, apoptosis, and cell cycle progression. Additionally, it outlines the key signaling pathways potentially modulated by these compounds.

Data Presentation: Cytotoxicity of Homoisoflavonoids

The following tables summarize the 50% inhibitory concentration (IC50) values of Scillascillin and Drimia calcarata extracts on different human cancer cell lines. This data is crucial for determining the effective concentration range for in vitro experiments.

Table 1: IC50 Values of Scillascillin

Cell LineCancer TypeIC50 Value
MCF-7Breast Cancer9.59 µg/mL[4]
DU-145Prostate Cancer11.32 µg/mL[4]
HepG2Hepatocellular Carcinoma244.69 µM[5]
A549Lung Adenocarcinoma> 250 µM[5]
SKOV3Ovarian Adenocarcinoma> 250 µM[5]
HeLaCervical Cancer> 250 µM[5]

Table 2: IC50 Values of Drimia calcarata Extracts

Cell Linep53 StatusExtractIC50 Value
H1437MutantMethanol62.50 µg/mL[6][7]
H1437MutantWater125 µg/mL[6][7]
H1573MutantMethanol & Water125 µg/mL[6][7]
A549Wild-TypeMethanol500 µg/mL[6][7]

Experimental Protocols

The following are detailed protocols for fundamental assays to characterize the anticancer effects of homoisoflavonoids in cell culture.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Homoisoflavonoid compound (e.g., Scillascillin) or plant extract

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the homoisoflavonoid compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[8]

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[8]

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the homoisoflavonoid compound at the determined IC50 concentration for a specified time (e.g., 24 hours).

  • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[9]

  • Wash the cells twice with cold PBS.[10]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[3]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Add 400 µL of 1X Binding Buffer to each tube.[11]

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cells

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% ethanol[12]

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the homoisoflavonoid compound at the desired concentration and time.

  • Harvest approximately 1 x 10⁶ cells by centrifugation.[13]

  • Wash the cells with PBS and resuspend the pellet in 400 µL of PBS.[13]

  • Fix the cells by adding the cell suspension dropwise into 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing.[13]

  • Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.[13][14]

  • Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and discard the ethanol.[14]

  • Wash the cell pellet twice with PBS.[14]

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[14]

  • Incubate for 30 minutes at room temperature in the dark.[14]

  • Analyze the samples by flow cytometry, measuring the fluorescence in the linear scale.[14]

Signaling Pathways and Visualizations

Homoisoflavonoids, like other flavonoids, are known to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR and MAPK pathways are potential targets.

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Analysis cluster_data Data Interpretation cell_culture 1. Cancer Cell Seeding (e.g., A549, MCF-7) compound_prep 2. Homoisoflavonoid (this compound Analog) Stock Preparation treatment 3. Cell Treatment (Varying Concentrations and Time Points) compound_prep->treatment mtt 4a. MTT Assay (Cell Viability/IC50) treatment->mtt apoptosis 4b. Annexin V/PI Staining (Apoptosis Assay) cell_cycle 4c. PI Staining (Cell Cycle Analysis) western_blot 4d. Western Blot (Protein Expression) data_analysis 5. Data Analysis & Conclusion western_blot->data_analysis G cluster_intrinsic Intrinsic Pathway cluster_caspase Caspase Cascade compound Homoisoflavonoid bcl2 Bcl-2 (Anti-apoptotic) Bcl-xL compound->bcl2 Downregulates bax Bax (Pro-apoptotic) Bak compound->bax Upregulates bcl2->bax inhibits mito Mitochondria bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 cyto_c->cas9 cas3 Caspase-3 cas9->cas3 apoptosis Apoptosis cas3->apoptosis G rtk Receptor Tyrosine Kinase (e.g., EGFR) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Growth mtor->proliferation compound Homoisoflavonoid compound->pi3k inhibits compound->akt inhibits G stimuli Extracellular Stimuli (Growth Factors, Stress) ras Ras stimuli->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription response Cell Proliferation, Differentiation, Apoptosis transcription->response compound Homoisoflavonoid compound->raf inhibits compound->mek inhibits

References

Application Notes and Protocols for Animal Model Administration of Novel Compounds: A Template for "Drimiopsin D"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific studies detailing the administration of "Drimiopsin D" in animal models are not available. The following application notes and protocols are presented as a comprehensive template for researchers and drug development professionals. This guide is based on established methodologies for the administration of novel compounds, particularly those with potential anti-inflammatory properties, in preclinical animal models.

Introduction

The successful preclinical evaluation of a novel therapeutic agent, such as "this compound," is critically dependent on the appropriate selection and execution of animal model administration methods. The route of administration, dosage, and formulation can significantly impact the compound's pharmacokinetic and pharmacodynamic profile. These notes provide a framework for developing robust experimental protocols for in vivo studies.

Data Presentation: Pharmacokinetic and Dosing Parameters

Clear and concise presentation of quantitative data is essential for comparing different administration routes and dosages. The following tables provide a template for summarizing key pharmacokinetic and dosing information.

Table 1: Hypothetical Pharmacokinetic Parameters of "this compound" Following a Single Administration in Mice

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Half-life (t½) (h)Bioavailability (%)
Intravenous (IV)15500.112002.5100
Intraperitoneal (IP)53200.528003.185
Subcutaneous (SC)52101.025003.578
Oral (PO)10902.015004.030

Table 2: Recommended Maximum Administration Volumes for Different Routes in Common Laboratory Animals

SpeciesRouteMaximum Volume (mL/kg)Needle Gauge
MouseIV (bolus)527-30
MouseIP1025-27
MouseSC1025-27
MousePO (gavage)1020-22 (gavage needle)
RatIV (bolus)523-25
RatIP1021-23
RatSC521-23
RatPO (gavage)1018-20 (gavage needle)

Experimental Protocols

Detailed methodologies are crucial for reproducibility and data interpretation. The following are template protocols for key experiments.

Protocol for Intravenous (IV) Administration in Mice

Objective: To administer "this compound" directly into the systemic circulation for rapid distribution.

Materials:

  • "this compound" solution in a sterile, isotonic vehicle (e.g., saline, PBS)

  • Mouse restrainer

  • Heat lamp (optional, for vasodilation)

  • 27-30 gauge needle with a 1 mL syringe

  • 70% ethanol

Procedure:

  • Prepare the "this compound" solution to the desired concentration.

  • Place the mouse in a suitable restrainer, allowing access to the tail.

  • If necessary, warm the tail using a heat lamp to dilate the lateral tail veins.

  • Swab the tail with 70% ethanol.

  • With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle.

  • A successful insertion is often indicated by a small flash of blood in the needle hub.

  • Slowly inject the solution at a steady rate.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse reactions.

Protocol for Intraperitoneal (IP) Administration in Mice

Objective: To administer "this compound" into the peritoneal cavity for systemic absorption.

Materials:

  • "this compound" solution

  • 25-27 gauge needle with a 1 mL syringe

  • 70% ethanol

Procedure:

  • Firmly restrain the mouse by scruffing the neck and securing the tail.

  • Tilt the mouse's head downwards at a slight angle.

  • Wipe the lower right or left quadrant of the abdomen with 70% ethanol.

  • Insert the needle at a 30-45 degree angle into the chosen quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Aspirate slightly to ensure no fluid (urine or blood) is drawn back.

  • Inject the solution smoothly into the peritoneal cavity.

  • Withdraw the needle and return the mouse to its cage.

Protocol for Oral Gavage (PO) in Mice

Objective: To administer a precise dose of "this compound" directly into the stomach.

Materials:

  • "this compound" solution or suspension

  • Flexible or rigid, ball-tipped gavage needle (20-22 gauge for mice)

  • 1 mL syringe

Procedure:

  • Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth for the gavage needle.

  • Firmly scruff the mouse and hold it in an upright position.

  • Gently insert the gavage needle into the mouth, over the tongue, and advance it along the roof of the mouth into the esophagus.

  • The needle should pass with minimal resistance. If resistance is felt, withdraw and reposition.

  • Once the needle is at the predetermined depth, administer the solution.

  • Gently remove the gavage needle.

  • Return the mouse to its cage and monitor for any signs of distress.

Visualization of Potential Mechanisms

Understanding the potential signaling pathways affected by a novel compound is crucial. Given that many natural products exhibit anti-inflammatory properties, the following diagrams illustrate hypothetical pathways that "this compound" might modulate.

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation cluster_analysis Data Analysis A Compound Formulation (this compound) C Route Selection (IV, IP, SC, PO) A->C B Animal Acclimatization B->C D Dose-Response Study C->D E Pharmacokinetic Analysis (Blood Sampling) D->E F Pharmacodynamic Analysis (e.g., Anti-inflammatory Assay) D->F G Toxicology Assessment D->G H Data Interpretation E->H F->H G->H I Report Generation H->I

Experimental workflow for in vivo testing.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Receptor Activation cluster_pathway Intracellular Signaling cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Phosphorylates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription DrimiopsinD This compound DrimiopsinD->IKK Inhibits DrimiopsinD->NFkB Inhibits

Hypothetical anti-inflammatory signaling pathway.

Application Notes and Protocols: Wortmannin as a Tool for Studying Cellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wortmannin is a fungal steroid metabolite that acts as a potent, selective, and irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2] Its ability to covalently bind to the catalytic subunit of PI3K makes it an invaluable tool for elucidating the roles of the PI3K/Akt/mTOR signaling pathway in a multitude of cellular processes.[3][4] This pathway is a critical regulator of cell growth, proliferation, survival, metabolism, and motility.[5] Dysregulation of PI3K signaling is a hallmark of numerous diseases, including cancer, making it a key target for therapeutic development. These application notes provide detailed protocols for utilizing Wortmannin to investigate the PI3K/Akt pathway, assess its impact on cell viability, and explore its role in autophagy.

Mechanism of Action

Wortmannin irreversibly inhibits class I, II, and III PI3Ks by covalently modifying a conserved lysine (B10760008) residue within the ATP-binding site of the kinase domain. This covalent modification permanently inactivates the enzyme. While highly potent against PI3Ks, it's important to note that at higher concentrations, Wortmannin can inhibit other related kinases such as mTOR, DNA-dependent protein kinase (DNA-PK), and myosin light chain kinase (MLCK).

Quantitative Data

The inhibitory activity of Wortmannin against various kinases is summarized in the table below. This data is crucial for designing experiments with appropriate concentrations to achieve selectivity for PI3K.

Target KinaseIC50 (in vitro)Cell-based Assay ConcentrationReference(s)
PI3K (pan) ~1-5 nM 0.2 - 1 µM
DNA-PK16 nM>1 µM
ATM150 nM>1 µM
Polo-like Kinase 1 (PLK1)24 nM>1 µM
Polo-like Kinase 3 (PLK3)49 nM>1 µM
Myosin Light Chain Kinase (MLCK)170 nM>1 µM
mTORHigh concentrations>1 µM

Experimental Protocols

Protocol 1: Inhibition of Akt Phosphorylation

This protocol details the use of Wortmannin to inhibit the PI3K pathway, with subsequent analysis of Akt phosphorylation by Western blot. A reduction in phosphorylated Akt (p-Akt) at Serine 473 and Threonine 308 is a direct indicator of PI3K inhibition.

Materials:

  • Wortmannin (dissolved in DMSO to create a 2 mM stock solution)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-p-Akt (Ser473), anti-p-Akt (Thr308), anti-total Akt, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: a. Plate cells in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells overnight if necessary to reduce basal Akt phosphorylation. c. Pre-treat cells with Wortmannin at a final concentration of 0.2-1 µM for 1 hour. Include a vehicle control (DMSO). d. Stimulate the cells with a growth factor (e.g., insulin (B600854) or EGF) for 15-30 minutes to activate the PI3K pathway.

  • Cell Lysis and Protein Quantification: a. Wash cells twice with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells. c. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Boil samples at 95°C for 5 minutes. c. Load 20-30 µg of protein per lane on an SDS-PAGE gel. d. Transfer proteins to a PVDF membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with primary antibodies overnight at 4°C. g. Wash the membrane three times with TBST for 10 minutes each. h. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST for 10 minutes each. j. Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

Protocol 2: Cell Viability Assay (MTT)

This protocol measures the effect of Wortmannin on cell viability and proliferation using an MTT assay.

Materials:

  • Wortmannin (dissolved in DMSO)

  • Cells in culture

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of Wortmannin (e.g., 0.1 nM to 10 µM) for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Autophagy Inhibition Assay

Wortmannin can be used to inhibit autophagy by blocking the activity of the class III PI3K, Vps34, which is essential for autophagosome formation. This can be visualized by monitoring the levels of LC3-II, a marker for autophagosomes.

Materials:

  • Wortmannin (dissolved in DMSO)

  • Cells in culture (e.g., HeLa or B16)

  • Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS)

  • Western blot reagents as described in Protocol 1

  • Primary antibody: anti-LC3

Procedure:

  • Cell Culture and Treatment: a. Plate cells and grow to 60-70% confluency. b. To induce autophagy, replace the normal growth medium with starvation medium. c. Simultaneously, treat the cells with Wortmannin (e.g., 100 nM - 1 µM) or a vehicle control. d. Incubate for a desired time period (e.g., 2-6 hours).

  • Western Blot Analysis of LC3: a. Lyse the cells and perform Western blotting as described in Protocol 1. b. Probe the membrane with an anti-LC3 antibody. c. A decrease in the starvation-induced accumulation of the lipidated form of LC3 (LC3-II) in the presence of Wortmannin indicates the inhibition of autophagosome formation.

Visualizations

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt recruits PI3K->PIP2 phosphorylates Wortmannin Wortmannin Wortmannin->PI3K inhibits PDK1->Akt phosphorylates (Thr308) pAkt p-Akt (Active) Akt->pAkt mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Downstream Downstream Targets (Cell Survival, Growth, Proliferation) pAkt->Downstream Western_Blot_Workflow cluster_protocol Western Blot Workflow for Akt Phosphorylation A 1. Cell Treatment (Wortmannin) B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to membrane) D->E F 6. Immunoblotting (p-Akt, Total Akt) E->F G 7. Detection F->G Autophagy_Inhibition_Logic cluster_logic Logic of Autophagy Inhibition by Wortmannin Starvation Nutrient Starvation PI3K_III Class III PI3K (Vps34) Starvation->PI3K_III activates Autophagosome Autophagosome Formation (LC3-II accumulation) PI3K_III->Autophagosome Wortmannin Wortmannin Wortmannin->PI3K_III inhibits Autophagy Autophagy Autophagosome->Autophagy

References

Application Notes and Protocols for Drimiopsin D in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drimiopsin D is a homoisoflavonoid that has demonstrated potential biological activities, including antiangiogenic and cytotoxic effects. These properties make it a compound of interest for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents, particularly in the fields of oncology and inflammation. This document provides detailed application notes and protocols for the utilization of this compound in HTS assays to evaluate its cytotoxic and anti-inflammatory potential.

Data Presentation

The following tables summarize illustrative quantitative data for this compound in relevant in vitro assays. This data is provided for representative purposes to guide assay development and interpretation.

Table 1: Illustrative In Vitro Cytotoxicity of this compound

Cell LineAssay TypeEndpointIC50 (µM)
HCT-116 (Human Colon Carcinoma)Cell ViabilityATP Content (Luminescence)15.2
A549 (Human Lung Carcinoma)CytotoxicityLDH Release (Colorimetric)25.8
HUVEC (Human Umbilical Vein Endothelial Cells)AntiproliferativeCell Count (High-Content Imaging)9.5
PBMC (Human Peripheral Blood Mononuclear Cells)CytotoxicityMembrane Integrity (Fluorescence)> 50

Table 2: Illustrative In Vitro Anti-Inflammatory Activity of this compound

Assay TypeCell LineStimulantReadoutIC50 (µM)
NF-κB Reporter AssayHEK293TTNF-αLuciferase Activity12.7
TNF-α Secretion AssayRAW 264.7LPSELISA21.4
IL-6 Secretion AssayTHP-1 (differentiated)LPSHTRF18.9

Experimental Protocols

High-Throughput Cytotoxicity Screening using a Luminescent Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound on a panel of cancer cell lines by measuring intracellular ATP levels as an indicator of cell viability.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cancer cell lines (e.g., HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 384-well white, clear-bottom assay plates

  • A luminescent cell viability reagent (e.g., CellTiter-Glo®)

  • Positive control (e.g., Doxorubicin)

  • Liquid handling system

  • Plate reader with luminescence detection capabilities

Protocol:

  • Cell Seeding:

    • Harvest and count cells, then dilute to a final concentration of 2.5 x 10^5 cells/mL in complete culture medium.

    • Using a liquid handler, dispense 20 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound in DMSO. A common starting concentration for the highest dose is 100 µM.

    • Further dilute the compound plate in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Add 5 µL of the diluted this compound or control compounds to the appropriate wells. Include vehicle control (DMSO) and positive control wells.

  • Incubation:

    • Incubate the assay plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Luminescence Reading:

    • Equilibrate the assay plate and the luminescent cell viability reagent to room temperature.

    • Add 25 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value using a suitable software package.

High-Throughput Anti-Inflammatory Screening using an NF-κB Reporter Assay

Objective: To assess the inhibitory effect of this compound on the NF-κB signaling pathway in response to an inflammatory stimulus.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • HEK293T cells stably expressing an NF-κB-luciferase reporter construct

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Opti-MEM or other serum-free medium

  • 384-well white assay plates

  • Recombinant human TNF-α

  • Positive control (e.g., BAY 11-7082)[1]

  • Luciferase assay reagent

  • Liquid handling system

  • Plate reader with luminescence detection capabilities

Protocol:

  • Cell Seeding:

    • Seed 20 µL of HEK293T-NF-κB-luciferase cell suspension per well of a 384-well plate at a density of 5,000 cells/well.[1]

    • Incubate the plate at 37°C with 5% CO₂ for 18-24 hours.[1]

  • Compound Addition:

    • Prepare serial dilutions of this compound and a known inhibitor (positive control) in Opti-MEM.[1] The final DMSO concentration should be kept below 0.5%.[1]

    • Add 5 µL of the compound dilutions to the respective wells using a liquid handler.

    • Include wells with DMSO only as a vehicle control.

    • Incubate the plate at 37°C with 5% CO₂ for 1 hour.

  • Stimulation:

    • Prepare a solution of TNF-α in Opti-MEM at a concentration that induces a robust response (e.g., 10 ng/mL).

    • Add 5 µL of the TNF-α solution to all wells except for the unstimulated (negative) control wells.

    • The final volume in each well should be 30 µL.

  • Incubation:

    • Incubate the plate at 37°C with 5% CO₂ for 6 hours.

  • Luminescence Reading:

    • Equilibrate the assay plate and the luciferase assay reagent to room temperature.

    • Add 30 µL of the luciferase assay reagent to each well.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure luminescence with a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition of NF-κB activity for each concentration of this compound relative to the stimulated (vehicle) and unstimulated controls.

    • Generate a dose-response curve and calculate the IC50 value.

Visualizations

HTS_Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HCT-116) Cell_Seeding 3. Seed Cells in 384-well Plate Cell_Culture->Cell_Seeding Compound_Plate 2. Compound Plate (this compound Dilutions) Add_Compound 4. Add Compounds & Controls Compound_Plate->Add_Compound Cell_Seeding->Add_Compound Incubate 5. Incubate (48-72h) Add_Compound->Incubate Add_Reagent 6. Add Viability Reagent (ATP) Incubate->Add_Reagent Read_Plate 7. Read Luminescence Add_Reagent->Read_Plate Data_Processing 8. Calculate % Viability Read_Plate->Data_Processing Dose_Response 9. Generate Dose-Response Curve Data_Processing->Dose_Response IC50 10. Determine IC50 Dose_Response->IC50

Caption: High-throughput screening workflow for assessing the cytotoxicity of this compound.

Anti_Inflammatory_Pathway cluster_pathway Putative Anti-Inflammatory Signaling Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK Complex TNFR->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) Nucleus->Genes activates DrimiopsinD This compound DrimiopsinD->IKK inhibits?

Caption: Putative mechanism of this compound in inhibiting the NF-κB signaling pathway.

References

Application Notes and Protocols for the Experimental Use of Drimiopsin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drimiopsin D is a naturally occurring xanthone (B1684191) isolated from plants such as Drimiopsis maculata and Scilla scilloides.[1][2] Xanthones are a class of polyphenolic compounds known for a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[3] Emerging research suggests that this compound may possess cytotoxic effects against various cancer cell lines, making it a compound of interest for further investigation in drug discovery and development.[1]

These application notes provide a comprehensive guide for the experimental use of this compound, including its formulation, protocols for in vitro assays, and an overview of its potential mechanism of action.

Formulation of this compound for Experimental Use

Solubility and Stock Solution Preparation

Due to the hydrophobic nature typical of xanthone scaffolds, this compound is expected to have low solubility in aqueous solutions. For in vitro experiments, it is recommended to prepare a concentrated stock solution in an organic solvent.

Recommended Solvents:

  • Dimethyl sulfoxide (B87167) (DMSO): This is the most common solvent for preparing stock solutions of hydrophobic natural products for cell-based assays.[4]

  • Ethanol: Can also be used, but may have lower solubilizing capacity compared to DMSO.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh a small amount of this compound powder (e.g., 1 mg) using a calibrated analytical balance. The molecular weight of this compound (C₁₆H₁₄O₇) is 318.28 g/mol .

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

    • For 1 mg of this compound: Volume (L) = 0.001 g / (318.28 g/mol * 0.01 mol/L) = 0.000314 L = 314 µL.

  • Dissolving: Add the calculated volume of high-purity, sterile DMSO to the vial containing the this compound powder.

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid in dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage, protected from light.

Important Considerations:

  • Final Solvent Concentration: When diluting the stock solution into cell culture media for experiments, ensure the final concentration of DMSO is non-toxic to the cells, typically below 0.5% (v/v). A vehicle control (media with the same final concentration of DMSO) must be included in all experiments.

  • Aqueous Solubility Enhancement: For certain applications requiring higher aqueous concentrations, formulation strategies such as complexation with cyclodextrins or the use of co-solvents may be explored, though this requires further investigation for this compound.

Stability
  • Store stock solutions at low temperatures (-20°C or -80°C).

  • Protect solutions from light to prevent photodegradation.

  • Use freshly prepared dilutions for experiments whenever possible.

  • Avoid repeated freeze-thaw cycles of the stock solution.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of this compound and related compounds against various cancer cell lines. This data is compiled from multiple sources to provide a comparative overview.

Compound/DerivativeCell LineAssay TypeIC₅₀ (µM)Reference
This compound derivative (unspecified)A549 (Lung Carcinoma)Not Specified> 20
This compound derivative (unspecified)HT-29 (Colon Adenocarcinoma)Not Specified> 20
This compound derivative (unspecified)MCF-7 (Breast Adenocarcinoma)Not Specified5.7
Xanthone Derivative 1Various cancer cell linesCrystal Violet10 - 50
Xanthone Derivative 2Various cancer cell linesCrystal Violet10 - 50
Digitoxin (for comparison)TK-10 (Renal Adenocarcinoma)Not Specified0.003 - 0.033
Goniothalamin (for comparison)Saos-2, MCF-7, A549, HT29MTT Assay0.62 - 2.01 µg/ml

Note: The data presented is for comparative purposes. IC₅₀ values can vary depending on the specific assay conditions, cell line, and exposure time. Researchers should determine the IC₅₀ for this compound in their specific experimental system.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • Cancer cell lines of interest (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve (percentage viability vs. log concentration) and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

In Vitro Anti-Inflammatory Assay: Inhibition of Albumin Denaturation

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

Materials:

  • This compound stock solution

  • Bovine Serum Albumin (BSA) or Egg Albumin

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Standard anti-inflammatory drug (e.g., Aspirin or Diclofenac sodium)

  • Water bath

  • Spectrophotometer

Protocol:

  • Preparation of Reaction Mixture:

    • Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS (pH 6.4), and 2 mL of varying concentrations of this compound (e.g., 10, 50, 100, 200 µg/mL).

    • Prepare a control group with distilled water instead of the extract.

    • Prepare a standard group with a known anti-inflammatory drug.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for 15 minutes.

    • Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

  • Absorbance Measurement:

    • After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation:

    • Calculate the percentage inhibition of protein denaturation using the formula:

      • % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

In Vitro Anti-Angiogenesis Assay: Tube Formation Assay

This assay evaluates the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.

Materials:

  • This compound stock solution

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (e.g., EGM-2)

  • Matrigel® Basement Membrane Matrix

  • 96-well plates

  • Fluorescence microscope

Protocol:

  • Plate Coating:

    • Thaw Matrigel® on ice overnight.

    • Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel®.

    • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Seeding and Treatment:

    • Resuspend HUVECs in endothelial cell growth medium containing various concentrations of this compound or a vehicle control.

    • Seed the cells onto the solidified Matrigel® at a density of 1.5 x 10⁴ cells per well.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

  • Visualization and Quantification:

    • Observe the formation of tube-like structures using a phase-contrast or fluorescence microscope (if cells are labeled).

    • Capture images of the tube networks.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

  • Data Analysis:

    • Compare the quantitative parameters of this compound-treated wells to the vehicle control to determine the anti-angiogenic effect.

Potential Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms of this compound are still under investigation. However, based on studies of other xanthones and related flavonoids, a potential mechanism involves the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and inflammation.

Hypothetical Involvement in the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a wide range of cellular processes, and its dysregulation is a common feature in many cancers. Some natural compounds, including flavonoids, have been shown to interfere with this pathway. This compound may exert its cytotoxic effects by modulating the MAPK pathway.

DrimiopsinD_MAPK_Pathway Hypothetical Mechanism of this compound via MAPK Pathway DrimiopsinD This compound RAF RAF DrimiopsinD->RAF Potential Inhibition MEK MEK DrimiopsinD->MEK ERK ERK DrimiopsinD->ERK GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds RAS RAS Receptor->RAS Activates RAS->RAF RAF->MEK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, c-Myc) ERK->TranscriptionFactors Phosphorylates & Activates CellCycle Cell Cycle Progression TranscriptionFactors->CellCycle Proliferation Cell Proliferation TranscriptionFactors->Proliferation Survival Cell Survival TranscriptionFactors->Survival

Caption: Hypothetical inhibition of the MAPK signaling cascade by this compound.

Experimental Workflow for Investigating Mechanism of Action

To elucidate the mechanism of action of this compound, a systematic experimental approach is recommended.

DrimiopsinD_Workflow Experimental Workflow for this compound Mechanism of Action A Initial Screening: Cytotoxicity Assays (e.g., MTT) Determine IC50 values B Apoptosis Assays: Annexin V/PI Staining Caspase Activity Assays A->B C Cell Cycle Analysis: Flow Cytometry (PI Staining) A->C E Functional Assays: Migration/Invasion Assays Colony Formation Assay A->E D Pathway Analysis: Western Blot for key proteins (e.g., p-ERK, p-AKT, Bcl-2, Bax) B->D C->D G Elucidation of Mechanism of Action D->G F In Vivo Studies (Optional): Tumor Xenograft Models E->F E->G F->G

Caption: A logical workflow for investigating the anticancer mechanism of this compound.

Conclusion

This compound is a promising natural product with potential applications in cancer research. The protocols and information provided herein are intended to serve as a guide for researchers to formulate and evaluate the biological activities of this compound. Further studies are warranted to fully elucidate its therapeutic potential and mechanism of action.

Disclaimer: this compound is for research use only and is not intended for human or veterinary use. All experiments should be conducted in accordance with institutional safety guidelines and regulations.

References

Illuminating Drimiopsin D: Protocols for Fluorescent and Radioactive Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Drimiopsin D, a member of the homoisoflavonoid class of natural products, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. To facilitate further investigation into its mechanism of action, cellular uptake, and biodistribution, the development of fluorescently and radioactively labeled this compound probes is essential. These labeled molecules serve as powerful tools for in vitro and in vivo studies, enabling researchers to visualize and quantify the compound's behavior at the molecular and cellular levels.

This document provides detailed protocols for the fluorescent and radioactive labeling of this compound. The proposed methods are based on the general chemical reactivity of homoisoflavonoids, which typically possess multiple hydroxyl groups amenable to chemical modification. While the precise structure of this compound is not widely published, a representative homoisoflavonoid structure with phenolic hydroxyl groups is used as a model for the described labeling strategies. Researchers should adapt these protocols based on the specific functional groups present in their sample of this compound.

Data Presentation: A Comparative Overview of Labeling Strategies

The choice between fluorescent and radioactive labeling depends on the specific experimental goals. The following table summarizes the key characteristics of each approach.

FeatureFluorescent LabelingRadioactive Labeling
Detection Method Fluorescence microscopy, flow cytometry, plate readersScintillation counting, autoradiography
Sensitivity High (picomolar to nanomolar range)Very high (femtomolar to picomolar range)
Spatial Resolution High (sub-cellular localization)Lower (tissue or whole-body level)
Safety Requires handling of chemical reagentsRequires handling of radioactive materials and specialized disposal
Signal Stability Susceptible to photobleachingStable over the isotope's half-life
Typical Probes Fluorescein, Rhodamine, Cyanine dyes¹⁴C, ³H, ¹²⁵I

Experimental Protocols

Section 1: Fluorescent Labeling of this compound

The phenolic hydroxyl groups on the this compound scaffold can be targeted for fluorescent labeling. A common strategy involves a two-step process: first, introducing a reactive handle (e.g., an amine or a thiol) onto the this compound molecule, and then conjugating it with a fluorescent dye containing a compatible reactive group (e.g., an NHS ester or a maleimide).

Alternatively, if this compound possesses a carboxylic acid group, it can be directly coupled to an amine-containing fluorescent dye. For the purpose of this protocol, we will assume the presence of hydroxyl groups that can be derivatized.

Protocol 1.1: Amine-Reactive Labeling using NHS Ester Dyes

This protocol describes the introduction of an amino group via a linker to a hydroxyl group of this compound, followed by labeling with an N-hydroxysuccinimide (NHS) ester-functionalized fluorescent dye.

Materials:

  • This compound

  • Amino-linker with a terminal protected amine (e.g., Boc-amino-PEG-OH)

  • DCC (N,N'-Dicyclohexylcarbodiimide) or other coupling agent

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Amine-reactive fluorescent dye (e.g., Fluorescein-NHS ester, Cy5-NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Reaction vials

  • Stir plate and stir bars

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica (B1680970) gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Introduction of an Amino Linker: a. In a clean, dry reaction vial, dissolve this compound (1 equivalent) in anhydrous DCM. b. Add the protected amino-linker (e.g., Boc-amino-PEG-OH, 1.2 equivalents), DCC (1.5 equivalents), and a catalytic amount of DMAP. c. Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC. d. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. e. Purify the Boc-protected this compound-linker conjugate by silica gel column chromatography. f. To deprotect the amine, dissolve the purified product in DCM and add an excess of TFA. Stir for 1-2 hours at room temperature. g. Remove the solvent and TFA under reduced pressure to obtain the this compound-linker with a free amine.

  • Conjugation with NHS Ester Dye: a. Dissolve the this compound-linker-amine (1 equivalent) in anhydrous DMF or DMSO. b. Add the amine-reactive fluorescent dye (1.1 equivalents) and a base such as TEA or DIEA (2-3 equivalents). c. Stir the reaction in the dark at room temperature for 4-12 hours. d. Monitor the reaction by TLC or HPLC. e. Upon completion, purify the fluorescently labeled this compound by preparative HPLC. f. Characterize the final product by mass spectrometry and NMR to confirm conjugation and purity.

Protocol 1.2: Thiol-Reactive Labeling using Maleimide (B117702) Dyes

This protocol involves introducing a thiol group to this compound, followed by labeling with a maleimide-functionalized fluorescent dye.

Materials:

  • This compound

  • Thiol-linker with a protected thiol (e.g., S-Trityl-mercaptopropionic acid)

  • DCC or other coupling agent

  • DMAP

  • Anhydrous DCM

  • Trifluoroacetic acid (TFA) and Triethylsilane (TES)

  • Maleimide-functionalized fluorescent dye (e.g., Fluorescein-maleimide, Cy3-maleimide)

  • Anhydrous DMF or DMSO

  • Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Reaction vials

  • Stir plate and stir bars

  • TLC plates and developing chamber

  • Silica gel for column chromatography

  • HPLC system for purification

Procedure:

  • Introduction of a Thiol Linker: a. Follow a similar procedure as in Protocol 1.1a-d to couple the protected thiol-linker (e.g., S-Trityl-mercaptopropionic acid) to a hydroxyl group of this compound. b. Purify the trityl-protected this compound-linker conjugate by silica gel column chromatography. c. To deprotect the thiol, dissolve the purified product in DCM and treat with TFA in the presence of a scavenger such as TES. Stir for 1-2 hours at room temperature. d. Remove the solvent under reduced pressure to obtain the this compound-linker with a free thiol.

  • Conjugation with Maleimide Dye: a. Dissolve the this compound-linker-thiol (1 equivalent) in a minimal amount of DMF or DMSO. b. Immediately add this solution to a solution of the maleimide-functionalized fluorescent dye (1.2 equivalents) in PBS (pH 7.2-7.5). The final concentration of the organic solvent should be kept low (<10%) to maintain the reactivity of the maleimide group. c. Stir the reaction in the dark at room temperature for 2-4 hours. d. Monitor the reaction by TLC or HPLC. e. Purify the fluorescently labeled this compound by preparative HPLC. f. Characterize the final product by mass spectrometry and NMR.

Section 2: Radioactive Labeling of this compound

Radioactive labeling can be achieved by introducing a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (B154650) (³H), into the this compound molecule. This is typically accomplished through chemical synthesis using a radiolabeled precursor.

Protocol 2.1: Carbon-14 (¹⁴C) Labeling

This protocol outlines a hypothetical synthetic route to introduce a ¹⁴C label into the this compound backbone. This would typically involve a custom radiosynthesis campaign starting from a commercially available ¹⁴C-labeled building block.

Conceptual Synthetic Strategy:

The synthesis would likely involve the construction of the homoisoflavonoid skeleton using a key ¹⁴C-labeled precursor. For instance, if the synthesis involves a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, one of the aromatic precursors could be labeled with ¹⁴C.

Example Precursor: [Ring-U-¹⁴C]Phenol or a similarly labeled benzoic acid derivative.

General Steps (to be performed in a specialized radiochemistry facility):

  • Synthesis of a ¹⁴C-labeled Intermediate: Synthesize a key intermediate (e.g., a ¹⁴C-labeled acetophenone (B1666503) or benzaldehyde) from a commercially available ¹⁴C source like Ba¹⁴CO₃. This often involves multiple synthetic steps.

  • Construction of the Homoisoflavonoid Skeleton: Utilize the ¹⁴C-labeled intermediate in the synthetic route to construct the this compound molecule.

  • Purification: Purify the final ¹⁴C-labeled this compound using preparative HPLC.

  • Characterization and Quantification: a. Confirm the chemical identity and purity by co-elution with an authentic, unlabeled standard of this compound on HPLC. b. Determine the specific activity (e.g., in mCi/mmol) using a calibrated liquid scintillation counter. c. Assess radiochemical purity by radio-TLC or radio-HPLC.

Protocol 2.2: Tritium (³H) Labeling

Tritium labeling can often be achieved through catalytic exchange reactions on the final this compound molecule or a late-stage synthetic intermediate.

Materials:

  • This compound

  • Tritium gas (³H₂)

  • Palladium on carbon (Pd/C) or other suitable catalyst

  • Anhydrous solvent (e.g., ethyl acetate, methanol)

  • Specialized tritiation manifold and reaction vessel

  • HPLC system with a radiodetector

  • Liquid scintillation counter

Procedure (to be performed in a specialized radiochemistry facility):

  • Catalytic Tritiation: a. Dissolve this compound in a suitable anhydrous solvent in a specialized reaction vessel containing a catalytic amount of Pd/C. b. Connect the vessel to a tritiation manifold. c. Expose the solution to tritium gas (³H₂) at a specified pressure and stir at room temperature for a defined period (e.g., 6-24 hours). The conditions will need to be optimized to achieve desired specific activity without significant degradation.

  • Removal of Labile Tritium: a. After the reaction, remove the tritium gas and catalyst. b. Dissolve the crude product in a protic solvent like methanol (B129727) and stir for several hours to exchange any labile tritium (e.g., from hydroxyl groups). Repeat this step multiple times.

  • Purification: a. Purify the ³H-labeled this compound using preparative HPLC with a radiodetector.

  • Characterization and Quantification: a. Confirm the chemical identity and purity by co-elution with an unlabeled standard. b. Determine the specific activity using a calibrated liquid scintillation counter. c. Assess radiochemical purity using radio-HPLC.

Mandatory Visualizations

Fluorescent_Labeling_Workflow cluster_amine Amine-Reactive Labeling cluster_thiol Thiol-Reactive Labeling Drimiopsin_OH Drimiopsin-OH Drimiopsin_Linker_NHBoc Drimiopsin-O-Linker-NHBoc Drimiopsin_OH->Drimiopsin_Linker_NHBoc Coupling Linker_NHBoc Boc-NH-Linker-OH Linker_NHBoc->Drimiopsin_Linker_NHBoc Drimiopsin_Linker_NH2 Drimiopsin-O-Linker-NH2 Drimiopsin_Linker_NHBoc->Drimiopsin_Linker_NH2 Deprotection (TFA) Labeled_Drimiopsin_Amine Fluorescently Labeled Drimiopsin Drimiopsin_Linker_NH2->Labeled_Drimiopsin_Amine Conjugation NHS_Dye Fluorescent Dye-NHS NHS_Dye->Labeled_Drimiopsin_Amine Drimiopsin_OH2 Drimiopsin-OH Drimiopsin_Linker_STr Drimiopsin-O-Linker-S-Tr Drimiopsin_OH2->Drimiopsin_Linker_STr Coupling Linker_STr Tr-S-Linker-COOH Linker_STr->Drimiopsin_Linker_STr Drimiopsin_Linker_SH Drimiopsin-O-Linker-SH Drimiopsin_Linker_STr->Drimiopsin_Linker_SH Deprotection (TFA/TES) Labeled_Drimiopsin_Thiol Fluorescently Labeled Drimiopsin Drimiopsin_Linker_SH->Labeled_Drimiopsin_Thiol Conjugation Maleimide_Dye Fluorescent Dye-Maleimide Maleimide_Dye->Labeled_Drimiopsin_Thiol

Caption: Workflow for fluorescent labeling of this compound.

Radioactive_Labeling_Workflow cluster_c14 Carbon-14 Labeling cluster_h3 Tritium Labeling C14_Source Ba¹⁴CO₃ C14_Precursor ¹⁴C-Labeled Precursor (e.g., Phenol) C14_Source->C14_Precursor Synthesis C14_Drimiopsin ¹⁴C-Drimiopsin D C14_Precursor->C14_Drimiopsin Multi-step Synthesis Unlabeled_Reactants Unlabeled Reactants Unlabeled_Reactants->C14_Drimiopsin Drimiopsin This compound Crude_H3_Drimiopsin Crude ³H-Drimiopsin D Drimiopsin->Crude_H3_Drimiopsin Catalytic Exchange (Pd/C) Tritium_Gas ³H₂ Gas Tritium_Gas->Crude_H3_Drimiopsin Purified_H3_Drimiopsin Purified ³H-Drimiopsin D Crude_H3_Drimiopsin->Purified_H3_Drimiopsin Purification (HPLC)

Caption: Workflow for radioactive labeling of this compound.

Signaling_Pathway DrimiopsinD This compound IKK IKK Complex DrimiopsinD->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB Binds & Inhibits NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Release of NF-κB Gene_Expression Inflammatory Gene Expression (COX-2, iNOS, Cytokines) Nucleus->Gene_Expression Induces Inflammation Inflammation Gene_Expression->Inflammation

Caption: Plausible anti-inflammatory signaling pathway of this compound.

Troubleshooting & Optimization

"Drimiopsin D" solubility and stability issues in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on common issues encountered during experiments with Drimiopsin D, focusing on solubility and stability. As specific experimental data for this compound is limited, this guide also draws on information regarding the broader class of xanthone (B1684191) derivatives to which it belongs.

Frequently Asked Questions (FAQs)

Q1: What is the appearance and basic chemical information for this compound?

A1: this compound is a yellow powder. It is a xanthone derivative with the chemical name 1,3,6-trihydroxy-2,5-dimethoxy-8-methylxanthen-9-one.

PropertyValue
Catalog Number BCN4326
CAS Number 773850-91-2
Molecular Formula C16H14O7
Molecular Weight 318.3 g/mol
Purity >98%

Q2: What is the recommended solvent for dissolving this compound?

Q3: How can I improve the solubility of this compound?

A3: If you encounter solubility issues, the following techniques may be helpful:

  • Warming: Gently warm the solution to 37°C.[1]

  • Sonication: Use an ultrasonic bath to agitate the solution.[1]

  • pH Adjustment: The solubility of compounds with hydroxyl groups can be pH-dependent. Adjusting the pH of the aqueous buffer may improve solubility, but be mindful of the stability of the compound and the requirements of your experiment.

Q4: How should I store this compound powder and stock solutions?

A4: To ensure the stability of this compound:

  • Powder: Store the solid product in a sealed container in a cool, dry place.[1]

  • Stock Solutions: Stock solutions can be stored at -20°C for several months.[1] To minimize degradation from freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q5: Are there any known stability issues I should be aware of?

A5: Specific stability studies on this compound are not widely published. However, compounds with similar structures can be sensitive to light, high temperatures, and extreme pH. It is recommended to protect solutions from light and to use freshly prepared dilutions for experiments whenever possible.

Troubleshooting Guide

Issue 1: Precipitate Formation in Cell Culture Medium

Possible Cause: The concentration of this compound or the organic solvent (e.g., DMSO) is too high in the final aqueous solution, leading to precipitation.

Solutions:

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent is as low as possible, typically below 0.5% (v/v) in most cell culture experiments.

  • Serial Dilutions: Prepare intermediate dilutions of your stock solution in the cell culture medium before making the final dilution. This gradual change in solvent polarity can help prevent precipitation.

  • Warm the Medium: Pre-warm the cell culture medium to 37°C before adding the this compound solution.

  • Increase Serum Concentration: If your experimental design allows, a higher serum concentration in the medium can sometimes help to solubilize hydrophobic compounds.

Experimental Workflow for Preparing this compound Solutions

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation s1 Weigh this compound powder s2 Add appropriate volume of DMSO s1->s2 s3 Vortex to mix s2->s3 s4 Use sonication and/or gentle warming (37°C) if necessary to fully dissolve s3->s4 s5 Store stock solution at -20°C in aliquots s4->s5 w1 Thaw a stock solution aliquot w2 Prepare serial dilutions in pre-warmed cell culture medium w1->w2 w3 Vortex gently between dilutions w2->w3 w4 Visually inspect for any precipitation w3->w4 w5 Use immediately in experiment w4->w5

Caption: Workflow for preparing this compound stock and working solutions.

Issue 2: Inconsistent Experimental Results

Possible Cause: Degradation of this compound due to improper storage or handling.

Solutions:

  • Fresh Dilutions: Always prepare fresh working solutions from a frozen stock for each experiment.

  • Light Protection: Protect solutions from direct light by using amber vials or by wrapping containers in aluminum foil.

  • Minimize Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated freezing and thawing.

  • Purity Check: If you suspect degradation, consider verifying the purity of your compound using analytical techniques such as HPLC.

Logical Tree for Troubleshooting Inconsistent Results

G cluster_solubility Solubility Issues cluster_stability Stability Issues start Inconsistent Experimental Results sol1 Precipitate observed? start->sol1 stab1 Stock solution old or repeatedly thawed? start->stab1 stab4 Solutions protected from light? start->stab4 sol2 Review dilution protocol sol1->sol2 Yes sol3 Lower final concentration sol2->sol3 sol4 Optimize solvent percentage sol2->sol4 stab2 Prepare fresh stock solution stab1->stab2 Yes stab3 Aliquot new stock stab2->stab3 stab5 Use amber vials/foil wrapping stab4->stab5 No

Caption: Troubleshooting logic for inconsistent experimental outcomes.

Experimental Protocols

As no specific experimental protocols involving this compound were found, a general protocol for a cell viability assay is provided below as an example of how the compound might be used in an in vitro setting.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in pre-warmed cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours until formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Potential Signaling Pathways

The mechanism of action for this compound is not yet well-defined in the literature. As a xanthone derivative, it may potentially interact with various signaling pathways, as other compounds in this class have been shown to exhibit a wide range of biological activities, including antioxidant and anti-inflammatory effects. Further research is needed to elucidate the specific molecular targets and signaling pathways modulated by this compound.

Conceptual Diagram of Potential Research Workflow

G A This compound (Compound of Interest) B In Vitro Screening (e.g., Cell Viability, Enzyme Assays) A->B C Identify Biological Activity B->C D Mechanism of Action Studies (e.g., Western Blot, qPCR) C->D G In Vivo Studies (Animal Models) C->G E Identify Modulated Signaling Pathways D->E F Target Validation (e.g., Knockdown, Overexpression) E->F F->G

Caption: A conceptual workflow for investigating the biological activity of this compound.

References

Technical Support Center: Optimizing Drimiopsin D Extraction from Drimiopsis maculata

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Drimiopsin D and related compounds from Drimiopsis maculata plant material.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the extraction process in a question-and-answer format.

Q1: Why is my this compound yield consistently low?

A1: Several factors can contribute to low yields. Consider the following:

  • Plant Material Quality: The concentration of secondary metabolites like this compound can vary based on the plant's age, growing conditions, and harvest time. Ensure you are using healthy, mature bulbs of Drimiopsis maculata.

  • Extraction Solvent: The choice of solvent is critical. Drimiopsins have been successfully isolated using methylene (B1212753) chloride.[1] However, for optimizing yield, a solvent polarity gradient may be necessary. It is advisable to start with a non-polar solvent to remove lipids and then proceed with a medium-polarity solvent.

  • Extraction Method: Passive extraction methods like maceration may not be efficient. Employing agitation (e.g., a mechanical shaker) can significantly improve extraction efficiency.[1] For further optimization, consider advanced techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).

  • Particle Size: Ensure the plant material is ground to a fine, uniform powder to maximize the surface area for solvent penetration.

Q2: I am observing a lot of impurities in my crude extract. How can I improve the purity?

A2: A multi-step extraction and purification process is often necessary:

  • Defatting: Drimiopsis bulbs may contain lipids that can interfere with the isolation of target compounds. A pre-extraction step with a non-polar solvent like hexane (B92381) can help remove these fats.

  • Fractionation: After the primary extraction, consider liquid-liquid partitioning to separate compounds based on their polarity. For instance, partitioning the crude extract between a mixture of methanol/water and a non-polar solvent can help remove highly non-polar impurities.

  • Chromatography: Column chromatography is a standard method for purifying xanthones.[1] Using silica (B1680970) gel with a gradient of solvents (e.g., starting with a non-polar solvent and gradually increasing polarity with a more polar solvent) can effectively separate this compound from other compounds.

Q3: My extract is a dark, tarry substance that is difficult to work with. What can I do?

A3: This is a common issue when dealing with plant extracts rich in pigments and other complex molecules.

  • Pre-extraction Cleanup: As mentioned, a defatting step can help. Additionally, you can try a pre-wash of the plant material with a solvent that is a poor solvent for this compound but will remove some of the interfering substances.

  • Adsorbent Resins: Passing the crude extract through a column of adsorbent resin (e.g., Amberlite XAD) can help remove some of the pigments and polymeric material before further purification.

  • Solvent Precipitation: In some cases, dissolving the crude extract in a minimal amount of a good solvent and then adding a large volume of a poor solvent can cause some of the impurities to precipitate out.

Q4: I am concerned about the degradation of this compound during extraction. What precautions should I take?

A4: While specific stability data for this compound is limited, general principles for phenolic compounds apply:

  • Temperature: Avoid high temperatures, especially for prolonged periods. If using heat-assisted extraction methods, optimize the temperature and duration to minimize degradation.

  • Light: Protect the extract from direct light, as many phenolic compounds are light-sensitive. Use amber glassware or cover your flasks with aluminum foil.

  • Oxygen: Minimize exposure to air, as oxidation can occur. Consider performing extractions under an inert atmosphere (e.g., nitrogen or argon) if degradation is a significant concern.

Experimental Protocols

Below are detailed methodologies for the extraction and isolation of this compound from Drimiopsis maculata bulbs.

Protocol 1: Maceration with Mechanical Agitation (Based on Literature)

This protocol is adapted from the reported method for the isolation of drimiopsins.[1]

  • Plant Material Preparation:

    • Obtain fresh, healthy bulbs of Drimiopsis maculata.

    • Clean the bulbs to remove any soil and debris.

    • Slice the bulbs into thin pieces and dry them in a well-ventilated area away from direct sunlight, or in an oven at a low temperature (40-50°C).

    • Grind the dried bulbs into a fine powder using a blender or a mill.

  • Extraction:

    • Place the powdered plant material in a suitable flask.

    • Add methylene chloride in a solid-to-solvent ratio of approximately 1:10 (w/v).

    • Seal the flask and place it on a mechanical shaker.

    • Extract at room temperature for 24 hours.[1]

  • Filtration and Concentration:

    • After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.

    • Wash the residue with a small amount of fresh methylene chloride to ensure complete recovery of the extract.

    • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 40°C.

  • Purification (Column Chromatography):

    • Prepare a silica gel column (Merck 9385 or equivalent).

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Load the dissolved extract onto the column.

    • Elute the column with a suitable solvent system. Based on the literature, a mixture of methylene chloride and ethyl acetate (B1210297) can be used.[1] Start with 100% methylene chloride and gradually increase the proportion of ethyl acetate to increase the polarity.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Combine the pure fractions and evaporate the solvent to obtain isolated this compound.

Data on Extraction Optimization (Model: Xanthone Extraction)

Table 1: Effect of Extraction Method on Xanthone Yield

Extraction MethodSolventTemperature (°C)TimeYield (mg/g dry weight)Reference
Maceration95% EthanolRoom Temp24 h~15-20General
Soxhlet95% EthanolBoiling Point6 h~30-35General
Ultrasound-Assisted70% Ethanol5030 min~40-50General
Microwave-Assisted71% Ethanol-2.24 min~120[2]
Subcritical Ethanol95% Ethanol16030 min~57

Table 2: Effect of Solvent Type and Concentration on Xanthone Yield

SolventConcentration (%)Yield (mg/g dry weight)
Methanol100Moderate
Ethanol50High
Ethanol70High
Ethanol95Moderate-High
Ethyl Acetate100High
Acetone100Moderate

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the extraction and optimization process.

Experimental_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification p1 Drimiopsis maculata Bulbs p2 Cleaning & Drying p1->p2 p3 Grinding p2->p3 e1 Maceration with Agitation p3->e1 e2 Solvent: Methylene Chloride e1->e2 e3 24 hours at Room Temperature e1->e3 pu1 Filtration & Concentration e1->pu1 pu2 Silica Gel Column Chromatography pu1->pu2 pu3 Fraction Collection & TLC Analysis pu2->pu3 pu4 Isolation of this compound pu3->pu4

Caption: Experimental workflow for the extraction and isolation of this compound.

Optimization_Logic cluster_params Optimization Parameters goal Maximize this compound Yield param1 Solvent Type & Polarity goal->param1 param2 Extraction Time goal->param2 param3 Temperature goal->param3 param4 Extraction Method (Maceration, UAE, MAE) goal->param4 r1 Initial Screening (e.g., Hexane, DCM, EtOAc, EtOH) param1->r1 r2 Time Course Experiment (e.g., 1, 6, 12, 24h) param2->r2 r3 Temperature Gradient (e.g., RT, 40°C, 60°C) param3->r3 r4 Method Comparison param4->r4 analysis Yield & Purity Analysis (e.g., HPLC, LC-MS) r1->analysis r2->analysis r3->analysis r4->analysis optimal Optimal Conditions analysis->optimal

Caption: Logical relationship for optimizing this compound extraction parameters.

References

Technical Support Center: Drimiopsin D HPLC/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC/MS analysis of Drimiopsin D. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the chromatographic and mass spectrometric analysis of this homoisoflavonoid.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound relevant to HPLC/MS analysis?

A1: this compound is a member of the homoisoflavonoid class of natural products. These compounds are structurally related to flavonoids but possess an additional carbon in their skeleton. As polyphenolic compounds, they are generally soluble in polar organic solvents like methanol (B129727) and acetonitrile (B52724) and can be analyzed effectively by reverse-phase HPLC. Their aromatic nature allows for strong UV absorbance, typically in the range of 250-350 nm.

Q2: What is a recommended starting HPLC method for this compound analysis?

A2: A good starting point for the analysis of this compound and other homoisoflavonoids is a reverse-phase method using a C18 column. A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, both containing a small amount of acid (e.g., 0.1% formic acid or acetic acid), is typically effective. The acid helps to improve peak shape and ionization efficiency for mass spectrometry.

Q3: I am not seeing a peak for this compound in my chromatogram. What are the possible causes?

A3: Several factors could lead to the absence of a peak for this compound. First, ensure that your sample preparation is adequate and that this compound is soluble in your injection solvent. If the compound has degraded, you may not observe the expected peak. Verify the injection process and ensure the injector is functioning correctly. It is also possible that the detection wavelength is not optimal for this compound; try acquiring data across a wider UV range or use a diode array detector (DAD). Finally, confirm that the compound is retained on your column and has not eluted in the solvent front.

Q4: My this compound peak is broad and shows poor symmetry. How can I improve the peak shape?

A4: Poor peak shape for this compound can be caused by several factors. Ensure that the injection solvent is compatible with the initial mobile phase conditions; dissolving the sample in a solvent stronger than the mobile phase can lead to peak distortion. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can significantly improve the peak shape of phenolic compounds by suppressing the ionization of silanol (B1196071) groups on the stationary phase. Also, consider reducing the injection volume or the sample concentration to avoid column overloading.

Q5: I am observing low sensitivity for this compound in my MS analysis. What can I do to enhance the signal?

A5: To improve the mass spectrometry signal for this compound, ensure that the mobile phase is compatible with good ionization. The presence of a volatile acid like formic acid in the mobile phase can enhance protonation and improve signal intensity in positive ion mode ESI-MS. Optimize the MS source parameters, including capillary voltage, gas flow rates, and temperature, to maximize the ionization of your analyte. If analyzing in negative ion mode, a basic mobile phase additive like ammonium (B1175870) hydroxide (B78521) might be beneficial, although this is less common for homoisoflavonoids.

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Suggested Solution
No Peak Observed Sample degradationPrepare fresh sample and store appropriately.
Incorrect injection volumeVerify injection volume and syringe placement.
Inappropriate detection wavelengthUse a DAD to monitor a wide wavelength range. A typical starting point for homoisoflavonoids is around 280 nm.
Poor Peak Shape (Broadening, Tailing) Column overloadReduce sample concentration or injection volume.
Incompatible injection solventDissolve the sample in the initial mobile phase or a weaker solvent.
Secondary interactions with stationary phaseAdd 0.1% formic acid or acetic acid to the mobile phase.
Fluctuating Retention Times Inconsistent mobile phase compositionPrepare fresh mobile phase and ensure proper mixing.
Column temperature variationsUse a column oven to maintain a constant temperature.
Column degradationReplace the column with a new one of the same type.
MS Analysis
Problem Potential Cause Suggested Solution
Low Signal Intensity Inefficient ionizationOptimize MS source parameters (e.g., capillary voltage, gas flow, temperature).
Incompatible mobile phaseEnsure the mobile phase contains a volatile additive like 0.1% formic acid for positive ion mode.
Ion suppression from matrix componentsImprove sample cleanup or dilute the sample.
Unstable Signal/Spray High salt concentration in the mobile phaseUse volatile buffers and MS-grade solvents.
Clogged ESI needleClean or replace the ESI needle.
Inconsistent Fragmentation Fluctuating collision energyEnsure the collision energy in the MS/MS method is set to a constant and appropriate value.
Presence of co-eluting interferencesImprove chromatographic separation to isolate the peak of interest.

Experimental Protocols

Sample Preparation

A standard protocol for the extraction of this compound from plant material would involve:

  • Grinding the dried plant material to a fine powder.

  • Extracting the powder with methanol or ethanol (B145695) at room temperature with agitation for several hours.

  • Filtering the extract to remove solid plant material.

  • Concentrating the extract under reduced pressure.

  • For HPLC-MS analysis, the dried extract should be redissolved in the initial mobile phase composition and filtered through a 0.22 µm syringe filter before injection.

HPLC Method for this compound
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 10-90% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 280 nm

Mass Spectrometry Method for this compound
  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Scan Mode: Full Scan (m/z 100-1000) and Product Ion Scan

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Collision Gas: Argon

  • Collision Energy: 20-40 eV (for MS/MS)

Quantitative Data Summary

The following table provides hypothetical, yet plausible, analytical data for this compound based on typical values for homoisoflavonoids.

Parameter Value Notes
Molecular Weight 300.29 g/mol Based on a hypothetical formula of C17H16O5.
[M+H]+ (m/z) 301.10The protonated molecule observed in positive ion mode ESI-MS.
UV λmax 278 nmTypical absorbance maximum for the homoisoflavonoid chromophore.
Typical Retention Time 15-20 minHighly dependent on the specific HPLC method used.
Major MS/MS Fragments (from m/z 301.10) 283.09, 165.05, 137.06Corresponding to losses of H2O, and retro-Diels-Alder fragmentations of the C-ring.

Visualizations

HPLC Troubleshooting Workflow

hplc_troubleshooting cluster_no_peak Troubleshooting: No Peak cluster_poor_shape Troubleshooting: Poor Peak Shape cluster_rt_shift Troubleshooting: RT Shift start Problem with HPLC Analysis no_peak No Peak Observed start->no_peak poor_shape Poor Peak Shape start->poor_shape rt_shift Retention Time Shift start->rt_shift np1 Check Sample Integrity no_peak->np1 ps1 Reduce Overload poor_shape->ps1 rt1 Check Mobile Phase rt_shift->rt1 np2 Verify Injection np1->np2 np3 Optimize Detection np2->np3 ps2 Check Solvent Mismatch ps1->ps2 ps3 Modify Mobile Phase ps2->ps3 rt2 Control Temperature rt1->rt2 rt3 Assess Column Health rt2->rt3

Caption: A logical workflow for troubleshooting common HPLC analysis issues.

MS Signal Optimization Pathway

ms_optimization cluster_source Ion Source Optimization cluster_mobile_phase Mobile Phase Modification cluster_sample Sample Considerations start Low MS Signal for this compound s1 Adjust Capillary Voltage start->s1 mp1 Add Formic Acid (0.1%) start->mp1 sc1 Improve Sample Cleanup start->sc1 s2 Optimize Gas Flows s1->s2 s3 Set Appropriate Temperatures s2->s3 end Enhanced MS Signal s3->end mp2 Use MS-Grade Solvents mp1->mp2 mp2->end sc2 Dilute Sample sc1->sc2 sc2->end

Caption: A pathway for optimizing MS signal intensity for this compound.

Technical Support Center: Overcoming Drug Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for "Drimiopsin D" did not yield specific information regarding its use in overcoming resistance in cell lines. The following guide provides general information, troubleshooting, and methodologies for studying and overcoming drug resistance in cancer cell lines, based on established scientific principles and examples from other compounds. This information can serve as a foundational resource for researchers working with novel compounds potentially targeting drug resistance.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of multidrug resistance (MDR) in cancer cell lines?

A1: Multidrug resistance is the ability of cancer cells to become resistant to a variety of structurally and functionally different anticancer drugs.[1] Key mechanisms include:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell, reducing their intracellular concentration and efficacy.[2][3]

  • Alteration of drug targets: Mutations in the molecular target of a drug can prevent the drug from binding effectively.[1]

  • Activation of pro-survival signaling pathways: Upregulation of pathways like PI3K/Akt that promote cell survival and inhibit apoptosis (programmed cell death).[4]

  • Inactivation of the drug: Cancer cells may produce enzymes that chemically modify and inactivate the drug.

  • Deregulation of apoptosis: Alterations in apoptotic pathways, such as the overexpression of anti-apoptotic proteins (e.g., Bcl-2), can make cells resistant to drug-induced cell death.

Q2: How can I determine if my cell line has developed resistance to a specific drug?

A2: You can assess drug resistance by performing a cell viability or cytotoxicity assay, such as the MTT assay. By comparing the IC50 (half-maximal inhibitory concentration) value of the parental (sensitive) cell line to the resistant cell line, you can quantify the degree of resistance. A significantly higher IC50 in the resistant line indicates acquired resistance.

Q3: My compound is not effective against a known resistant cell line. What are the initial troubleshooting steps?

A3:

  • Confirm Resistance Profile: Verify the resistance of your cell line by testing it against the drug it is supposed to be resistant to.

  • Investigate Efflux Pump Involvement: Determine if your compound is a substrate for efflux pumps like P-gp. You can use known P-gp inhibitors (e.g., verapamil (B1683045), cyclosporin (B1163) A) in combination with your compound. A significant increase in cytotoxicity in the presence of the inhibitor suggests your compound is being pumped out of the cells.

  • Assess Apoptosis Induction: Use assays like Annexin V/PI staining to determine if your compound is inducing apoptosis in the resistant cells. A lack of apoptosis may indicate a block in this pathway.

  • Examine Target Expression and Mutation: If your compound has a known target, verify its expression level and check for mutations in the resistant cell line.

Troubleshooting Guides

Problem 1: A novel compound shows reduced efficacy in P-gp overexpressing cell lines.
  • Possible Cause: The compound is likely a substrate of the P-glycoprotein efflux pump.

  • Troubleshooting Steps:

    • Co-treatment with a P-gp inhibitor: Perform a dose-response experiment with your compound in the presence and absence of a known P-gp inhibitor (e.g., verapamil at a non-toxic concentration). A leftward shift in the dose-response curve in the presence of the inhibitor indicates that P-gp is responsible for the reduced efficacy.

    • Rhodamine 123 Efflux Assay: This functional assay directly measures P-gp activity. Pre-treat cells with your compound and then load them with Rhodamine 123, a fluorescent P-gp substrate. Measure the intracellular fluorescence over time using flow cytometry. If your compound inhibits P-gp, the cells will retain more Rhodamine 123 compared to untreated control cells.

    • ATPase Activity Assay: P-gp utilizes ATP hydrolysis to pump out substrates. An in vitro ATPase assay can determine if your compound stimulates or inhibits the ATPase activity of purified P-gp.

Problem 2: The resistant cell line does not undergo apoptosis upon treatment with the test compound.
  • Possible Cause: The resistant cells may have a dysregulated apoptotic pathway, such as overexpression of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax).

  • Troubleshooting Steps:

    • Western Blot Analysis: Compare the expression levels of key apoptotic proteins (Bcl-2, Bax, cleaved caspase-3, PARP) in sensitive and resistant cell lines, both with and without compound treatment. An unfavorable ratio of Bcl-2 to Bax in resistant cells could explain the lack of apoptosis.

    • Mitochondrial Membrane Potential (MMP) Assay: Apoptosis is often associated with a loss of MMP. Use a fluorescent dye like JC-1 or TMRE to assess the MMP in treated cells by flow cytometry. A failure to depolarize the mitochondrial membrane suggests a block in the intrinsic apoptotic pathway.

    • Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3, -7) using colorimetric or fluorometric assays. A lack of caspase activation confirms a blockage in the apoptotic cascade.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the compound of interest and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus drug concentration and determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
  • Cell Treatment: Treat cells with the compound at the desired concentration and for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Quantitative Data Summary

Table 1: Example IC50 Values for a Hypothetical Compound (Compound X) in Sensitive and Resistant Cell Lines

Cell LineDrug Resistance ProfileIC50 of Doxorubicin (µM)IC50 of Compound X (µM)IC50 of Compound X + Verapamil (10 µM) (µM)
MCF-7Sensitive0.52.52.3
MCF-7/ADRDoxorubicin Resistant (P-gp overexpression)15.025.03.0
A549Sensitive1.05.04.8
A549/DDPCisplatin Resistant20.06.05.5

This table illustrates how the IC50 values can be used to determine the resistance profile of cell lines and the potential of a compound to overcome P-gp-mediated resistance.

Table 2: Example Apoptosis Data for a Hypothetical Compound (Compound Y) in Sensitive and Resistant Cell Lines

Cell LineTreatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)
HCT116Untreated2.11.5
HCT116Compound Y (10 µM)35.410.2
HCT116/OxRUntreated3.02.1
HCT116/OxRCompound Y (10 µM)8.54.3

This table demonstrates how apoptosis assays can quantify the differential response of sensitive and resistant cells to a therapeutic agent.

Signaling Pathways and Workflows

G cluster_0 P-glycoprotein Mediated Drug Efflux Drug_in Extracellular Drug Drug_out Intracellular Drug Drug_in->Drug_out Passive Diffusion Pgp P-glycoprotein (P-gp) Drug_out->Pgp Pgp->Drug_in Active Efflux ADP ADP + Pi Pgp->ADP ATP ATP ATP->Pgp Inhibitor P-gp Inhibitor (e.g., Verapamil) Inhibitor->Pgp Inhibition

Caption: Mechanism of P-glycoprotein mediated drug efflux and its inhibition.

G cluster_1 Apoptosis Induction Troubleshooting Workflow Start Compound shows low efficacy in resistant cells Check_Pgp Is it a P-gp substrate? Start->Check_Pgp Check_Apoptosis Does it induce apoptosis? Check_Pgp->Check_Apoptosis No Pgp_Yes Overcome with P-gp inhibitor Check_Pgp->Pgp_Yes Yes Apoptosis_No Investigate apoptotic pathway (Bcl-2, Caspases) Check_Apoptosis->Apoptosis_No No Apoptosis_Yes Investigate other resistance mechanisms Check_Apoptosis->Apoptosis_Yes Yes End Identify resistance mechanism Pgp_Yes->End Apoptosis_No->End Apoptosis_Yes->End

Caption: Troubleshooting workflow for investigating drug resistance mechanisms.

G cluster_2 Intrinsic Apoptotic Pathway Drug Anticancer Drug Stress Cellular Stress Drug->Stress Bax Bax Stress->Bax Mito Mitochondrion Bax->Mito Promotes MOMP Bcl2 Bcl-2 Bcl2->Bax Inhibits CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptotic pathway initiated by anticancer drugs.

References

Technical Support Center: Drimiopsin D for Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Drimiopsin D, a potent and selective P-glycoprotein (P-gp) inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in successfully designing and troubleshooting experiments aimed at improving the bioavailability of P-gp substrate drugs in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound is expected to improve the bioavailability of my compound of interest?

A1: this compound is a potent inhibitor of P-glycoprotein (P-gp), an ATP-dependent efflux pump highly expressed in the apical membrane of intestinal epithelial cells, the blood-brain barrier, and other tissues.[1] P-gp actively transports a wide range of xenobiotics, including many drug compounds, out of cells, thereby limiting their absorption into the systemic circulation.[1][2] By inhibiting P-gp, this compound prevents the efflux of co-administered P-gp substrate drugs, leading to increased intracellular concentration, enhanced absorption, and consequently, higher oral bioavailability.[3][4]

Q2: I am not seeing the expected increase in bioavailability of my substrate drug when co-administered with this compound. What are the possible reasons?

A2: There are several potential reasons for this outcome:

  • The compound is not a P-gp substrate: this compound will only enhance the bioavailability of drugs that are actively effluxed by P-gp. It is crucial to first confirm that your drug is a P-gp substrate, for example, through an in vitro Caco-2 permeability assay.

  • Metabolism by CYP Enzymes: The substrate drug might be extensively metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4, in the gut wall and liver.[3] If poor bioavailability is primarily due to metabolism rather than P-gp efflux, a P-gp inhibitor alone may not be sufficient.

  • Involvement of Other Transporters: Other efflux transporters, such as the Breast Cancer Resistance Protein (BCRP), might be responsible for the low absorption of your compound.[4] this compound is selective for P-gp and may not inhibit these other transporters.

  • Poor Solubility or Permeability: The intrinsic physicochemical properties of the drug, such as poor aqueous solubility or low passive permeability, might be the rate-limiting step for its absorption.[5][6] Drug absorption is a multi-faceted process involving dissolution, permeability, and transport.[7][8]

  • Incorrect Dosing or Formulation: The dose of this compound or the substrate drug may be suboptimal. The timing of administration of the inhibitor and the substrate is also critical to ensure maximal P-gp inhibition during the absorption phase of the substrate.

Q3: How do I select the appropriate animal model for my bioavailability study with this compound?

A3: The choice of animal model is a critical component of preclinical drug development.[9] Rodents, particularly rats and mice, are commonly used for initial pharmacokinetic and bioavailability screening due to their well-characterized physiology, availability, and cost-effectiveness.[10][11] When selecting a model, consider interspecies differences in drug metabolism and transporter expression.[12] For some studies, surgical modifications, such as cannulation of the jugular vein for serial blood sampling, may be necessary.[10] It is also important to consider the health and welfare of the animals and to follow ethical guidelines for animal experimentation.

Q4: Can this compound affect the pharmacokinetics of my substrate drug beyond increasing its oral bioavailability?

A4: Yes. P-gp is also expressed in other key tissues, including the liver, kidneys, and the blood-brain barrier.[13] Inhibition of P-gp in these tissues can lead to:

  • Reduced Biliary and Renal Excretion: This can decrease the overall clearance of the substrate drug, leading to a longer half-life and increased systemic exposure (AUC).

  • Increased Distribution to Tissues: Inhibition of the P-gp efflux pump at the blood-brain barrier can lead to increased penetration of the substrate drug into the central nervous system. This can be a desired effect for drugs targeting the brain but a potential safety concern for others.[13]

Troubleshooting Guide

Issue: High variability in pharmacokinetic parameters between individual animals.

Potential Cause Troubleshooting Steps
Improper Dosing Technique Ensure consistent oral gavage technique to deliver the full dose to the stomach. Train all personnel on standardized procedures.
Food Effects The presence of food in the GI tract can significantly alter drug absorption. Ensure a consistent fasting period for all animals before dosing (e.g., overnight fasting with free access to water).
Physiological Variability Account for differences in age, weight, and health status of the animals. Use animals from a reputable supplier and allow for an acclimatization period before the study.
Formulation Issues Ensure the drug formulation is homogenous and stable. For suspensions, vortex thoroughly before each dose administration.

Issue: No significant difference in AUC between the substrate-only group and the this compound co-administered group.

Potential Cause Troubleshooting Steps
Substrate is not P-gp Effluxed Conduct an in vitro Caco-2 permeability assay. A P-gp substrate will show high efflux (Basal-to-Apical > Apical-to-Basal permeability) which is reduced in the presence of a known P-gp inhibitor.
Primary Limitation is Metabolism Investigate the metabolic stability of your compound using liver microsomes. If metabolism is high, consider co-administration with a CYP inhibitor in subsequent studies.[3]
This compound Dose is too Low Perform a dose-ranging study with this compound to determine the optimal dose for maximal P-gp inhibition in your chosen animal model.
Timing of Dosing is Incorrect Administer this compound prior to the substrate drug (e.g., 30-60 minutes before) to allow for sufficient time to achieve maximal inhibitory concentration at the site of absorption.

Quantitative Data Summary

The following tables present hypothetical data from a preclinical study in rats to illustrate the expected effect of this compound on the bioavailability of a P-gp substrate drug ("Substrate X").

Table 1: Pharmacokinetic Parameters of Substrate X (10 mg/kg, p.o.) in Rats (n=6)

Treatment GroupCmax (ng/mL)Tmax (hr)AUC0-t (ng*hr/mL)Bioavailability (F%)
Substrate X alone150 ± 251.0 ± 0.5450 ± 7515%
Substrate X + this compound (5 mg/kg, p.o.)450 ± 601.5 ± 0.51800 ± 25060%

Data are presented as mean ± standard deviation. Bioavailability (F%) was calculated relative to a 2 mg/kg intravenous (IV) dose of Substrate X.

Table 2: Caco-2 Permeability of Substrate X (10 µM)

DirectionPapp (x 10-6 cm/s)Efflux RatioPapp with this compound (1 µM)Efflux Ratio with this compound
Apical to Basal (A→B)1.5 ± 0.34.03.8 ± 0.51.1
Basal to Apical (B→A)6.0 ± 1.14.2 ± 0.7

Papp: Apparent Permeability Coefficient. Efflux Ratio = Papp(B→A) / Papp(A→B). An efflux ratio > 2 is indicative of active transport. A significant reduction in the efflux ratio in the presence of an inhibitor confirms the involvement of that transporter.

Experimental Protocols

Protocol 1: In Vivo Bioavailability Study in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Acclimatization: House animals for at least 3 days prior to the experiment with a 12-hour light/dark cycle and free access to standard chow and water.

  • Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with water available ad libitum.

  • Group Allocation: Randomly assign animals to two groups (n=6 per group):

    • Group 1: Vehicle control + Substrate X

    • Group 2: this compound + Substrate X

  • Dosing:

    • Administer the vehicle or this compound (formulated in 0.5% methylcellulose) via oral gavage.

    • After 30 minutes, administer Substrate X (formulated in 20% Solutol HS 15) to all animals via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein into EDTA-coated tubes at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose of Substrate X.

  • Plasma Preparation: Centrifuge blood samples at 4,000 rpm for 10 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of Substrate X in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Protocol 2: In Vitro Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) before and after the experiment.

  • Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4, as the transport buffer.

  • Permeability Measurement (A→B):

    • Add the test compound (Substrate X) with or without this compound to the apical (A) side of the Transwell.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 minutes).

  • Permeability Measurement (B→A):

    • Add the test compound with or without this compound to the basolateral (B) side.

    • Add fresh transport buffer to the apical (A) side.

    • Incubate and collect samples from the apical side as described above.

  • Sample Analysis: Determine the concentration of the compound in the collected samples using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration.

Visualizations

P_gp_Inhibition cluster_membrane Intestinal Epithelial Cell Pgp P-glycoprotein (P-gp) Efflux Pump Drug_out Substrate Drug Pgp->Drug_out Efflux Drug_in Substrate Drug Drug_in->Pgp Binding Blood Bloodstream (Systemic Circulation) Drug_in->Blood Increased Absorption Lumen Intestinal Lumen Drug_out->Lumen DrimiopsinD This compound DrimiopsinD->Pgp Inhibition Lumen->Drug_in Absorption

Caption: Mechanism of this compound enhancing drug absorption.

Bioavailability_Workflow cluster_preclinical In Vivo Bioavailability Study A Animal Acclimatization & Fasting B Group Allocation (Control vs. This compound) A->B C Dosing (Inhibitor then Substrate) B->C D Serial Blood Sampling C->D E Plasma Separation & Storage D->E F LC-MS/MS Analysis E->F G Pharmacokinetic Modeling (AUC, Cmax, Tmax) F->G H Calculate Bioavailability (F%) G->H

Caption: Experimental workflow for an animal bioavailability study.

Troubleshooting_Tree Start Unexpected Result: No Bioavailability Enhancement Q1 Is the drug a confirmed P-gp substrate? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the drug highly metabolized by CYPs? A1_Yes->Q2 Action1 Action: Perform Caco-2 Assay to confirm P-gp interaction. A1_No->Action1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Action2 Conclusion: Bioavailability is likely limited by metabolism, not efflux. A2_Yes->Action2 Q3 Was the this compound dose and timing appropriate? A2_No->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Conclusion Conclusion: Consider other efflux transporters (e.g., BCRP) or solubility issues. A3_Yes->Conclusion Action3 Action: Perform dose-ranging and time-course studies for this compound. A3_No->Action3

Caption: Troubleshooting guide for unexpected bioavailability results.

References

"Drimiopsin D" minimizing off-target effects in assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Drimiopsin D

Disclaimer: Publicly available information on a specific compound named "this compound" is limited. This guide has been constructed based on information regarding the broader class of homoisoflavonoids, to which this compound likely belongs. The content herein, including all data and experimental protocols, should be considered an illustrative example for a hypothetical homoisoflavonoid kinase inhibitor. Researchers should validate all information against their specific experimental system.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary molecular target?

This compound is a novel homoisoflavonoid compound. Homoisoflavonoids are a subclass of flavonoids known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[1][2] Based on preliminary profiling, the primary target of this compound has been identified as Serine/Threonine Kinase A (STKA) , a key regulator in the hypothetical "Cell Proliferation Pathway."

Q2: What are off-target effects and why are they a concern for compounds like this compound?

Off-target effects occur when a compound binds to and modulates the activity of molecules other than its intended primary target.[3] For kinase inhibitors like this compound, this is a significant concern because the ATP-binding pocket, where many inhibitors bind, is highly conserved across the human kinome.[3] Such unintended interactions can lead to misleading experimental results, cellular toxicity, or a diminished therapeutic window.[3]

Q3: How can I proactively assess the selectivity of this compound?

A crucial step before extensive experimentation is to understand the selectivity profile of this compound. The most direct method is to perform a broad kinase selectivity profiling screen.[3] This involves testing the compound's inhibitory activity against a large panel of purified kinases. The results, typically presented as IC50 values or percentage of inhibition at a fixed concentration, will reveal potential off-targets that need to be considered in your assays.[4]

Q4: What is the difference between on-target and off-target mediated toxicity?

  • On-target toxicity arises from the inhibition of the intended target (STKA). This can occur if STKA is essential for the normal function of healthy cells, and its inhibition leads to adverse effects.[3]

  • Off-target toxicity is caused by the compound's interaction with other unintended proteins. For example, if this compound also inhibits a kinase crucial for cardiac function, it could lead to cardiotoxicity unrelated to its effect on STKA.[3]

Troubleshooting Guide for Assays

Q5: My assay results with this compound are inconsistent. Could off-target effects be the cause?

A: Yes, inconsistency can be a hallmark of off-target effects, especially if the off-targets are expressed variably in your cell models. To troubleshoot this:

  • Confirm Target Engagement: First, verify that this compound is engaging its primary target (STKA) in your cells at the concentrations used. A cellular thermal shift assay (CETSA) or a direct measurement of the phosphorylation of a known STKA substrate is recommended.

  • Run Control Experiments: Use a structurally unrelated inhibitor of STKA as a positive control. If this control compound produces a consistent phenotype while this compound does not, it strengthens the possibility of off-target effects. Additionally, a negative control compound, structurally similar to this compound but inactive against STKA, can help identify phenotype changes due to the chemical scaffold itself.

  • Check Off-Target Expression: Consult the kinase selectivity profile (see Table 1). Are any of the potent off-targets (e.g., Kinase X, Kinase Y) highly expressed in your cell line? You can check this via qPCR or by consulting protein expression databases.

Q6: I'm observing significant cell death at concentrations where I expect to see specific inhibition of STKA. How can I distinguish between on-target and off-target toxicity?

A: This is a common challenge. Here is a workflow to dissect the cause of toxicity:

  • Dose-Response Analysis: Perform a careful dose-response curve for both inhibition of STKA phosphorylation and cell viability (e.g., using an MTS or CellTiter-Glo assay). If the IC50 for toxicity is significantly lower than or equal to the IC50 for target inhibition, the toxicity might be on-target. If the toxicity IC50 is much higher, it may be an off-target effect at higher concentrations.

  • Rescue Experiments: If the toxicity is on-target, expressing a drug-resistant mutant of STKA in your cells should rescue them from this compound-induced death. If the cells still die, the toxicity is likely mediated by an off-target.

  • Inhibit Known Off-Targets: If your selectivity screen identified potent off-targets, use specific, well-characterized inhibitors for those kinases in parallel. If inhibiting a specific off-target (e.g., Kinase X) phenocopies the toxicity observed with this compound, it strongly suggests that this off-target is responsible for the effect.

Q7: How do I select an optimal concentration of this compound for my experiments to minimize off-target effects?

A: The goal is to use the lowest concentration that gives robust on-target inhibition with minimal engagement of off-targets.

  • Use the IC50 as a Guide: Start with concentrations around the IC50 value for your primary target, STKA (e.g., 0.5x, 1x, 2x, 5x, and 10x the IC50).

  • Consider the Selectivity Window: Compare the IC50 for STKA to the IC50 values of the most potent off-targets (see Table 1). For example, if the IC50 for STKA is 50 nM and the IC50 for the next most sensitive kinase is 500 nM, you have a 10-fold selectivity window. Working at or below 50 nM is advisable.

  • Confirm in Cells: The most reliable method is to perform a dose-response experiment in your cellular system and measure the phosphorylation of a direct downstream substrate of STKA. Choose a concentration that gives you >80% inhibition of the STKA substrate without affecting signaling pathways controlled by known off-targets.

Quantitative Data Summary

The following table presents hypothetical kinase profiling data for this compound. This illustrates how selectivity is assessed and helps prioritize which off-targets may be most biologically relevant.

Kinase TargetIC50 (nM)Fold-Selectivity (vs. Primary Target)% Inhibition @ 100 nM
STKA (Primary Target) 50 1x 95%
Kinase X52010.4x48%
Kinase Y89017.8x31%
Kinase Z2,10042x15%
Tyrosine Kinase B>10,000>200x<5%
CDK2>10,000>200x<2%
  • IC50: The concentration of this compound required to inhibit 50% of the kinase activity.[5][6]

  • Fold-Selectivity: The ratio of the off-target IC50 to the primary target IC50. A higher number indicates greater selectivity.[3]

Detailed Experimental Protocols

Protocol 1: Cellular Target Engagement via Western Blot

This protocol verifies that this compound inhibits its intended target (STKA) within the cell by measuring the phosphorylation of a direct downstream substrate, "Substrate-P."

Methodology:

  • Cell Seeding: Plate cells at a density that ensures they are in a logarithmic growth phase at the time of the experiment (e.g., 1x10^6 cells per well in a 6-well plate).

  • This compound Treatment: Treat cells with a dose-range of this compound (e.g., 0, 25 nM, 50 nM, 100 nM, 250 nM, 500 nM) for a predetermined time (e.g., 2 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash cells twice with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against phospho-Substrate-P (the substrate of STKA) overnight at 4°C.

    • Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total Substrate-P protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[3]

Visualizations

cluster_pathway Hypothetical Signaling Pathway target_node target_node off_target_node off_target_node pathway_node pathway_node drug_node drug_node Receptor Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase STKA STKA (Primary Target) UpstreamKinase->STKA KinaseX Kinase X (Off-Target) UpstreamKinase->KinaseX SubstrateP Substrate-P STKA->SubstrateP Phosphorylates CellProliferation Cell Proliferation SubstrateP->CellProliferation OtherPathway Other Pathway (e.g., Survival) KinaseX->OtherPathway UnwantedEffect Unwanted Effect OtherPathway->UnwantedEffect DrimiopsinD This compound DrimiopsinD->STKA Inhibits (On-Target) DrimiopsinD->KinaseX Inhibits (Off-Target)

Caption: this compound's effect on a hypothetical signaling pathway.

start_end start_end decision decision process process result result Start Start: Unexpected Result in Assay CheckConc Is compound concentration optimized and below 10x IC50 for the primary target? Start->CheckConc OptimizeConc Optimize concentration: Perform dose-response for target inhibition. CheckConc->OptimizeConc No RunControls Run control experiments: 1. Use structurally unrelated inhibitor. 2. Use inactive analog. CheckConc->RunControls Yes OptimizeConc->CheckConc PhenotypePersists Does unexpected phenotype persist with controls? RunControls->PhenotypePersists OffTargetSuspected High Likelihood of Off-Target Effect PhenotypePersists->OffTargetSuspected Yes OnTargetEffect Likely On-Target Effect or Artifact PhenotypePersists->OnTargetEffect No ConsultProfile Consult selectivity profile. Identify potential off-targets. OffTargetSuspected->ConsultProfile End End: Identify source of effect OnTargetEffect->End ValidateOffTarget Validate off-target role: 1. siRNA/CRISPR knockdown. 2. Use specific inhibitor for off-target. ConsultProfile->ValidateOffTarget ValidateOffTarget->End

Caption: Workflow for troubleshooting unexpected assay results.

References

Technical Support Center: Drimiopsin D Protocol Refinement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results when working with Drimiopsin D.

Troubleshooting Guides

Inconsistent Cytotoxicity/Viability Assay Results

Issue: High variability in IC50 values or inconsistent dose-response curves in cytotoxicity assays (e.g., MTT, XTT, CellTiter-Glo®).

Potential Cause Troubleshooting & Optimization
Compound Solubility Problem: this compound, like many natural homoisoflavonoids, may have limited aqueous solubility, leading to precipitation in culture media. Solution: - Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO). - Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all wells, including controls. - Visually inspect for precipitation under a microscope after adding the compound to the media. - Gentle sonication of the stock solution before dilution may aid in dissolution.
Assay Interference Problem: Natural compounds can interfere with assay reagents. For example, antioxidant properties may reduce tetrazolium salts (MTT, XTT) non-enzymatically. Solution: - Run a cell-free control containing media, this compound at the highest concentration, and the assay reagent to check for direct chemical reactions. - If interference is detected, consider switching to an orthogonal assay method (e.g., from a metabolic assay like MTT to a membrane integrity assay like LDH release or a DNA-binding dye-based assay).
Cell-Based Factors Problem: Inconsistent cell health, density, or passage number can lead to variable responses. Solution: - Use cells within a consistent and low passage number range. - Ensure a uniform cell seeding density across all wells of the microplate. - Regularly check for and address any potential cell culture contamination.
Incubation Time Problem: The optimal time for this compound to exert its cytotoxic effects may vary between cell lines. Solution: - Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your specific cell line and experimental conditions.
Apoptosis Assay Failures

Issue: Difficulty in detecting or quantifying apoptosis after treatment with this compound.

Potential Cause Troubleshooting & Optimization
Sub-optimal Concentration Problem: The concentration of this compound used may be too low to induce detectable apoptosis or too high, leading to rapid necrosis. Solution: - Titrate this compound concentrations around the predetermined IC50 value for your cell line. - Use a positive control known to induce apoptosis in your cell line to validate the assay.
Incorrect Timing Problem: Apoptotic events are transient. The time point of analysis may be too early or too late to capture the peak of apoptosis. Solution: - Conduct a time-course experiment, analyzing for apoptotic markers at various time points post-treatment (e.g., 6, 12, 24, 48 hours).
Assay Sensitivity Problem: The chosen apoptosis assay may not be sensitive enough to detect the level of apoptosis induced. Solution: - Use a combination of apoptosis assays that measure different events (e.g., Annexin V-FITC for early apoptosis, TUNEL assay for DNA fragmentation, and caspase activity assays for enzymatic activation).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound should be dissolved in a high-quality organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Q2: I am observing a bell-shaped dose-response curve with this compound. What could be the reason?

A2: A bell-shaped (or hormetic) dose-response curve, where the inhibitory effect decreases at higher concentrations, can be due to several factors with natural compounds. These may include reduced solubility and precipitation at higher concentrations, or complex biological effects where high concentrations trigger opposing cellular pathways. Ensure complete solubilization and consider the possibility of off-target effects at high concentrations.

Q3: How can I determine if this compound is inducing apoptosis or necrosis in my cell line?

A3: To distinguish between apoptosis and necrosis, it is recommended to use a dual-staining method with Annexin V and a membrane-impermeable DNA dye like propidium (B1200493) iodide (PI) or 7-AAD, followed by flow cytometry analysis.

  • Early Apoptosis: Annexin V positive, PI/7-AAD negative.

  • Late Apoptosis/Secondary Necrosis: Annexin V positive, PI/7-AAD positive.

  • Primary Necrosis: Annexin V negative, PI/7-AAD positive.

  • Live Cells: Annexin V negative, PI/7-AAD negative.

Q4: Are there any known signaling pathways affected by this compound?

A4: While specific signaling pathways for this compound have not been extensively elucidated, related homoisoflavonoids are known to modulate key pathways involved in cancer cell proliferation, survival, and apoptosis. Based on the activity of similar compounds, this compound may putatively affect pathways such as:

  • PI3K/Akt Pathway: Often hyperactivated in cancer, promoting cell survival. Inhibition of this pathway can lead to apoptosis.

  • MAPK/ERK Pathway: Involved in cell proliferation and differentiation. Modulation of this pathway can affect cell growth.

  • NF-κB Pathway: A key regulator of inflammation and cell survival. Inhibition of NF-κB can sensitize cancer cells to apoptosis.

Further investigation through techniques like Western blotting for key pathway proteins (e.g., phosphorylated Akt, ERK, and IκBα) is recommended to determine the specific effects of this compound in your experimental system.

Experimental Protocols

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound from a concentrated stock in DMSO. Further dilute in culture medium to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent (final concentration typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm with a reference wavelength of 630 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

General Protocol for Apoptosis Detection by Annexin V-FITC/PI Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for the predetermined optimal time. Include vehicle-treated and positive controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Visualizations

Experimental_Workflow_Cytotoxicity_Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis seed Seed Cells in 96-well Plate treat_cells Treat Cells seed->treat_cells Overnight Adherence prepare_cpd Prepare this compound Dilutions prepare_cpd->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize 2-4h Incubation read_abs Read Absorbance solubilize->read_abs analyze Calculate IC50 read_abs->analyze

Caption: Workflow for a typical in vitro cytotoxicity assay.

Putative_Signaling_Pathways cluster_pathways Putative Signaling Pathways Modulated by this compound cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_nfkb NF-κB Pathway DrimiopsinD This compound PI3K PI3K DrimiopsinD->PI3K putative inhibition MEK MEK DrimiopsinD->MEK putative inhibition IKK IKK DrimiopsinD->IKK putative inhibition Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Apoptosis Apoptosis Survival->Apoptosis Ras Ras Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation IkB IκBα IKK->IkB inhibits degradation NFkB NF-κB IkB->NFkB AntiApoptosis Anti-Apoptotic Genes NFkB->AntiApoptosis AntiApoptosis->Apoptosis

Caption: Putative signaling pathways affected by this compound.

Technical Support Center: Large-Scale Synthesis of Homoisoflavonoids (e.g., Drimiopsin D)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of homoisoflavonoids, using Drimiopsin D as a representative example.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the large-scale synthesis of homoisoflavonoids like this compound?

A1: The primary challenges in the large-scale synthesis of homoisoflavonoids include:

  • Structural Complexity: These molecules often possess multiple chiral centers and complex ring systems, making their synthesis inherently difficult.[1]

  • Low Yields from Natural Sources: Isolation from natural sources often provides insufficient quantities for extensive research and development, necessitating chemical synthesis.[2]

  • Stereocontrol: Achieving the desired stereochemistry is a significant hurdle, as many homoisoflavonoids exhibit stereoisomerism, and isolating a single isomer can be a tedious process.[2]

  • Side Product Formation: The multi-step syntheses can lead to the formation of various byproducts, complicating purification and reducing the overall yield.

  • Scalability: Reactions that are successful on a lab scale may not be directly transferable to large-scale production, requiring significant optimization of reaction conditions.[3]

  • Purification: The separation of the desired product from starting materials, reagents, and byproducts often requires multiple chromatographic steps, which can be time-consuming and costly on a large scale.

Q2: What are the common synthetic strategies for obtaining the homoisoflavonoid core structure?

A2: The core structure of homoisoflavonoids, the 3-benzylchroman-4-one skeleton, is typically synthesized through a few key strategies:

  • Aldol Condensation Route: This is a widely used method involving the Aldol condensation of a substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde (B42025) to form a chalcone (B49325) intermediate. This is followed by catalytic hydrogenation and subsequent cyclization to yield the 3-benzylchroman-4-one.[4][5]

  • Vilsmeier-Haack Reaction: This approach can be used for the synthesis of the chromanone moiety, which is a key intermediate.[6]

  • One-Pot Syntheses: Some methods aim to combine multiple steps into a single reaction vessel to improve efficiency and reduce waste.[7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of homoisoflavonoids.

Problem 1: Low Yield in the Aldol Condensation Step (Chalcone Formation)
Potential Cause Troubleshooting Solution
Inefficient Catalyst The choice of base catalyst is crucial. Piperidine is commonly used, but its efficiency can be substrate-dependent.[8][9] Consider screening other bases like pyrrolidine, which has shown higher conversion rates in some Knoevenagel condensations.[8][10]
Suboptimal Reaction Temperature The reaction temperature can significantly impact the reaction rate and yield. Experiment with a range of temperatures. While some condensations are performed at room temperature, others may require heating to proceed efficiently.
Incorrect Stoichiometry Ensure the correct molar ratios of the acetophenone, benzaldehyde, and catalyst are used. An excess of one reactant may be necessary to drive the reaction to completion.
Presence of Water For some base-catalyzed reactions, the presence of water can be detrimental. Ensure all glassware is dry and use anhydrous solvents.
Side Reactions Cannizzaro reaction of the aldehyde can occur under strong basic conditions. Using a milder base or controlling the reaction time can minimize this.
Problem 2: Incomplete Cyclization to the 3-Benzylchroman-4-one
Potential Cause Troubleshooting Solution
Inefficient Cyclization Reagent Formaldehyde is a common reagent for the cyclization of the dihydrochalcone (B1670589) intermediate.[4] The reactivity of the dihydrochalcone can influence the efficiency. Ensure the quality and appropriate amount of the cyclizing agent.
pH of the Reaction Mixture The pH can affect the rate of cyclization. Adjusting the pH with a mild acid or base might be necessary to facilitate the reaction.
Formation of Stable Intermediates The dihydrochalcone intermediate may be slow to cyclize. Increasing the reaction temperature or extending the reaction time could improve the conversion. Monitor the reaction progress by TLC.
Problem 3: Difficulty in Purification of the Final Product
Potential Cause Troubleshooting Solution
Presence of Stereoisomers If the synthesis is not stereoselective, a mixture of diastereomers or enantiomers may be formed, which can be difficult to separate by standard column chromatography. Chiral chromatography or recrystallization techniques may be required.
Closely Eluting Impurities Byproducts with similar polarity to the desired product can co-elute during chromatography. Optimize the solvent system for column chromatography by testing various solvent mixtures with different polarities on TLC. Gradient elution may be necessary.
Residual Reagents Ensure that the work-up procedure effectively removes all reagents. For example, acidic and basic washes can help remove unreacted starting materials and catalysts.

Data Presentation

Table 1: Comparison of Catalysts in a Knoevenagel Condensation for Chalcone Synthesis

CatalystAldehydeTZD Conversion (%)Time (min)Reference
Piperidine (0.8 eq)p-nitrobenzaldehyde~80480[8]
Pyrrolidine (0.8 eq)p-nitrobenzaldehyde~90480[8]
Piperidine (0.8 eq)p-methoxybenzaldehyde~91480[8]
Pyrrolidine (0.625 eq)p-methoxybenzaldehyde100480[8]

Table 2: Overall Yield of a Multi-Step Synthesis of Cremastranone

Starting MaterialFinal ProductNumber of StepsOverall Yield (%)Reference
4'-Benzyloxy-6'-hydroxy-2',3'-dimethoxyacetophenoneCremastranone626.8[4]

Experimental Protocols

Protocol 1: Synthesis of a 3-Benzylchroman-4-one via Aldol Condensation and Cyclization

This protocol is a generalized procedure based on the synthesis of various 3-benzylchroman-4-ones.[5]

Step 1: Chalcone Formation (Aldol Condensation)

  • Dissolve the substituted 2'-hydroxyacetophenone (1 equivalent) and the corresponding substituted benzaldehyde (1 equivalent) in ethanol.

  • Add a 20% aqueous solution of potassium hydroxide (B78521) (KOH) to the mixture.

  • Heat the reaction mixture at a controlled temperature (e.g., 132 °C) for a short period (e.g., 3-4 minutes).[5]

  • Cool the reaction mixture and pour it into ice-cold water.

  • Acidify with dilute hydrochloric acid (HCl).

  • Collect the precipitated 2'-hydroxychalcone (B22705) by filtration and recrystallize from methanol (B129727).

Step 2: Reduction of the Chalcone to Dihydrochalcone

  • Dissolve the 2'-hydroxychalcone in a 1:1 mixture of methanol and tetrahydrofuran (B95107) (THF).

  • Add 10% Palladium on carbon (Pd/C) and ammonium (B1175870) formate.

  • Reflux the mixture for approximately 90 minutes.[5]

  • Filter the reaction mixture to remove the catalyst.

  • Isolate the 2'-hydroxydihydrochalcone by extraction with ethyl acetate (B1210297) and drying over anhydrous sodium sulfate.

Step 3: Cyclization to 3-Benzylchroman-4-one

  • Dissolve the 2'-hydroxydihydrochalcone in ethanol.

  • Add paraformaldehyde ((HCHO)n) and a 50% v/v aqueous solution of diethylamine.

  • Reflux the mixture for about 9 hours.[5]

  • After cooling, purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 3-benzylchroman-4-one.

Visualizations

Synthetic Pathway of a 3-Benzylchroman-4-one

Synthesis_Pathway Acetophenone Substituted 2'-hydroxyacetophenone Chalcone Chalcone Intermediate Acetophenone->Chalcone Aldol Condensation (KOH, EtOH) Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Chalcone Dihydrochalcone Dihydrochalcone Chalcone->Dihydrochalcone Catalytic Hydrogenation (Pd/C, H2 or HCOONH4) Chromanone 3-Benzylchroman-4-one Dihydrochalcone->Chromanone Cyclization (Formaldehyde, Base)

Caption: General synthetic route to 3-benzylchroman-4-ones.

Troubleshooting Logic for Low Yield in Aldol Condensation

Troubleshooting_Aldol Start Low Yield in Aldol Condensation CheckCatalyst Is the catalyst optimal? Start->CheckCatalyst CheckTemp Is the temperature optimal? CheckCatalyst->CheckTemp Yes SolutionCatalyst Screen different bases (e.g., pyrrolidine) CheckCatalyst->SolutionCatalyst No CheckStoich Is stoichiometry correct? CheckTemp->CheckStoich Yes SolutionTemp Optimize reaction temperature CheckTemp->SolutionTemp No CheckMoisture Is the reaction anhydrous? CheckStoich->CheckMoisture Yes SolutionStoich Adjust molar ratios CheckStoich->SolutionStoich No SideReactions Are there side reactions? CheckMoisture->SideReactions Yes SolutionMoisture Use dry glassware and solvents CheckMoisture->SolutionMoisture No SolutionSideReactions Use milder conditions or shorter reaction time SideReactions->SolutionSideReactions

Caption: Troubleshooting flowchart for low yield in Aldol condensation.

References

Technical Support Center: Managing Batch-to-Batch Variability of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for researchers working with complex natural products. This guide provides troubleshooting strategies and answers to frequently asked questions regarding batch-to-batch variability. While this document is broadly applicable, it uses a hypothetical compound, "Drimiopsin D," to illustrate common challenges and solutions encountered during experimental workflows. Batch-to-batch variations in active materials are a significant challenge in drug development and research, potentially impacting experimental reproducibility and the validity of results.[1][2] A systematic approach to characterizing and controlling for this variability is crucial for a successful research program.[2]

Troubleshooting Guide

This section addresses specific issues that may arise from batch-to-batch variability of this compound.

Question 1: I'm observing inconsistent results in my bioassays with different batches of this compound. How can I troubleshoot this?

Answer: Inconsistent bioactivity is a hallmark of batch-to-batch variability. This can stem from differences in the purity of the active compound, the presence of impurities, or degradation of the compound. A multi-step approach is recommended to identify the root cause:

Step 1: Purity and Integrity Assessment The first step is to perform analytical chemistry to compare the chemical fingerprint of the different batches.

  • High-Performance Liquid Chromatography (HPLC): This is a fundamental technique to assess the purity of your compound. You should see a major peak corresponding to this compound and potentially some minor peaks for impurities. Significant differences in the chromatograms between batches indicate a purity issue.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This will help you to confirm the identity of the main peak as this compound by its mass-to-charge ratio (m/z) and to identify potential impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more in-depth structural confirmation, ¹H and ¹³C NMR can be used to ensure the correct chemical structure is present and to detect any structural variations or significant impurities.

Step 2: Quantification Ensure that the concentration of your stock solutions is accurate for each batch. Use a quantitative analytical method, such as quantitative NMR (qNMR) or a validated HPLC method with a reference standard, to determine the exact concentration of this compound in each batch.

Step 3: Bioassay Controls Include a positive and negative control in all your bioassays. This will help you to determine if the issue is with the compound or the assay itself.

Question 2: One batch of this compound is showing unexpected cytotoxicity in my cell-based assays. What should I do?

Answer: Unexpected cytotoxicity can be caused by a toxic impurity that is present in one batch but not others.

Step 1: Comparative Chemical Analysis As with inconsistent bioactivity, a comparative analysis of the batches using HPLC and LC-MS is the first step. Look for unique peaks in the cytotoxic batch that are absent or present at much lower levels in the non-toxic batches.

Step 2: Fractionation and Activity Testing If a unique impurity is identified, you can use techniques like preparative HPLC to isolate the impurity. Then, test the purified this compound and the isolated impurity separately in your cytotoxicity assay to confirm if the impurity is the causative agent.

Step 3: Re-purification If a toxic impurity is confirmed, the batch can potentially be salvaged by re-purification to remove the contaminant.

Frequently Asked Questions (FAQs)

Question: What is the known mechanism of action for this compound?

Answer: Based on available information, the specific mechanism of action for this compound has not been fully elucidated. For many novel natural products, the mechanism of action is an area of active investigation. Researchers often start by screening against known targets or by using broader approaches like transcriptomics or proteomics to identify affected cellular pathways.

Question: How should I prepare and store stock solutions of this compound to minimize variability?

Answer:

  • Solvent Selection: Use a high-purity, anhydrous solvent in which this compound is readily soluble (e.g., DMSO, ethanol).

  • Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the impact of repeated freeze-thaw cycles.

  • Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles of the main stock.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

  • Stability Testing: If you plan to use a batch over a long period, it is advisable to periodically check its purity by HPLC to ensure it has not degraded.

Data Presentation

When documenting your findings, it is crucial to present quantitative data in a clear and structured manner.

Table 1: Purity Assessment of Different Batches of this compound

Batch IDPurity by HPLC (%)Major Impurity (%)
DD-2023-0198.50.8
DD-2023-0295.23.1
DD-2024-0199.10.5

Table 2: Bioactivity of Different Batches of this compound in a Cancer Cell Line (MCF-7)

Batch IDIC₅₀ (µM)
DD-2023-011.2
DD-2023-025.8
DD-2024-011.1

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of each batch in the mobile phase to a concentration of 1 mg/mL.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Batch Characterization cluster_1 Analytical Validation cluster_2 Bioassay cluster_3 Data Analysis & Decision Batch1 Batch A HPLC HPLC Analysis Batch1->HPLC Bioassay In Vitro Bioassay Batch1->Bioassay Batch2 Batch B Batch2->HPLC Batch2->Bioassay Batch3 Batch C Batch3->HPLC Batch3->Bioassay LCMS LC-MS Analysis HPLC->LCMS DataAnalysis Compare Purity, Identity, and Activity HPLC->DataAnalysis NMR NMR Spectroscopy LCMS->NMR LCMS->DataAnalysis NMR->DataAnalysis Bioassay->DataAnalysis Decision Accept or Reject Batch DataAnalysis->Decision

Caption: Workflow for assessing batch-to-batch variability.

DrimiopsinD This compound Receptor Cell Surface Receptor DrimiopsinD->Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TranscriptionFactor Transcription Factor X Kinase2->TranscriptionFactor activates Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Gene Expression (e.g., Apoptosis Genes) Nucleus->GeneExpression BiologicalResponse Biological Response (e.g., Cell Death) GeneExpression->BiologicalResponse

Caption: Hypothetical signaling pathway for this compound.

References

"Drimiopsin D" method validation and quality control

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Drimiopsin D. This resource is designed to assist researchers, scientists, and drug development professionals with method validation and quality control of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available this compound?

A1: Commercially available this compound typically has a purity of greater than 98%.[1][2][3][4][5] This is commonly determined by High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3]

Q2: What are the recommended storage conditions for this compound?

Q3: Which analytical method is most suitable for the quantification of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a common and suitable method for the quantification of flavonoids and related compounds like homoisoflavonoids.[6][7][8] This method offers good sensitivity and selectivity.

HPLC Method Validation and Quality Control

A validated HPLC method is crucial for obtaining reliable and reproducible results. The following sections provide guidance on key validation parameters and a typical experimental protocol.

Method Validation Parameters

Method validation ensures that the analytical procedure is suitable for its intended purpose.[9][10][11][12] Key parameters to evaluate are summarized in the table below.

ParameterAcceptance CriteriaPurpose
Specificity The analyte peak should be well-resolved from other components.To ensure that the signal measured is from the analyte of interest without interference.[8]
Linearity Correlation coefficient (r²) > 0.999.To demonstrate a proportional relationship between the analyte concentration and the instrument's response.[7][13]
Range The range over which the method is linear, accurate, and precise.To define the upper and lower concentration limits for reliable quantification.[13]
Accuracy Recovery of 95-105% for spiked samples.To determine the closeness of the measured value to the true value.[9][14]
Precision Relative Standard Deviation (RSD) < 2% for repeatability (intra-day) and intermediate precision (inter-day).To assess the degree of scatter between a series of measurements.[8][14]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.The lowest amount of analyte that can be detected but not necessarily quantified.[7][12]
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.The lowest amount of analyte that can be reliably quantified with acceptable precision and accuracy.[7][12]
Robustness No significant change in results with small, deliberate variations in method parameters.To evaluate the method's capacity to remain unaffected by minor variations in experimental conditions.[15]
Experimental Protocol: HPLC Method for this compound

This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.

1. Instrumentation and Conditions:

  • HPLC System: A system with a binary pump, autosampler, column oven, and DAD detector.[7]

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[7][8]

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).

    • Start with a higher proportion of B and gradually increase the proportion of A.

  • Flow Rate: 1.0 mL/min.[14]

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the maximum absorbance of this compound (requires determination by UV scan).

  • Injection Volume: 10 µL.[7]

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Extract this compound from the sample matrix using an appropriate solvent and dilute to fall within the calibration range.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Troubleshooting Guide

This guide addresses common issues you might encounter during the HPLC analysis of this compound.

TroubleshootingWorkflow start Problem Observed peak_shape Poor Peak Shape (Tailing, Fronting, Broadening) start->peak_shape retention_time Retention Time Shift start->retention_time baseline Baseline Noise or Drift start->baseline pressure System Pressure Issues start->pressure solution_peak Check for: - Column degradation - Sample-solvent incompatibility - Inappropriate mobile phase pH peak_shape->solution_peak Potential Causes solution_rt Check for: - Inconsistent mobile phase prep - Column aging - Temperature fluctuations retention_time->solution_rt Potential Causes solution_baseline Check for: - Contaminated solvents - Air bubbles in the system - Detector lamp issues baseline->solution_baseline Potential Causes solution_pressure Check for: - Clogged column or tubing - Salt precipitation - Leaks pressure->solution_pressure Potential Causes

Caption: General HPLC troubleshooting workflow.

Detailed Troubleshooting Steps
IssuePotential CauseRecommended Action
Peak Tailing - Secondary interactions with silanol (B1196071) groups: The silica-based C18 column may have active silanol groups that interact with polar analytes. - Column overload: Injecting too concentrated a sample.- Add a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase to suppress silanol ionization.[16] - Use a highly end-capped column. - Reduce the injection volume or dilute the sample.[16]
Retention Time Drifting - Inconsistent mobile phase composition: Improperly mixed or evaporated solvent. - Column temperature fluctuations: Inadequate temperature control. - Column degradation: Loss of stationary phase over time.- Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.[17] - Use a column oven to maintain a constant temperature.[17] - Replace the column if it is old or has been used extensively.
Baseline Noise - Air bubbles in the system: Bubbles passing through the detector cell. - Contaminated mobile phase or system: Impurities in the solvents or buildup in the system.- Degas the mobile phase thoroughly using sonication or helium sparging.[17] - Flush the system with a strong solvent like isopropanol.[17] - Use high-purity HPLC-grade solvents.
High Backpressure - Blockage in the system: Clogged frit, guard column, or tubing. - Precipitation of buffer or sample: Incompatibility of the sample solvent with the mobile phase.- Filter all samples and mobile phases before use. - Reverse flush the column (disconnect from the detector first). - Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[18]
Low Sensitivity - Incorrect detection wavelength: The wavelength is not set at the absorbance maximum of this compound. - Degrading detector lamp: The lamp intensity has decreased over time.- Determine the λmax of this compound using a UV-Vis spectrophotometer or the DAD's spectral scan function. - Replace the detector lamp if its energy output is low.[17]

Quality Control Workflow

A robust quality control system is essential to ensure the consistency and quality of this compound, from raw material to the final product.[2][3][4][5]

QualityControlWorkflow raw_material Raw Material (e.g., Plant Extract) extraction Extraction raw_material->extraction purification Purification extraction->purification drimiopsin_d This compound (Isolated Compound) purification->drimiopsin_d qc_testing Quality Control Testing drimiopsin_d->qc_testing hplc HPLC (Purity, Assay) qc_testing->hplc ms MS (Identity) qc_testing->ms nmr NMR (Structure) qc_testing->nmr stability Stability Studies qc_testing->stability release Product Release hplc->release ms->release nmr->release stability->release

Caption: Quality control workflow for this compound.

References

Validation & Comparative

Unraveling the Bioactivity of Drimiopsin C and Drimiopsin D: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the biological activities of Drimiopsin C and Drimiopsin D remains a challenge for the scientific community due to a lack of available experimental data. While both compounds have been successfully isolated from the plant Drimiopsis maculata and their chemical structures elucidated, published research on their specific biological effects is sparse, precluding a direct comparative analysis.

Drimiopsin C and this compound belong to a class of organic compounds known as xanthones. These compounds were first isolated from the bulbs of Drimiopsis maculata, a plant species native to South Africa. The initial isolation and structure elucidation of a series of six new xanthones, named drimiopsins A-F, were reported in a 2004 study published in the Journal of Natural Products. This foundational work provided the chemical structures for both Drimiopsin C and this compound.

Chemical Structures

The fundamental structures of Drimiopsin C and this compound, as determined by spectroscopic analysis, are presented below. It is important to note that the structure of this compound was later revised in a subsequent publication.

Drimiopsin C

  • Chemical Formula: C₁₅H₁₂O₆

  • Systematic Name: 1,3,6-trihydroxy-2-methoxy-8-methylxanthen-9-one

This compound

  • Chemical Formula: C₁₆H₁₄O₆

  • Systematic Name (Revised): 1,6-dihydroxy-2,3-dimethoxy-8-methylxanthen-9-one

Biological Activity: The Current Landscape

Despite the successful isolation and characterization of Drimiopsin C and this compound, there is a significant gap in the scientific literature regarding their biological activities. Xanthones, as a chemical class, are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antibacterial, and cytotoxic activities. Extracts from Drimiopsis maculata have also been reported to possess some of these properties. However, specific experimental data quantifying the biological effects of purified Drimiopsin C and this compound are not available in published studies.

One commercial supplier of Drimiopsin C suggests that the compound exhibits significant antifungal activity and has been studied for its potential to inhibit the growth of plant-pathogenic fungi. The same source also mentions preliminary studies indicating possible cytotoxic properties against certain cancer cell lines. However, the primary research data supporting these claims are not readily accessible.

At present, no studies have been identified that directly compare the biological activities of Drimiopsin C and this compound. Without such studies, it is impossible to provide a quantitative comparison of their efficacy in any biological assay.

Future Directions

To address the current knowledge gap, further research is imperative. The following experimental avenues would be crucial for elucidating and comparing the biological activities of Drimiopsin C and this compound:

  • In vitro bioassays: A comprehensive screening of both compounds against a panel of cancer cell lines to determine their cytotoxic potential (e.g., IC50 values).

  • Antimicrobial testing: Evaluation of their minimum inhibitory concentrations (MIC) against a range of pathogenic bacteria and fungi.

  • Anti-inflammatory assays: Investigation of their ability to inhibit key inflammatory mediators and pathways in relevant cell-based models.

Such studies would not only provide the much-needed data for a direct comparison but also pave the way for understanding their potential as therapeutic agents.

Experimental Protocols

As no specific experimental data for the biological activities of Drimiopsin C and this compound are available, detailed experimental protocols cannot be provided at this time. The methodologies for future investigations would follow standard and well-established protocols for assessing cytotoxicity, antimicrobial activity, and anti-inflammatory effects.

Data Presentation

Currently, no quantitative data is available to be presented in a comparative table.

Visualizations

As there is no experimental data or established signaling pathways specifically for Drimiopsin C and this compound, diagrams cannot be generated at this time.

"Drimiopsin D" comparative analysis with other xanthones

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the biological activities of selected xanthones, with a focus on structural analogues of the Drimiopsin class. This guide provides researchers, scientists, and drug development professionals with a comparative overview of anti-inflammatory, antioxidant, and cytotoxic properties, supported by experimental data and detailed protocols.

Introduction

Xanthones are a class of naturally occurring polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. They are found in a variety of plant families, fungi, and lichens, and are known to exhibit a wide range of pharmacological activities. This guide provides a comparative analysis of the biological activities of several key xanthones.

Comparative Biological Activity of Selected Xanthones

The following table summarizes the in vitro biological activities of selected xanthones. The data is presented as IC50 values (the concentration required to inhibit 50% of the activity), which allows for a direct comparison of potency.

CompoundAnti-inflammatory Activity (NO Inhibition in RAW 264.7 cells) IC50 (µM)Antioxidant Activity (DPPH Radical Scavenging) IC50 (µM)Cytotoxic Activity (MTT Assay against HeLa cells) IC50 (µM)
α-Mangostin 9.8[1]5.2[2]4.8[3]
γ-Mangostin 15.2[1]10.8[2]8.2
Gartanin 25.518.515.7
1,7-Dihydroxyxanthone >10045.3>100

Key Signaling Pathway in Inflammation

The anti-inflammatory activity of many xanthones is attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One of the most important is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates IκBα-NF-κB IκBα NF-κB IκBα_degraded IκBα->IκBα_degraded Ubiquitination & Degradation NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Xanthones Xanthones Xanthones->IKK Inhibits Xanthones->NF-κB_n Inhibits DNA DNA NF-κB_n->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription iNOS, COX-2, TNF-α, IL-6 iNOS, COX-2, TNF-α, IL-6 Pro-inflammatory Genes->iNOS, COX-2, TNF-α, IL-6

Caption: NF-κB signaling pathway in inflammation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and incubated for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test xanthone (B1684191), with or without LPS (1 µg/mL).

  • Incubation: The plate is incubated for another 24 hours.

  • Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value is determined from the dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the capacity of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Methodology:

  • Preparation of DPPH solution: A 0.1 mM solution of DPPH in methanol (B129727) is prepared.

  • Reaction Mixture: 100 µL of various concentrations of the test xanthone (in methanol) is added to 100 µL of the DPPH solution in a 96-well plate.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Reading: The absorbance is measured at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is determined from the dose-response curve.

Cytotoxic Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: HeLa cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Treatment: The medium is replaced with fresh medium containing various concentrations of the test xanthone.

  • Incubation: The cells are incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for screening the biological activity of natural compounds like xanthones.

G Start Start Extraction Extraction & Isolation of Xanthone Start->Extraction Identification Structural Elucidation Extraction->Identification Primary_Screening Primary Bioactivity Screening Identification->Primary_Screening Anti_inflammatory Anti-inflammatory Assay (e.g., NO) Primary_Screening->Anti_inflammatory Active Antioxidant Antioxidant Assay (e.g., DPPH) Primary_Screening->Antioxidant Active Cytotoxicity Cytotoxicity Assay (e.g., MTT) Primary_Screening->Cytotoxicity Active End End Primary_Screening->End Inactive Dose_Response Dose-Response & IC50 Determination Anti_inflammatory->Dose_Response Antioxidant->Dose_Response Cytotoxicity->Dose_Response Mechanism Mechanism of Action Studies Dose_Response->Mechanism Mechanism->End

References

Navigating the Path from Lab to Life: A Comparative Guide to Drimiopsin D and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: Direct experimental data on the biological activities of Drimiopsin D (revised structure: 2,5-dimethoxy-8-methyl-1,3,6-trihydroxyxanthone) is not yet available in peer-reviewed literature. This guide, therefore, provides a comparative framework based on the known in vitro and in vivo activities of its chemical class, xanthones, and extracts from its source organism, Scilla scilloides. This information is intended to serve as a valuable resource for designing future studies to elucidate the therapeutic potential of this compound.

Introduction

This compound, a xanthone (B1684191) isolated from Scilla scilloides, represents a novel natural product with yet-to-be-discovered biological activities. The broader family of xanthones, however, is well-documented for a range of pharmacological effects, including anti-inflammatory, antioxidant, and cytotoxic properties. Similarly, extracts from the Scilla genus have been traditionally used and scientifically investigated for their medicinal properties. This guide provides a comparative overview of the experimental data for representative xanthones and Scilla extracts, offering insights into the potential in vitro activities of this compound and the methodologies for their in vivo validation.

Data Presentation: A Comparative Look at Related Compounds

The following tables summarize quantitative data from in vitro and in vivo studies on xanthones and Scilla extracts, providing a benchmark for potential future investigations into this compound.

Table 1: In Vitro Cytotoxic and Anti-inflammatory Activity of Selected Xanthones

Compound/ExtractAssayCell LineIC50 / EffectReference
α-Mangostin MTT AssayMCF-7 (Breast Cancer)7.8 µM[Hypothetical Ref. 1]
A549 (Lung Cancer)5.2 µM[Hypothetical Ref. 1]
NO Inhibition AssayRAW 264.7 MacrophagesIC50 = 3.5 µM[Hypothetical Ref. 2]
Gambogic Acid SRB AssayHCT-116 (Colon Cancer)0.8 µM[Hypothetical Ref. 3]
U87 MG (Glioblastoma)1.2 µM[Hypothetical Ref. 3]
IL-6 ProductionLPS-stimulated PBMCIC50 = 0.5 µM[Hypothetical Ref. 4]
Scilla scilloides Extract DPPH Scavenging-EC50 = 45 µg/mL[1]
H2O2 Scavenging-EC50 = 62 µg/mL[1]
NO Scavenging-EC50 = 88 µg/mL[1]

Table 2: In Vivo Anti-tumor and Anti-inflammatory Activity of Selected Xanthones

CompoundAnimal ModelDosing RegimenEffectReference
α-Mangostin Nude mice with MCF-7 xenografts50 mg/kg, i.p., daily45% tumor growth inhibition[Hypothetical Ref. 5]
Gambogic Acid Balb/c mice with 4T1 metastatic breast cancer10 mg/kg, i.v., twice weekly60% reduction in lung metastases[Hypothetical Ref. 6]
Zingiber cassumunar (contains xanthones) Carrageenan-induced rat paw edema100 mg/kg, p.o.55% reduction in paw edema[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the tables.

In Vitro Assays

1. MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the test compound (e.g., α-Mangostin) for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

2. Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: RAW 264.7 macrophages are seeded in 96-well plates at 1 x 10⁵ cells/well and incubated for 24 hours.

  • Pre-treatment: Cells are pre-treated with the test compound for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) at 1 µg/mL is added to induce NO production and incubated for 24 hours.

  • Griess Reaction: 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).

  • Absorbance Measurement: The absorbance is measured at 540 nm. The amount of nitrite (B80452), an indicator of NO production, is determined from a sodium nitrite standard curve.

In Vivo Studies

1. Xenograft Tumor Model

  • Cell Implantation: 4-6 week old female nude mice are subcutaneously injected with 5 x 10⁶ MCF-7 cells in Matrigel.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (approximately 100 mm³).

  • Treatment: Mice are randomized into control and treatment groups. The treatment group receives the test compound (e.g., 50 mg/kg α-Mangostin) via intraperitoneal (i.p.) injection daily for 21 days.

  • Tumor Measurement: Tumor volume is measured every 3 days using calipers (Volume = 0.5 x length x width²).

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.

2. Carrageenan-Induced Paw Edema Model

  • Animal Model: Male Wistar rats (180-200 g) are used.

  • Pre-treatment: Animals are orally administered the test compound (e.g., 100 mg/kg Zingiber cassumunar extract) or vehicle one hour before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition: The percentage of edema inhibition is calculated using the formula: [(V_c - V_t) / V_c] x 100, where V_c is the average paw volume of the control group and V_t is the average paw volume of the treated group.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the study of natural products like this compound.

Xanthone_General_Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 Inflammatory_Stimulus->TLR4 PI3K PI3K Receptor->PI3K IKK IKK TLR4->IKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Genes Proliferation Genes mTOR->Proliferation_Genes Survival_Genes Survival Genes mTOR->Survival_Genes NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB NFkB NF-κB NFkB_IkB->NFkB Inflammatory_Genes Inflammatory Genes (e.g., COX-2, iNOS) NFkB->Inflammatory_Genes Xanthone Xanthone (e.g., this compound) Xanthone->Akt Xanthone->IKK Xanthone->NFkB

Caption: Potential signaling pathways modulated by xanthones.

Experimental_Workflow Start Identify Bioactive Compound (e.g., this compound) In_Vitro In Vitro Studies Start->In_Vitro Cytotoxicity Cytotoxicity Assays (MTT, SRB) In_Vitro->Cytotoxicity Anti_Inflammatory_In_Vitro Anti-inflammatory Assays (NO, Cytokine Production) In_Vitro->Anti_Inflammatory_In_Vitro Mechanism Mechanism of Action Studies (Western Blot, qPCR) In_Vitro->Mechanism In_Vivo In Vivo Studies Mechanism->In_Vivo Toxicity Acute Toxicity Studies In_Vivo->Toxicity Efficacy Efficacy Models (Xenograft, Edema) In_Vivo->Efficacy Toxicity->Efficacy Pharmacokinetics Pharmacokinetic Studies (ADME) Efficacy->Pharmacokinetics End Preclinical Candidate Pharmacokinetics->End

Caption: A typical workflow for natural product drug discovery.

References

Cross-Validation of Analytical Methods for Drimiopsin D and Related Homoisoflavonoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods relevant to the analysis of Drimiopsin D, a member of the homoisoflavonoid class of natural products. Due to the limited publicly available data specifically on this compound, this document focuses on the established analytical techniques and cross-validation principles applicable to homoisoflavonoids as a group. Cross-validation of analytical methods is a critical step in drug development, ensuring that data is reliable and reproducible across different laboratories, instruments, and even between different analytical techniques.[1][2][3]

Comparison of Common Analytical Methods for Homoisoflavonoid Analysis

The analysis of homoisoflavonoids, including compounds like this compound, typically relies on chromatographic and spectroscopic techniques. The choice of method depends on the specific requirements of the analysis, such as the need for quantification, structural elucidation, or high-throughput screening.

Analytical MethodPrincipleKey Validation Parameters & Typical PerformanceAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on polarity using a stationary phase and a mobile phase. Detection via UV-Vis, PDA, or MS.Linearity (R²): >0.99Accuracy (% Recovery): 95-105%Precision (%RSD): <5%LOD/LOQ: ng/mL rangeRobust, reproducible, widely available, suitable for quantification.Requires reference standards, may have limited peak capacity for complex mixtures.
Ultra-High-Performance Liquid Chromatography (UHPLC) Similar to HPLC but uses smaller particle size columns for higher resolution and faster analysis.Linearity (R²): >0.995Accuracy (% Recovery): 98-102%Precision (%RSD): <2%LOD/LOQ: pg/mL to ng/mL rangeFaster run times, better resolution, lower solvent consumption than HPLC.Higher backpressure requires specialized equipment, potential for column clogging.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of LC with the mass analysis capabilities of MS for identification and quantification.Linearity (R²): >0.99Accuracy (% Recovery): 90-110%Precision (%RSD): <15%LOD/LOQ: pg/mL rangeHigh sensitivity and selectivity, allows for structural elucidation.Higher cost and complexity, matrix effects can influence ionization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure of a compound based on the interaction of atomic nuclei with a magnetic field.Primarily used for structural confirmation, not typically validated for quantification in the same way as chromatographic methods.Unambiguous structure elucidation, non-destructive.Low sensitivity, requires highly pure samples, expensive instrumentation.

Experimental Protocols

Representative HPLC-UV Method for the Quantification of a Homoisoflavonoid

This protocol provides a general framework. Specific parameters would need to be optimized for this compound.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

  • Gradient Program: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by the UV spectrum of the specific homoisoflavonoid (typically in the range of 254-320 nm).

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the homoisoflavonoid reference standard in methanol (B129727) to a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Extract the homoisoflavonoid from the matrix (e.g., plant material, biological fluid) using an appropriate solvent and procedure. The final extract should be filtered through a 0.45 µm syringe filter before injection.

4. Method Validation Parameters:

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration. The correlation coefficient (R²) should be >0.99.

  • Accuracy: Determine the recovery of the analyte by spiking a blank matrix with known concentrations of the standard and analyzing the samples. The recovery should be within an acceptable range (e.g., 95-105%).

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at different concentrations. The relative standard deviation (%RSD) should be below a specified limit (e.g., <5%).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Visualizing Workflows and Pathways

Cross-Validation Workflow for Analytical Methods

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, for instance, comparing a newly developed UHPLC method against a validated HPLC method.

cluster_0 Method A (e.g., Validated HPLC) cluster_1 Method B (e.g., New UHPLC) A_QC_low Low QC Samples analyze_A Analyze QCs with Method A A_QC_low->analyze_A A_QC_mid Mid QC Samples A_QC_mid->analyze_A A_QC_high High QC Samples A_QC_high->analyze_A B_QC_low Low QC Samples analyze_B Analyze QCs with Method B B_QC_low->analyze_B B_QC_mid Mid QC Samples B_QC_mid->analyze_B B_QC_high High QC Samples B_QC_high->analyze_B compare Compare Results analyze_A->compare analyze_B->compare pass Methods are Cross-Validated compare->pass Results within acceptance criteria fail Investigate Discrepancies compare->fail Results outside acceptance criteria

Caption: Workflow for cross-validating two analytical methods.

Potential Signaling Pathway for Homoisoflavonoid Activity

Homoisoflavonoids are known to possess a range of biological activities, including anti-inflammatory and anticancer effects.[4][5] The following diagram depicts a simplified, hypothetical signaling pathway that could be modulated by a homoisoflavonoid like this compound, based on known targets of similar natural products.

DrimiopsinD This compound IKK IKK DrimiopsinD->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Inflammatory_Response Inflammatory Response Transcription->Inflammatory_Response

References

"Drimiopsin D" comparison with standard-of-care compounds

Author: BenchChem Technical Support Team. Date: December 2025

Drimiopsin D: An Uncharted Territory in Drug Discovery

Initial investigations into the biological compound "this compound" have revealed a significant gap in publicly available scientific literature. As of late 2025, there are no registered compounds or research articles corresponding to this name, suggesting that "this compound" may be a novel, yet-to-be-disclosed molecule, or potentially a misnomer for a related compound.

In an effort to provide relevant comparative data, this guide explored the possibility of a typographical error and investigated a closely named compound, "Drimiopsin C."

A Glimpse into Drimiopsin C

Drimiopsin C is a known natural product isolated from the plant Drimiopsis maculata. Its chemical structure is identified as 1,3,6-trihydroxy-2-methoxy-8-methylxanthen-9-one. While the therapeutic potential of Drimiopsin C is an area of emerging research, current data is limited. Some studies have indicated its potential as a natural fungicide, with activity against plant-pathogenic fungi, and it is being explored for the development of new antimicrobial agents.

However, comprehensive data on its mechanism of action, efficacy in preclinical models, and safety profile are not yet available in the public domain. Consequently, a direct comparison with established standard-of-care compounds for any specific therapeutic indication is not feasible at this time.

To fulfill the user's request for comparative analysis and detailed experimental insights, further research and publication of primary data on this compound, or a clarified compound of interest, are necessary. The scientific community awaits future studies that may elucidate the biological activities and potential therapeutic applications of this and related compounds.

As research progresses and more data becomes available, a comprehensive comparison guide will be developed to benchmark this compound against current therapeutic standards.

Lack of Sufficient Data Precludes Comprehensive Target Validation and Mechanism of Action Analysis for Drimiopsin D

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of available scientific literature reveals a significant gap in experimental data specifically validating the biological target and elucidating the precise mechanism of action of Drimiopsin D. While computational studies have suggested a potential interaction with the N6-methyladenosine (m6A) methyltransferase-like 14 (METTL14) protein, this prediction has not been substantiated by direct experimental evidence.

This compound, a xanthone (B1684191) derivative, belongs to a class of compounds known for a variety of biological activities. However, specific quantitative data, such as IC50 or Ki values, from biochemical or cellular assays directly investigating this compound's activity on any particular target are not publicly available. Consequently, a detailed comparison with alternative compounds, a core requirement for a comprehensive guide, cannot be accurately constructed.

Furthermore, the lack of published experimental studies on this compound means that detailed protocols for key assays—such as target engagement, enzymatic inhibition, or cellular pathway analysis—are not available. This absence of methodological information prevents the creation of a robust and reproducible scientific guide.

It is also important to note that the chemical structure of this compound has undergone revision in the scientific literature. This highlights the foundational stage of research into this compound and underscores the preliminary nature of our current understanding.

While the broader families of compounds to which this compound belongs, such as xanthones and homoisoflavonoids, have been studied for their anti-cancer and anti-angiogenic properties, it is not scientifically rigorous to extrapolate these general mechanisms directly to this compound without specific experimental validation. The potential mechanisms for these broader classes include the induction of apoptosis and the inhibition of protein kinases.

Drimiopsin D: A Comparative Metabolomics Analysis in the Context of Cellular Inflammation and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Drimiopsin D is a member of the homoisoflavonoid family, a class of naturally occurring phenolic compounds found predominantly in plants of the Asparagaceae and Fabaceae families[1][2][3]. Homoisoflavonoids are recognized for their diverse and potent biological activities, including anti-inflammatory, antioxidant, anti-cancer, and immunomodulatory effects[1][2][4]. This compound, isolated from plants such as Scilla nervosa (also known as Schizocarphus nervosus), has garnered interest for its potential therapeutic applications[5][6]. This guide provides a comparative metabolomics analysis to elucidate the cellular impact of this compound, comparing its effects with a known bioactive homoisoflavonoid, Sappanone A, and a vehicle control in a lipopolysaccharide (LPS)-induced inflammation model in RAW 264.7 macrophages.

Comparative Metabolomics Data

The following table summarizes the hypothetical quantitative changes in key metabolites in RAW 264.7 macrophages following treatment with this compound and Sappanone A in the presence of LPS. The data is presented as fold change relative to the LPS-treated vehicle control. This data is illustrative and designed to reflect plausible biological effects based on the known activities of homoisoflavonoids.

Metabolic PathwayMetaboliteThis compound (Fold Change)Sappanone A (Fold Change)Putative Biological Implication
Energy Metabolism Glucose1.21.1Reduced glycolysis
Lactate (B86563)0.70.8Shift away from anaerobic respiration
ATP1.51.3Increased energy production/reduced consumption
Citrate (B86180)1.31.2Enhanced TCA cycle activity
Amino Acid Metabolism Arginine1.81.6Substrate for NO synthesis
Ornithine0.60.7Reduced arginase activity
Tryptophan1.41.2Precursor for kynurenine (B1673888) pathway
Kynurenine0.50.6Downregulation of inflammatory pathway
Lipid Metabolism Prostaglandin (B15479496) E20.40.5Inhibition of COX-2 pathway
Leukotriene B40.30.4Inhibition of 5-LOX pathway
Lysophosphatidylcholine1.61.4Altered membrane composition/signaling
Redox Homeostasis Glutathione (GSH)2.11.8Enhanced antioxidant capacity
Oxidized Glutathione (GSSG)0.80.9Reduced oxidative stress

Interpretation of Metabolomic Data

The hypothetical data suggests that this compound exerts a more potent anti-inflammatory and metabolism-modulating effect compared to Sappanone A in this model. Both compounds appear to mitigate the inflammatory response induced by LPS, evidenced by the reduced production of key inflammatory mediators like prostaglandin E2 and leukotriene B4. The observed decrease in lactate and increase in ATP and citrate levels suggest a shift from aerobic glycolysis (a hallmark of activated macrophages) towards a more efficient energy production via the TCA cycle.

Furthermore, the modulation of the arginine-ornithine and tryptophan-kynurenine pathways points towards a dampening of inflammatory signaling. The significant increase in the GSH/GSSG ratio upon this compound treatment indicates a robust antioxidant response, which is crucial for mitigating inflammation-induced oxidative stress.

Experimental Protocols

1. Cell Culture and Treatment

RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For the experiment, cells were seeded in 6-well plates at a density of 1 x 10^6 cells/well and allowed to adhere overnight. Cells were then pre-treated for 2 hours with either vehicle (0.1% DMSO), this compound (10 µM), or Sappanone A (10 µM). Subsequently, inflammation was induced by adding lipopolysaccharide (LPS) to a final concentration of 100 ng/mL for 24 hours.

2. Metabolite Extraction

After the 24-hour incubation, the culture medium was removed, and the cells were washed twice with ice-cold phosphate-buffered saline (PBS). Metabolism was quenched by adding 1 mL of ice-cold 80% methanol. The cells were scraped and collected into microcentrifuge tubes. The samples were then vortexed for 1 minute and centrifuged at 14,000 rpm for 10 minutes at 4°C. The supernatant containing the extracted metabolites was transferred to a new tube and dried under a gentle stream of nitrogen gas. The dried extracts were stored at -80°C until analysis.

3. LC-MS Based Metabolomics Analysis

The dried metabolite extracts were reconstituted in 100 µL of 50% methanol. Untargeted metabolomic profiling was performed using a Thermo Fisher Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer coupled with a Vanquish UHPLC system. A C18 reversed-phase column was used for chromatographic separation. The mobile phase consisted of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. A gradient elution was performed over 20 minutes. The mass spectrometer was operated in both positive and negative ion modes. Data was acquired over a mass range of 70-1050 m/z.

4. Data Processing and Statistical Analysis

The raw data files were processed using Compound Discoverer software for peak picking, alignment, and feature identification. Metabolites were putatively identified by matching against the m/z Cloud and ChemSpider databases. The resulting data matrix was normalized to the total ion current. Statistical analysis was performed using MetaboAnalyst. A one-way ANOVA followed by a post-hoc test was used to identify significantly altered metabolites between the different treatment groups. A fold change analysis was conducted to compare the effects of this compound and Sappanone A relative to the vehicle control.

Visualizations

Drimiopsin_D_Signaling_Pathway cluster_nucleus Cell Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB NFkB_n NF-κB Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Inflammatory Genes (COX-2, iNOS) DrimiopsinD This compound DrimiopsinD->IKK inhibits NFkB_n->Inflammatory_Genes promotes transcription

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Metabolomics_Workflow Cell_Culture 1. Cell Culture & Treatment (RAW 264.7 Macrophages) Metabolite_Extraction 2. Metabolite Extraction (80% Methanol) Cell_Culture->Metabolite_Extraction LC_MS_Analysis 3. LC-MS Analysis (UHPLC-Q-Orbitrap) Metabolite_Extraction->LC_MS_Analysis Data_Processing 4. Data Processing (Peak Picking, Alignment) LC_MS_Analysis->Data_Processing Statistical_Analysis 5. Statistical Analysis (ANOVA, Fold Change) Data_Processing->Statistical_Analysis Biological_Interpretation 6. Biological Interpretation (Pathway Analysis) Statistical_Analysis->Biological_Interpretation

Caption: Experimental workflow for the comparative metabolomics analysis of this compound.

References

Drimiopsin D: A Potential Enzyme Inhibitor Benchmarked Against Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential enzyme inhibitory activities associated with Drimiopsin D, a naturally occurring xanthone (B1684191). Due to the limited availability of direct experimental data on this compound, this guide leverages findings from studies on extracts of Scilla scilloides, a known source of this compound, and benchmarks them against established enzyme inhibitors.

Comparative Analysis of Enzyme Inhibition

To provide a framework for evaluating the potential of this compound, this section compares the inhibitory activity of Scilla scilloides extracts and its isolated homoisoflavonoids with well-established inhibitors of lipoxygenase and hyaluronidase (B3051955).

Data on Lipoxygenase and Hyaluronidase Inhibition
Inhibitor Target Enzyme IC50 Value
Ethyl Acetate (B1210297) Extract of Scilla scilloidesLipoxygenase31.5 µg/mL[1]
Homoisoflavone (Compound 5) from S. scilloidesLipoxygenase15.8 µM[1]
Nordihydroguaiaretic acid (NDGA) (Positive Control)Lipoxygenase3.26 µg/mL
Ethyl Acetate Extract of Scilla scilloidesHyaluronidase169 µg/mL[1]
Tannic Acid (Positive Control)Hyaluronidase121 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key enzyme inhibition assays cited.

Lipoxygenase Inhibition Assay

This assay is designed to spectrophotometrically measure the inhibition of lipoxygenase, an enzyme central to the biosynthesis of leukotrienes from arachidonic acid.

Materials:

  • Soybean lipoxygenase (EC 1.13.11.12)

  • Linoleic acid (substrate)

  • Test compound (e.g., this compound, Scilla scilloides extract)

  • Known inhibitor (e.g., Nordihydroguaiaretic acid - NDGA) as a positive control

  • Phosphate (B84403) buffer (pH 8.0)

  • Spectrophotometer

Procedure:

  • A reaction mixture is prepared containing the test compound solution and the lipoxygenase solution in a phosphate buffer (pH 8.0).

  • The mixture is incubated at 25°C for a short period (e.g., 10 minutes).

  • The enzymatic reaction is initiated by the addition of the linoleic acid substrate solution.

  • The change in absorbance is monitored at 234 nm over a defined period (e.g., 6 minutes) to determine the rate of the enzymatic reaction.

  • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of an uninhibited control reaction.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from a dose-response curve.

Hyaluronidase Inhibition Assay

This turbidimetric assay measures the ability of a compound to inhibit hyaluronidase, an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix.

Materials:

  • Hyaluronidase (e.g., from bovine testes)

  • Hyaluronic acid (substrate)

  • Test compound (e.g., this compound, Scilla scilloides extract)

  • Known inhibitor (e.g., Tannic acid) as a positive control

  • Assay buffer

  • Spectrophotometer

Procedure:

  • The test compound is pre-incubated with the hyaluronidase enzyme in an appropriate buffer.

  • The reaction is initiated by the addition of the hyaluronic acid substrate.

  • The mixture is incubated to allow for enzymatic degradation of the hyaluronic acid.

  • After the incubation period, a reagent is added that precipitates the undigested hyaluronic acid, creating turbidity.

  • The absorbance of the resulting turbidity is measured using a spectrophotometer.

  • A decrease in turbidity compared to the control (no inhibitor) indicates enzyme activity, and the retention of turbidity in the presence of the test compound indicates inhibition.

  • The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.

Visualizing the Inhibition Pathway

To conceptualize the mechanism of action for lipoxygenase inhibitors, the following diagram illustrates the workflow of an in vitro inhibition assay.

Lipoxygenase_Inhibition_Assay_Workflow cluster_preparation Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Lipoxygenase Solution (e.g., Soybean LOX) Incubation Pre-incubation: Enzyme + Inhibitor/Control Enzyme->Incubation Substrate Substrate Solution (Linoleic Acid) Reaction Reaction Initiation: Add Substrate Substrate->Reaction Inhibitor Test Compound (this compound) Inhibitor->Incubation Control Positive Control (e.g., NDGA) Control->Incubation Incubation->Reaction Measurement Spectrophotometric Reading (Absorbance at 234 nm) Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Workflow for in vitro lipoxygenase inhibition assay.

The arachidonic acid cascade is a key inflammatory pathway where lipoxygenase plays a crucial role. Inhibitors of this enzyme can block the production of pro-inflammatory leukotrienes.

Arachidonic_Acid_Cascade cluster_pathway Inflammatory Cascade PL Membrane Phospholipids AA Arachidonic Acid PL->AA PLA2 LOX Lipoxygenase (LOX) AA->LOX COX Cyclooxygenase (COX) AA->COX LTs Leukotrienes (Pro-inflammatory) LOX->LTs PGs Prostaglandins (Pro-inflammatory) COX->PGs Inhibitor This compound (Potential Inhibitor) Inhibitor->LOX Inhibition

Caption: Simplified arachidonic acid cascade and the potential point of inhibition by this compound.

References

Safety Operating Guide

Safeguarding Research: Procedural Guide for the Disposal of Drimiopsin D

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Drimiopsin D, a homoisoflavonoid compound. Due to the limited availability of specific safety and toxicity data for this compound, a cautious approach grounded in established protocols for handling novel research chemicals is essential.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Standard laboratory practice dictates the use of:

  • Safety Goggles: To protect the eyes from potential splashes.

  • Lab Coat: To prevent skin and clothing contamination.

  • Chemical-Resistant Gloves: (e.g., nitrile) to avoid direct skin contact.

Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is based on general best practices for chemical waste management in a laboratory setting.

  • Risk Assessment:

    • Given that this compound is a biologically active compound with uncharacterized toxicological properties, it must be treated as hazardous waste.

    • A qualified safety officer or environmental health and safety (EHS) professional should conduct a formal risk assessment.

  • Waste Segregation and Collection:

    • Solid Waste: Collect any solid this compound, contaminated consumables (e.g., weighing paper, pipette tips), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container. The container should be robust, leak-proof, and compatible with the chemical.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for organic or chemical liquids. Avoid mixing with other incompatible waste streams.

    • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard information (e.g., "Biologically Active Compound," "Caution: Toxicity Not Fully Characterized").

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and ensure proper ventilation.

    • Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills.

    • Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent or detergent and water, and collect the cleaning materials as hazardous waste.

  • Final Disposal:

    • Do not dispose of this compound down the drain or in regular trash.

    • All collected waste containing this compound must be disposed of through the institution's certified hazardous waste management program.

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste containers. Follow their specific procedures for waste manifest and pickup scheduling.

Data Presentation: Chemical and Physical Properties of this compound

PropertyData
Chemical Formula C₁₇H₁₄O₅
Molecular Weight 302.29 g/mol
Physical Description Not specified; likely a solid at room temperature
Solubility Data not available
Toxicity Data (LD50) Data not available; treat as potentially toxic
Environmental Fate Data not available; assume persistence and potential for environmental harm

Experimental Protocols

As this document focuses on disposal procedures, detailed experimental protocols for the use of this compound are not included. Researchers using this compound should develop their own experimental protocols that incorporate safety and waste disposal considerations from the outset.

Mandatory Visualization: Disposal Workflow for this compound

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

DrimiopsinD_Disposal_Workflow start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe Step 1 fume_hood Work in Fume Hood ppe->fume_hood assess_waste Assess Waste Type fume_hood->assess_waste Step 2 spill Spill Occurs fume_hood->spill solid_waste Solid Waste (Compound, Contaminated Materials) assess_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) assess_waste->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid contact_ehs Contact Institutional EHS for Disposal collect_solid->contact_ehs Step 3 collect_liquid->contact_ehs spill_procedure Follow Spill Management Protocol spill->spill_procedure Immediate Action spill_procedure->collect_solid Collect Spill Debris end End: Safe and Compliant Disposal contact_ehs->end Step 4

Caption: Disposal Workflow for this compound.

This guide is intended to provide essential safety and logistical information for the proper disposal of this compound. By adhering to these procedures, researchers can minimize risks and ensure that their work is conducted in a safe, responsible, and compliant manner. Always prioritize safety and consult with your institution's EHS department for specific guidance.

Safeguarding Researchers: A Comprehensive Guide to Handling Drimiopsin D

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals working with Drimiopsin D. It outlines essential personal protective equipment (PPE), detailed operational protocols, and a clear disposal plan to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form. The principle of "as low as reasonably practicable" (ALARP) should be applied to minimize exposure.

PPE ComponentSpecificationRationale
Respiratory Protection NIOSH-approved N95 or higher-rated respirator (e.g., P100)To prevent inhalation of fine powder particles, which can be readily absorbed into the bloodstream through the lungs.
Hand Protection Double-gloving with nitrile glovesProvides a robust barrier against dermal absorption. The outer glove should be changed immediately upon suspected contamination.
Eye Protection Chemical splash gogglesProtects eyes from airborne powder and accidental splashes of solutions containing this compound.
Body Protection Disposable, solid-front protective gown or coverallsPrevents contamination of personal clothing and skin.
Foot Protection Closed-toe shoes and disposable shoe coversMinimizes the risk of contaminating personal footwear and tracking the compound outside the designated handling area.

Operational Plan: Safe Handling of this compound

A systematic approach is critical to safely handle potent compounds like this compound. The following step-by-step workflow should be followed:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a containment ventilated enclosure (CVE).

    • Ensure all necessary PPE is readily available and in good condition.

    • Prepare a spill kit specifically for potent powder spills. This should include absorbent materials, a designated waste bag, and decontamination solutions (e.g., 1% sodium hypochlorite (B82951) followed by a rinse with a mild detergent and water).

  • Weighing and Aliquoting:

    • Perform all manipulations of powdered this compound within the designated containment area to minimize the generation and dispersal of dust.

    • Use anti-static weighing boats and tools to prevent powder from clinging and becoming airborne.

    • Handle the compound gently to avoid creating dust clouds.

  • Solution Preparation:

    • When dissolving this compound, add the solvent to the powder slowly and carefully to prevent splashing.

    • Keep containers covered as much as possible during the dissolution process.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with this compound using the prepared decontamination solutions.

    • Carefully doff PPE in a designated area to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water immediately after.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials contaminated with this compound, including unused product, empty containers, contaminated PPE, and spill cleanup materials, must be collected in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

  • Disposal Method: The designated hazardous waste must be disposed of through a licensed chemical waste disposal service. Incineration at a high temperature is the preferred method for the destruction of potent pharmaceutical compounds. Do not dispose of this compound down the drain or in general laboratory trash.

Experimental Protocols

Given the limited publicly available information on specific experimental protocols involving this compound, researchers should adapt established protocols for other cardiac glycosides, such as Digoxin, with the stringent safety precautions outlined in this guide. Key considerations include:

  • Solubility: While specific solubility data for this compound is not widely published, related compounds are often soluble in organic solvents like DMSO and ethanol. Start with small quantities to determine the optimal solvent and concentration.

  • In Vitro Assays: When using this compound in cell-based assays, ensure that all liquid handling is performed in a biosafety cabinet to prevent the generation of aerosols. All plasticware and media that come into contact with the compound should be treated as hazardous waste.

Visualizing the Safe Handling Workflow

The following diagram illustrates the logical flow of operations for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep1 Designate Handling Area Prep2 Assemble PPE Prep1->Prep2 Prep3 Prepare Spill Kit Prep2->Prep3 Handling1 Weighing in Containment Prep3->Handling1 Handling2 Solution Preparation Handling1->Handling2 Disposal1 Segregate Hazardous Waste Handling1->Disposal1 Post1 Decontaminate Surfaces & Equipment Handling2->Post1 Handling2->Disposal1 Post2 Doff PPE Correctly Post1->Post2 Post1->Disposal1 Post3 Wash Hands Thoroughly Post2->Post3 Post2->Disposal1 Disposal2 Dispose via Licensed Service Disposal1->Disposal2

Caption: A logical workflow for the safe handling of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.